tert-Butyl (5-methylthiophen-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(5-methylthiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPISFZPXVBJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856409 | |
| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251734-12-9 | |
| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (5-methylthiophen-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, properties, and a proposed multi-step synthesis, including a detailed experimental protocol. Furthermore, it explores the rationale behind its use as a protected amine, its potential applications in the development of novel therapeutics, and critical safety considerations. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of thiophene-based compounds.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their versatile biological activities.[1] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[2] The incorporation of a thiophene moiety can enhance a molecule's metabolic stability, receptor binding affinity, and overall therapeutic efficacy.[3] Thiophene derivatives have been successfully integrated into a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, anti-psychotic, anti-cancer, and antimicrobial agents.[2][3]
The subject of this guide, this compound, is a key intermediate that provides a protected 3-amino-5-methylthiophene scaffold. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4][5] This allows for selective chemical modifications at other positions of the thiophene ring before revealing the amine functionality for subsequent coupling or derivatization reactions, a crucial strategy in the multi-step synthesis of complex drug candidates.[6]
Compound Profile
| Property | Value | Source(s) |
| CAS Number | 1251734-12-9 | N/A |
| Molecular Formula | C₁₀H₁₅NO₂S | N/A |
| Molecular Weight | 213.30 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Purity | Commercially available at ≥95% | [7] |
| Storage | Store at 2-8°C | N/A |
Synthesis of this compound: A Proposed Pathway and Experimental Protocol
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned in two main stages:
-
Synthesis of 5-methylthiophen-3-amine: This precursor is not commercially abundant, and its synthesis requires a strategic approach. A plausible route involves the construction of the thiophene ring, followed by the introduction of the amino group. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, but the synthesis of 3-aminothiophenes is more challenging.[8][9] An alternative strategy would be to start with a pre-formed thiophene and introduce the amino group via nitration and subsequent reduction, or through a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative.
-
Boc Protection of 5-methylthiophen-3-amine: This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]
Diagram of the Proposed Synthetic Pathway:
Caption: A two-stage proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 5-methylthiophen-3-amine (Illustrative Route via Nitration and Reduction)
-
Step 1a: Nitration of 2-methylthiophene.
-
Rationale: Nitration of thiophenes typically occurs at the 2- and 5-positions. To achieve 3-substitution, a blocking group strategy or separation of isomers may be necessary. For this protocol, we assume the separation of the desired 3-nitro-5-methylthiophene isomer.
-
Procedure: To a solution of 2-methylthiophene in acetic anhydride at -10 °C, slowly add a solution of fuming nitric acid in glacial acetic acid. Maintain the temperature below 0 °C throughout the addition. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the isomers by column chromatography to isolate 3-nitro-5-methylthiophene.
-
-
Step 1b: Reduction of 3-nitro-5-methylthiophene to 5-methylthiophen-3-amine.
-
Rationale: The reduction of a nitro group to an amine is a common transformation. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method.
-
Procedure: Dissolve 3-nitro-5-methylthiophene in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath. After the addition, heat the reaction mixture to reflux for 2-3 hours. Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate. Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 5-methylthiophen-3-amine.
-
Part 2: Boc Protection of 5-methylthiophen-3-amine
-
Rationale: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a highly efficient method for the formation of a Boc-protected amine.[4][5]
-
Procedure:
-
Dissolve 5-methylthiophen-3-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Diagram of the Boc Protection Workflow:
Caption: A typical workflow for the Boc protection of an amine.
Physicochemical Properties and Spectroscopic Data (Predicted and Reported)
While a comprehensive dataset for this compound is not available in a single source, the following information can be compiled from various suppliers and predicted from its structure.
-
Melting Point: Not explicitly reported. As a solid, it is expected to have a defined melting point.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
-
NMR Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl group at approximately 1.5 ppm, a singlet for the methyl group on the thiophene ring around 2.4 ppm, and two distinct signals for the aromatic protons on the thiophene ring. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: Characteristic signals for the tert-butyl group (quaternary carbon and methyl carbons), the methyl group on the thiophene ring, the carbons of the thiophene ring, and the carbonyl carbon of the carbamate would be observed.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-amino-5-methylthiophene scaffold is of interest for several reasons:
-
Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in many kinase inhibitors. The amino group provides a convenient attachment point for side chains that can target specific pockets within the kinase active site.
-
GPCR Ligands: Thiophene derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs), where the sulfur atom can engage in specific interactions with the receptor.
-
Antimicrobial and Anticancer Agents: The inherent biological activity of the thiophene nucleus makes it an attractive starting point for the development of new antimicrobial and anticancer drugs.[1]
The Boc-protected form allows for the regioselective functionalization of the thiophene ring at other positions before the final elaboration of the amine functionality.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated fume hood.[7]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
This compound is a strategically important building block for the synthesis of novel thiophene-containing compounds with potential applications in drug discovery. Its synthesis, while not trivial, can be achieved through a multi-step sequence involving the formation of the 3-amino-5-methylthiophene precursor followed by a standard Boc protection. The stability of the Boc group under various conditions, coupled with its straightforward removal, makes this compound an ideal intermediate for the elaboration of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of versatile building blocks like this compound in medicinal chemistry is expected to increase.
References
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.
- Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. MDPI.
- Therapeutic importance of synthetic thiophene. PubMed Central.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- Supporting Information.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Amine Protection and Deprotection. Master Organic Chemistry.
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- This compound, 95.0%, 1g. SciSupplies.
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound, 95.0%, 1g [scisupplies.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. sciforum.net [sciforum.net]
"tert-Butyl (5-methylthiophen-3-yl)carbamate" molecular weight
An In-Depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate
Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and composition. Furthermore, it explores a plausible synthetic pathway, discusses its potential applications, and offers a representative experimental protocol for its preparation. This guide is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this specific thiophene derivative.
Introduction to Thiophene Carbamates
Thiophene-based structures are prevalent scaffolds in medicinal chemistry, often serving as bioisosteres for phenyl rings. Their unique electronic properties and ability to engage in various biological interactions make them valuable building blocks in the design of novel therapeutic agents. The incorporation of a carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, onto the thiophene ring provides a chemically stable yet readily cleavable handle. This feature is crucial in multi-step organic syntheses, allowing for the selective modification of other parts of the molecule. This compound is one such building block, offering a protected amine on a substituted thiophene core, making it a valuable intermediate for constructing more complex molecular architectures.
Core Physicochemical Properties
The identity and purity of a chemical compound are fundamentally defined by its physicochemical properties. The molecular weight, derived from the molecular formula, is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, such as mass spectrometry.
Molecular Composition and Weight
The molecular formula for this compound is C₁₀H₁₅NO₂S.[1] This formula dictates its exact molecular mass and its nominal molecular weight, which is a cornerstone for any experimental work.
The molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
(10 x Carbon) + (15 x Hydrogen) + (1 x Nitrogen) + (2 x Oxygen) + (1 x Sulfur)
-
(10 x 12.011) + (15 x 1.008) + (14.007) + (2 x 15.999) + (32.06) ≈ 213.30 g/mol
This calculated value is consistent with the data provided by chemical suppliers.[1]
Property Data Summary
A summary of key quantitative and qualitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 213.30 g/mol | [ChemScene][1] |
| Molecular Formula | C₁₀H₁₅NO₂S | [ChemScene][1] |
| CAS Number | 1251734-12-9 | [ChemScene][1] |
| Synonym | tert-butyl N-(5-methyl-3-thienyl)carbamate | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [ChemScene][1] |
| LogP (calculated) | 3.40352 | [ChemScene][1] |
| Hydrogen Bond Donors | 1 | [ChemScene][1] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |
| Storage Conditions | 4°C, under nitrogen | [ChemScene][1] |
Synthesis and Mechanistic Rationale
The logical precursor for this synthesis is 3-amino-5-methylthiophene. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A mild base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is typically added to scavenge the acidic proton from the amine, driving the reaction to completion.
The choice of the Boc group is strategic; it is exceptionally stable under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions) but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonality in a complex synthetic sequence.
Applications in Research and Drug Development
The structure of this compound makes it a versatile intermediate in synthetic programs.
-
Medicinal Chemistry : As a protected building block, it allows for modifications at other positions of the thiophene ring (e.g., via lithiation and subsequent reaction with an electrophile) before deprotection of the amine. The resulting aminothiophene core is a key feature in various pharmacologically active compounds, including kinase inhibitors and receptor modulators.[2]
-
Organic Synthesis : It serves as a precursor for creating more complex heterocyclic systems. The protected amine can direct metallation reactions or participate in cross-coupling reactions after further functionalization of the thiophene ring.[2]
-
Material Science : Thiophene derivatives are fundamental units in the synthesis of conductive polymers and organic electronic materials. Functionalized thiophenes like this compound can be used to introduce specific properties into advanced materials.[2]
Experimental Protocol: Representative Synthesis
This section provides a detailed, step-by-step methodology for a representative synthesis of this compound.
Objective: To synthesize this compound from 3-amino-5-methylthiophene.
Materials:
-
3-amino-5-methylthiophene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylthiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Dissolve Di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted acidic species and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the correct molecular weight.
Data Visualization
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the representative synthesis protocol described above.
Caption: Synthetic workflow for Boc-protection of 3-amino-5-methylthiophene.
Conclusion
This compound is a valuable chemical intermediate with a precisely defined molecular weight of 213.30 g/mol . Its structure, featuring a stable Boc-protected amine on a thiophene scaffold, makes it an important building block for creating more elaborate molecules in the fields of drug discovery and materials science. The synthetic accessibility via standard and reliable chemical protocols further enhances its utility for research and development professionals.
References
- tert-butyl N-(thiophen-3-yl)carbamate.
Sources
An In-depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (5-methylthiophen-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document delineates the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it includes predicted spectroscopic data based on analogous structures, discusses its potential applications as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, and furnishes detailed, actionable experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile thiophene derivative in their synthetic endeavors.
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and metabolic profile, makes it a valuable component in the design of novel therapeutics. The introduction of an amino group, protected as a tert-butoxycarbonyl (Boc) carbamate, at the 3-position of the 5-methylthiophene core, as in this compound, creates a versatile intermediate. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[2][3] This strategic placement of a protected amine on the thiophene ring opens avenues for the synthesis of a diverse array of substituted thiophene derivatives with potential applications in treating a variety of diseases.[1]
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₀H₁₅NO₂S.[4] Its structure features a central thiophene ring substituted with a methyl group at the 5-position and a tert-butoxycarbonylamino group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1251734-12-9 | [4] |
| Molecular Formula | C₁₀H₁₅NO₂S | [4] |
| Molecular Weight | 213.30 g/mol | [4] |
| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CS1 | [4] |
| Synonyms | tert-butyl N-(5-methyl-3-thienyl)carbamate | [4] |
| Storage | 4°C, stored under nitrogen | [4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The overall proposed synthesis is depicted below. The initial step involves the construction of the thiophene ring system to yield the aminothiophene precursor, which is then protected in the second step.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 5-methylthiophen-3-amine (Precursor)
The synthesis of the key intermediate, 5-methylthiophen-3-amine, can be approached through various methods for constructing substituted thiophenes. One of the most common and versatile methods is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[2] While the direct synthesis of 5-methylthiophen-3-amine via a Gewald-type reaction might be challenging, related substituted aminothiophenes are frequently prepared using this methodology.[5][6] Alternative routes may involve multi-step sequences starting from commercially available thiophene derivatives.
Step 2: Boc Protection of 5-methylthiophen-3-amine
The protection of the amino group of 5-methylthiophen-3-amine as a tert-butyl carbamate is a standard and high-yielding transformation in organic synthesis.[4][7] The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]
Mechanism of Boc Protection:
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.[4][7]
Caption: Simplified mechanism of Boc protection of an amine.
Spectroscopic Characterization (Predicted)
As experimental data for this compound is not widely published, the following spectroscopic characteristics are predicted based on the analysis of closely related compounds.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals | Rationale/Comparison |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.5 (m, 2H, thiophene-H), δ ~6.5 (br s, 1H, NH), δ ~2.4 (s, 3H, CH₃), δ ~1.5 (s, 9H, C(CH₃)₃) | Based on data for similar tert-butyl arylcarbamates.[9] The thiophene protons are expected in the aromatic region, with the methyl and tert-butyl groups appearing as singlets in the aliphatic region. The NH proton will likely be a broad singlet. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 (C=O), δ ~140 (thiophene-C), δ ~120-130 (thiophene-C), δ ~80 (C(CH₃)₃), δ ~28 (C(CH₃)₃), δ ~15 (CH₃) | The carbamate carbonyl and the quaternary carbon of the tert-butyl group are characteristic. The thiophene carbons will appear in the aromatic region.[9] |
| FTIR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ν ~2980 cm⁻¹ (C-H stretch), ν ~1700 cm⁻¹ (C=O stretch), ν ~1530 cm⁻¹ (N-H bend) | These are characteristic vibrational frequencies for N-Boc protected amines.[10] |
| Mass Spec. (ESI+) | m/z 214.08 [M+H]⁺, 236.07 [M+Na]⁺ | Calculated for C₁₀H₁₅NO₂S. |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the Boc-protected amino group and the thiophene ring.
-
Deprotection: The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine.[2][3] This unmasked amine can then participate in a wide range of subsequent reactions, including amide bond formation, sulfonylation, and N-arylation.
-
Thiophene Ring Reactivity: The thiophene ring itself can undergo various transformations. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution, although the directing effects of the substituents would need to be considered. Furthermore, the sulfur atom can be oxidized, and the ring can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of additional functionality.
Potential Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound serves as a valuable building block for accessing more complex molecules with therapeutic potential.
-
Kinase Inhibitors: A significant application of substituted aminothiophenes is in the development of kinase inhibitors.[11] The 3-amino group, once deprotected, can be elaborated into various functionalities that can interact with the hinge region of a kinase active site. The thiophene scaffold itself can be further functionalized to occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors.
-
CNS-Active Agents: The thiophene moiety is also present in several drugs targeting the central nervous system (CNS).[1] The lipophilicity and electronic properties of the thiophene ring can be advantageous for blood-brain barrier penetration.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound.
Proposed Synthesis of this compound
This protocol describes the Boc protection of commercially available or synthesized 5-methylthiophen-3-amine.
Materials:
-
5-methylthiophen-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiophen-3-amine (1.0 eq) in THF or DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: [9]
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: [10]
-
Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier. The compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[4]
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The Boc-protected amino group provides a versatile handle for further functionalization, while the thiophene core offers favorable physicochemical and biological properties. This technical guide provides the necessary information for researchers to confidently synthesize, characterize, and utilize this valuable building block in the development of novel therapeutic agents.
References
Sources
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Synthesis of 3H and 13C labeled mRNA cap dinucleotides--useful tools for NMR, biochemical, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TERT-BUTYL N-(3-THIENYL)CARBAMATE CAS#: 19228-91-2 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
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- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 11. Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate | C18H27N3O4S | CID 91815760 - PubChem [pubchem.ncbi.nlm.nih.gov]
"tert-Butyl (5-methylthiophen-3-yl)carbamate" synthesis
An In-Depth Technical Guide to the Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document focuses on providing a detailed, field-proven methodology, emphasizing the strategic advantages and mechanistic underpinnings of the recommended synthetic route. The primary pathway detailed is the Curtius rearrangement, a robust and efficient method for converting a carboxylic acid into a carbamate. This guide explains the causality behind experimental choices, offers step-by-step protocols, and presents a comparative analysis with alternative routes. It is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules.
Introduction
This compound is a key synthetic intermediate characterized by a 5-methylthiophene core functionalized with a Boc-protected amine at the 3-position. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its clean, acid-labile removal.[1][2] This combination of a functionalized thiophene ring and a protected amine makes the title compound a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
The synthesis of this molecule requires careful strategic planning to ensure high yields and purity while managing the regiochemistry of the thiophene ring. This guide will primarily detail a highly effective strategy centered on the Curtius rearrangement, a classic yet powerful transformation that converts a carboxylic acid, via an acyl azide intermediate, directly into the corresponding carbamate upon trapping with an alcohol.[3][4]
Part 1: Retrosynthetic Analysis and Strategic Rationale
Two logical retrosynthetic pathways can be envisioned for the synthesis of this compound. The choice between these routes is critical and is based on the availability of starting materials, reaction efficiency, and the stability of intermediates.
-
Pathway A: Direct Amination and Protection. This route involves the synthesis of the 5-methylthiophen-3-amine intermediate, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
-
Pathway B: Curtius Rearrangement. This more elegant route begins with 5-methylthiophene-3-carboxylic acid, which is converted into an acyl azide. This intermediate then undergoes a thermal rearrangement to an isocyanate, which is subsequently trapped in situ by tert-butanol to yield the final product.
Caption: Workflow for the Curtius rearrangement synthesis.
Step 1: Synthesis of 5-Methylthiophene-3-carbonyl chloride
The initial step is the activation of the carboxylic acid by converting it to an acyl chloride. This is a standard transformation that renders the carbonyl carbon highly electrophilic for the subsequent reaction with azide.
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 5-methylthiophene-3-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-3 hours, monitoring the reaction by TLC or the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylthiophene-3-carbonyl chloride is typically used in the next step without further purification.
| Reagent/Solvent | Molar Eq. | Role | Key Considerations |
| 5-Methylthiophene-3-carboxylic acid | 1.0 | Starting Material | Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 1.5 | Chlorinating Agent | Highly corrosive and moisture-sensitive. Perform in a fume hood. |
| Dichloromethane (DCM) | - | Anhydrous Solvent | Must be anhydrous to prevent hydrolysis of the acyl chloride. |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst | Accelerates the reaction. |
Step 2: Formation of 5-Methylthiophene-3-carbonyl Azide
The acyl chloride is reacted with sodium azide to form the crucial acyl azide intermediate. This reaction is typically performed at low temperatures to ensure the stability of the product. [5] Experimental Protocol:
-
Dissolve the crude 5-methylthiophene-3-carbonyl chloride from the previous step in anhydrous acetone and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium azide (NaN₃) (1.1 eq) in a minimal amount of water.
-
Add the sodium azide solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by IR spectroscopy, looking for the appearance of a strong, sharp azide stretch (N₃) around 2140 cm⁻¹ and the disappearance of the acyl chloride carbonyl stretch.
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure with caution (acyl azides can be explosive). It is highly recommended to use the crude product directly in the next step.
| Reagent/Solvent | Molar Eq. | Role | Key Considerations |
| 5-Methylthiophene-3-carbonyl chloride | 1.0 | Substrate | Use immediately after preparation. |
| Sodium Azide (NaN₃) | 1.1 | Azide Source | Toxic. Handle with appropriate safety measures. |
| Acetone/Water | - | Solvent System | Biphasic system facilitates the reaction. |
Step 3: Curtius Rearrangement and Trapping with tert-Butanol
This is the core step where the acyl azide undergoes thermal decomposition to an isocyanate, which is trapped in situ by tert-butanol to form the desired carbamate. [6] Experimental Protocol:
-
Dissolve the crude 5-methylthiophene-3-carbonyl azide in a suitable high-boiling solvent such as toluene.
-
Add tert-butanol (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a nitrogen atmosphere.
-
Maintain the reflux for several hours (typically 2-12 hours) until nitrogen evolution ceases and TLC analysis indicates the complete consumption of the starting azide. The reaction mechanism is a concerted process, avoiding the formation of a discrete nitrene intermediate. [3]5. After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
| Reagent/Solvent | Molar Eq. | Role | Key Considerations |
| 5-Methylthiophene-3-carbonyl azide | 1.0 | Precursor | Use immediately; do not isolate large quantities. |
| tert-Butanol | 1.5 - 2.0 | Nucleophile/Trap | Excess is used to ensure efficient trapping of the isocyanate. |
| Toluene | - | High-boiling Solvent | Allows for the necessary temperature for thermal rearrangement. |
Part 3: Alternative Route and Characterization
Alternative: Direct Amination and Boc Protection
This route, while not recommended, is theoretically possible. It would involve the nitration of a 5-methylthiophene derivative followed by reduction to form 5-methylthiophen-3-amine. The subsequent Boc protection is a standard procedure.
General Protocol for Boc Protection: [1][7]1. Dissolve the amine (1.0 eq) in a solvent like THF or DCM. 2. Add a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (catalytic). 3. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C. 4. Allow the reaction to stir at room temperature until completion. 5. Work up by washing with aqueous solutions to remove the base and byproducts, followed by purification.
The primary drawback remains the challenging and often low-yielding synthesis of the 3-aminothiophene precursor.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, 9H, ~1.5 ppm), the thiophene methyl group (singlet, 3H), the thiophene ring protons, and the N-H proton of the carbamate (broad singlet).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₂S should be observed.
-
Infrared (IR) Spectroscopy: Key stretches include the N-H bond (~3300 cm⁻¹) and the carbamate carbonyl (C=O) group (~1700 cm⁻¹).
Conclusion
The synthesis of this compound is most efficiently and reliably achieved via the Curtius rearrangement, starting from the commercially available 5-methylthiophene-3-carboxylic acid. This pathway offers superior control over regiochemistry, avoids the handling of potentially unstable intermediates like 3-aminothiophene, and proceeds in high yield. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers and development scientists to successfully synthesize this valuable building block for a range of applications.
References
- Shukla, P., Singh, R. K., & Singh, A. K. (2014). Synthesis of Benzo[b]thiophene Substituted Carbamates, Ureas, Semicarbazides, and Pyrazoles and Their Antimicrobial and Analgesic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1696-1708. [Link]
- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. [Link]
- Wikipedia. (2023). Curtius rearrangement.
- Kaur, N. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 17(5), 346-373. [Link]
- Google Patents. (n.d.). EP2264016B1 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B] [6][8]benzodiazepine.
- Wikipedia. (2023). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Morressier. (2022). Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement.
- Google Patents. (n.d.). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B] [6][8]benzodiazepine.
- Google Patents. (n.d.). 10h-thieno[2,3-B] [6][8]benzodiazepine.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
- Hsu, H.-L., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1413. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Al-Lami, M. K. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Iraqi National Journal of Chemistry, 52, 466-476. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- J&K Scientific. (n.d.). BOC Protection and Deprotection.
- Wang, G., et al. (2019). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Royal Society of Chemistry. [Link]
- Lund, T., & Hansen, T. S. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 162. [Link]
- Hebei Boz Chemical Co., Ltd. (2023). Amine Protection / Deprotection.
- Dana Bioscience. (n.d.). tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate 1g.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Roth, G. A. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 329-337. [Link]
- ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- Al-Awadi, N. A., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(11), 1530. [Link]
- Demmer, C. S., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Amino Acids, 49(3), 551-558. [Link]
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An In-depth Technical Guide to the Spectral Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate
This technical guide provides a comprehensive overview of the spectral data for tert-butyl (5-methylthiophen-3-yl)carbamate, a key intermediate in medicinal chemistry and drug development. The following sections detail the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the analytical techniques used to confirm the structure and purity of this compound.
Introduction
This compound (C₁₀H₁₅NO₂S, Molar Mass: 213.30 g/mol ) is a protected amine derivative of 3-amino-5-methylthiophene.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, allowing for the selective modification of other parts of the molecule before its removal under specific conditions. A thorough characterization of this intermediate is crucial to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient.
This guide will delve into the expected spectral data for this compound, providing a detailed analysis of the structural information that can be gleaned from each analytical technique. While a complete set of publicly available, experimentally validated spectra for this specific compound is not readily found in the peer-reviewed literature, this guide will provide a robust analysis based on established principles of spectroscopy and data from closely related analogs.
Molecular Structure and Key Features
To understand the spectral data, it is essential to first visualize the molecular structure and identify the different chemical environments of the atoms.
Caption: Predicted mass spectrometry fragmentation pathway.
Interpretation and Rationale
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (213 g/mol ).
-
Loss of Isobutylene: A significant fragment at [M-56]⁺ would correspond to the loss of isobutylene (C₄H₈) from the tert-butyl group, a very common fragmentation for Boc-protected compounds.
-
Loss of the Boc Group: Another expected fragmentation is the loss of the entire Boc group, leading to a fragment corresponding to the protonated aminomethylthiophene.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols represent standard methodologies that can be adapted for routine analysis and quality control in a drug development setting.
References
- Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
- PubChem. tert-butyl N-(thiophen-3-yl)
- Organic Syntheses. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 101. [Link]
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"tert-Butyl (5-methylthiophen-3-yl)carbamate" NMR data
An In-depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 3-aminothiophene, it serves as a versatile building block for the synthesis of various biologically active molecules and functional polymers. The presence of the thiophene ring, a key pharmacophore in many drugs, combined with the tert-butoxycarbonyl (Boc) protecting group, makes this compound a crucial intermediate in multi-step organic syntheses.
Accurate structural elucidation is paramount for ensuring the purity and identity of such intermediates in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive analysis of organic molecules in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, offering insights into the chemical environment of each nucleus. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this and structurally related compounds.
Molecular Structure and Predicted NMR Data
The structural features of this compound, including the substituted thiophene ring and the bulky Boc-protecting group, give rise to a distinct NMR fingerprint. The following sections detail the predicted ¹H and ¹³C NMR spectral data, with assignments based on established substituent effects on the thiophene moiety and known chemical shifts for Boc-protected amines.[1][2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the thiophene ring protons, the methyl group protons, the amine proton, and the tert-butyl protons. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Thiophene) | ~6.8 - 7.0 | Doublet (d) | 1H |
| H-4 (Thiophene) | ~6.5 - 6.7 | Doublet (d) | 1H |
| NH (Carbamate) | ~6.0 - 6.5 | Broad Singlet (br s) | 1H |
| CH₃ (Thiophene) | ~2.4 - 2.5 | Singlet (s) | 3H |
| C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | 9H |
Rationale for Assignments:
-
Thiophene Protons (H-2 and H-4): The chemical shifts of thiophene protons are influenced by the electronic nature of the substituents.[2][3][4] The electron-donating nature of the methyl group at C-5 and the carbamate group at C-3 is expected to shield the ring protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted thiophene (δ ~7.1-7.3 ppm).[5][6] The coupling between H-2 and H-4 is anticipated to be a small meta-coupling, resulting in doublet signals.
-
Amine Proton (NH): The NH proton of a carbamate typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be solvent-dependent.
-
Methyl Protons (CH₃): The methyl protons on the thiophene ring are expected to resonate as a sharp singlet in the typical range for aryl methyl groups.[7]
-
tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a strong singlet signal at approximately 1.5 ppm, a characteristic chemical shift for the Boc protecting group.[8]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~153 - 155 |
| C-3 (Thiophene) | ~140 - 145 |
| C-5 (Thiophene) | ~135 - 140 |
| C-2 (Thiophene) | ~120 - 125 |
| C-4 (Thiophene) | ~115 - 120 |
| C(CH₃)₃ (Boc) | ~80 - 82 |
| C(CH₃)₃ (Boc) | ~28 |
| CH₃ (Thiophene) | ~15 |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to appear in the downfield region, typically around 153-155 ppm.[9]
-
Thiophene Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the thiophene ring carbons are sensitive to the substituents.[1][10][11] The carbons directly attached to the electron-donating carbamate (C-3) and methyl (C-5) groups will be shifted downfield. The quaternary carbon of the Boc group will be observed around 80-82 ppm, and the methyl carbons of the Boc group will have a characteristic signal at approximately 28 ppm.[12] The thiophene methyl carbon is predicted to be at a higher field, around 15 ppm.[13]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of this compound.
Sample Preparation
-
Analyte: Weigh approximately 10-20 mg of this compound.
-
Solvent: Use deuterated chloroform (CDCl₃) as the solvent, as it is a common and effective solvent for this class of compounds. Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform, which can serve as an internal reference for the ¹H spectrum (δ 7.26 ppm). For the ¹³C spectrum, the carbon signal of CDCl₃ (δ 77.16 ppm) is used as the reference.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
NMR Instrument Setup and Data Acquisition
The following workflow outlines the key steps for setting up the NMR spectrometer and acquiring the data.
Caption: Workflow for NMR data acquisition and analysis.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[1]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the quaternary carbons.
-
Relaxation Delay: A 2-second relaxation delay is generally appropriate.
-
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm for the ¹H spectrum and the triplet at 77.16 ppm for the ¹³C spectrum.[14]
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data and established chemical shift ranges.
Conclusion
This technical guide provides a detailed framework for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data, based on established principles of NMR spectroscopy and substituent effects in thiophene chemistry, offer a reliable reference for the structural verification of this important synthetic intermediate. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research and development program in the chemical and pharmaceutical sciences. By following this guide, researchers, scientists, and drug development professionals can confidently characterize this and similar molecules, ensuring the accuracy and reliability of their scientific endeavors.
References
- ResearchGate. ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃.
- Abraham, R. J., et al. ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magn. Reson. Chem.
- Takahashi, K., et al. Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bull. Chem. Soc. Jpn.
- Stenutz, R. NMR chemical shift prediction of thiophenes.
- SpectraBase. Thiophene - Optional[¹H NMR] - Chemical Shifts.
- Supporting Information for various tert-butyl carbamates.
- Page, T. F., et al. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. J. Am. Chem. Soc.
- Organic Chemistry Data. ¹³C NMR Chemical Shifts.
- Royal Society of Chemistry. Thioamide N–C(S) Activation.
- WILEY-VCH. Supporting Information. Eur. J. Org. Chem.
- ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- PubChem. Tert-butyl n-(5-methylthiophen-3-yl)carbamate.
- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
- PubChem. 3-Methylthiophene.
- Hsu, C.-W., et al. tert-Butyl N-(thiophen-2-yl)carbamate. Acta Cryst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
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- 7. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 10. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 13. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 14. scs.illinois.edu [scs.illinois.edu]
A Spectroscopic Blueprint: An In-depth Technical Guide to the Infrared Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate
This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopic signature of tert-butyl (5-methylthiophen-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this compound. Our focus is on elucidating the causal relationships between molecular structure and vibrational modes, thereby establishing a robust framework for the unequivocal identification and characterization of this molecule.
Introduction: The Molecule and the Method
This compound is a molecule of interest in medicinal chemistry and organic synthesis, often serving as a key intermediate. It incorporates a thiophene ring, a common scaffold in pharmaceuticals, and a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern synthetic strategy.[1][2] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and monitor reaction progress.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, scissoring). The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present. For this compound, IR spectroscopy allows for the simultaneous confirmation of the thiophene core and the intact carbamate protecting group.
Molecular Structure and Predicted Vibrational Modes
To understand the IR spectrum, we must first consider the molecular structure of this compound. The molecule is comprised of three key components: the 5-methylthiophene ring, the carbamate linker, and the tert-butyl group. Each of these contributes distinct and predictable absorption bands to the overall spectrum.
Caption: Workflow for the validation of the IR spectrum.
Trustworthiness through Self-Validation:
-
Presence of Key Functional Groups: The primary validation step is to confirm the presence of the strong, characteristic absorptions for the carbamate N-H and C=O stretches, and the aliphatic C-H stretches. The absence of any of these points to a significant issue with the sample's identity or purity.
-
Consistency in the Fingerprint Region: A match in the major functional group region should be corroborated by the more complex pattern in the fingerprint region. The presence of bands corresponding to C-N, C-O, and thiophene vibrations in their expected locations provides a higher level of confidence in the structural assignment.
-
Absence of Unexpected Peaks: The spectrum should also be examined for significant absorptions that are not expected. For example, a broad absorption around 3500-3200 cm⁻¹ could indicate the presence of an alcohol or water impurity. The absence of such peaks is as important as the presence of the expected ones for confirming purity.
By following this logical and self-validating workflow, researchers can confidently use IR spectroscopy for the reliable characterization of this compound.
References
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.
- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
- Sadtler Research Laboratories. (1962).
- Ghanbarian, M., & Gholamian, F. (2015). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- D'Anna, F., & Frenna, V. (2020). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 9(10), 1471.
- Hisatsune, I. C. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 38(2), 481-487.
- Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 38-48.
- Zheng, W., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters, 11(19), 8146-8151.
- Bloino, J., et al. (2012). A second-order perturbation theory route to vibrational averages and transition properties of molecules in solution.
- Al-Omair, M. A. (2017). Theoretical Studies of 2-carbaldehyde oxime-5-nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 127-135.
- Raizada, P., et al. (2020). Tuning the Morphological Structure and Photocatalytic Activity of Nitrogen-Doped (BiO)₂CO₃ by the Hydrothermal Temperature. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112769.
- Foley, D. A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 774-780.
- Kamal, A., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(3), 999-1004.
- Different type of amines in FT-IR spectroscopy. (2021). Analyze Test.
Sources
"tert-Butyl (5-methylthiophen-3-yl)carbamate" mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl (5-methylthiophen-3-yl)carbamate
This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound, a molecule of interest in synthetic chemistry and drug discovery. As direct experimental data for this specific compound is not widely published, this document synthesizes foundational mass spectrometry principles with expert knowledge of functional group fragmentation to provide a predictive and actionable framework for researchers. We will explore methodologies for both soft and hard ionization techniques, detailing the rationale behind experimental design and the interpretation of resultant data.
Introduction: The Analytical Imperative
In modern chemical research, the unambiguous structural confirmation of novel or synthesized molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite sensitivity and structural information from minimal sample quantities. For a molecule like this compound, which contains a thermally labile protecting group (tert-butoxycarbonyl, Boc) and a heteroaromatic core (methylthiophene), a nuanced approach to MS analysis is required. This guide elucidates the predictable fragmentation pathways under various ionization conditions, empowering scientists to design experiments, interpret spectra, and confidently verify the chemical identity of their target compound.
Part 1: Foundational Analysis - Molecular Mass and Isotopic Pattern
Before any fragmentation analysis, the primary observation in mass spectrometry is the molecular ion or, in the case of soft ionization, the pseudomolecular ion. The chemical formula for this compound is C₁₀H₁₅NO₂S.
Key Molecular Properties:
-
Monoisotopic Mass: 229.0823 Da
-
Average Mass: 229.318 Da
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the value that will be observed in high-resolution mass spectrometry. The presence of a sulfur atom (³⁴S natural abundance of 4.21%) will result in a characteristic A+2 isotopic peak that is significantly more intense than what would be expected from carbon (¹³C) alone, serving as a key diagnostic feature in the mass spectrum.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is the premier technique for analyzing molecules of this class due to its soft ionization nature, which minimizes premature fragmentation and is highly compatible with the polar nature of the carbamate group.
Rationale for ESI
Electrospray Ionization is the method of choice for several reasons:
-
Soft Ionization: ESI typically imparts minimal internal energy to the analyte, preserving the intact molecule for MS1 analysis and allowing for controlled fragmentation in MS/MS. This is critical for preventing the thermal decomposition of the labile Boc group.
-
Predictable Ionization: The carbamate and thiophene moieties provide sites for predictable protonation, primarily forming a protonated molecule, [M+H]⁺.
-
LC-Compatibility: It seamlessly couples with liquid chromatography, allowing for the separation of the analyte from impurities before it enters the mass spectrometer, ensuring data quality.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the analyte.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions.
-
-
Chromatographic Separation (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Positive (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS (Collision-Induced Dissociation - CID): Select the precursor ion (m/z 230.09) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Predicted Ionization and Fragmentation (ESI-MS/MS)
In positive ion mode ESI, the molecule will readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 230.09 . The most likely sites of protonation are the nitrogen or oxygen atoms of the carbamate group due to their lone pairs of electrons.
Upon subjecting the [M+H]⁺ precursor ion to CID, a highly predictable fragmentation cascade dominated by the lability of the Boc group is expected.
-
Primary Loss of Isobutene: The most characteristic fragmentation pathway for Boc-protected amines is the loss of isobutene (56 Da) via a six-membered ring transition state, leading to the formation of a carbamic acid intermediate which then readily decarboxylates.
-
Subsequent Loss of CO₂: The carbamic acid intermediate is unstable and will lose carbon dioxide (44 Da).
-
Combined Loss: This results in a total neutral loss of 100 Da (isobutene + CO₂), producing the protonated 5-methylthiophen-3-amine.
The primary product ion observed in the MS/MS spectrum will therefore be at m/z 130.04 . Further fragmentation of this ion could occur at higher collision energies, potentially involving the loss of the methyl group or cleavage of the thiophene ring, but the transition from m/z 230.09 → 130.04 will be the most prominent and diagnostic fragmentation.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
While less ideal, analysis by GC-MS with Electron Ionization (EI) may be encountered. It is crucial to understand the significant limitations and different fragmentation patterns this high-energy technique produces.
Applicability and Limitations
The primary challenge for GC-MS analysis is the thermal lability of the N-Boc protecting group. In the hot GC injection port (typically >250 °C), the molecule is likely to undergo thermal decomposition before it even reaches the MS source. This decomposition often mimics the mass spectrometric fragmentation, leading to the loss of isobutene and CO₂. Therefore, the spectrum observed may be that of the degradation product, 5-methylthiophen-3-amine, rather than the parent analyte.
Predicted Fragmentation under EI
Assuming a portion of the molecule survives intact into the EI source, it will be subjected to high-energy electron bombardment (typically 70 eV). This results in extensive and complex fragmentation, providing a detailed fingerprint of the molecule.
-
Molecular Ion (M⁺•): A molecular ion at m/z 229.08 may be observed, but it is expected to be of very low abundance due to its instability.
-
McLafferty Rearrangement: A classic fragmentation for carbonyl compounds with an available gamma-hydrogen, leading to the loss of isobutene (56 Da) to produce an ion at m/z 173 .
-
Alpha Cleavage: Cleavage of the C-O bond adjacent to the carbonyl group, resulting in the loss of the tert-butoxy radical (•OC(CH₃)₃, 87 Da) to form an ion at m/z 142 .
-
Loss of tert-Butyl Cation: A significant peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺, is expected at m/z 57 . This is a hallmark of tert-butyl containing compounds.
-
Thiophene Ring Fragmentation: The 5-methylthiophen-3-yl cation at m/z 112 could be formed, which may further fragment through characteristic thiophene ring cleavages.
Part 4: Data Interpretation and Validation Workflow
Summary of Predicted Key Ions
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Structural Assignment of Fragment |
| ESI-MS/MS | 230.09 ([M+H]⁺) | 130.04 | [M+H - C₅H₈O₂]⁺ (Protonated 5-methylthiophen-3-amine) |
| EI | 229.08 (M⁺•) | 173, 142, 112, 57 | [M - C₄H₈]⁺•, [M - •OC₄H₉]⁺, [C₅H₆S-NH]⁺, [C₄H₉]⁺ |
Conclusion
The mass spectrometric analysis of this compound is most effectively and reliably performed using LC-MS with positive mode electrospray ionization. The predictable and dominant fragmentation pathway, characterized by the neutral loss of 100 Da from the protonated molecule (m/z 230.09 → 130.04), serves as a robust diagnostic tool for structural confirmation. While GC-MS analysis is hampered by thermal lability, the resulting EI spectrum would offer a complex but informative fingerprint, notably featuring a strong signal for the tert-butyl cation at m/z 57. By leveraging the principles and predictive models outlined in this guide, researchers can approach the analysis of this and structurally related molecules with confidence and scientific rigor.
References
- Title: A study of the gas-phase fragmentation behavior of N-Boc-protected amino acids by electrospray ionization tandem mass spectrometry Source: Journal of the American Society for Mass Spectrometry URL:[Link]
- Title: The Boc Group: A Good "Leaving Group" in the Gas Phase Source: Journal of the American Society for Mass Spectrometry URL:[Link]
- Title: Thermal degradation of N-Boc protected α-amino acids and its implication in peptide synthesis Source: Tetrahedron Letters URL:[Link]
- Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology URL:[Link]
An In-depth Technical Guide to the Solubility of tert-Butyl (5-methylthiophen-3-yl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9)[1]. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework for predicting its solubility based on the well-understood properties of its constituent chemical moieties: a Boc-protected amine and a substituted thiophene ring. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to accurately determine the qualitative and quantitative solubility of this compound in a variety of common laboratory solvents. These methodologies are designed to provide drug development professionals and research scientists with the critical data needed for effective solvent selection in synthesis, purification, formulation, and various other research applications.
Introduction: The Significance of Solubility for a Privileged Scaffold
This compound is a heterocyclic compound featuring a thiophene ring, a structure considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs[2]. The molecule's structure is characterized by a methyl-substituted thiophene core, with a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The Boc protecting group is a cornerstone of modern organic synthesis, enabling selective chemical transformations by masking the reactivity of the amine functionality[3].
The solubility of a compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. For a research compound like this compound, a thorough understanding of its solubility profile is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields.
-
Purification and Isolation: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and any impurities.
-
Formulation Development: For compounds with therapeutic potential, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery options.
-
Analytical Method Development: Accurate solubility data is essential for preparing stock solutions and calibration standards for a wide range of analytical techniques.
This guide will first deduce a theoretical solubility profile for the target compound and then provide the means to empirically validate and quantify these predictions.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is a fundamental concept in chemistry that predicts the solubility of a substance in a given solvent based on their relative polarities[4][5]. We can infer the likely solubility of this compound by examining its structural components.
-
The Thiophene Ring: Thiophene (C₄H₄S) and its derivatives are generally nonpolar, aromatic compounds. Thiophene itself is insoluble in water but readily dissolves in nonpolar organic solvents such as benzene, toluene, and ether[6][7][8]. The methyl group on the thiophene ring of the target molecule further enhances its lipophilicity.
-
The Boc-Protected Amine: The introduction of a tert-butoxycarbonyl (Boc) group significantly impacts the physical properties of an amine. The bulky, nonpolar tert-butyl group increases the molecule's overall lipophilicity[3]. However, the carbamate linkage (-NH-C(=O)-O-) introduces polar character, including a hydrogen bond donor (N-H) and acceptor (C=O) sites. This duality means Boc-protected amines generally exhibit good solubility in a broad spectrum of organic solvents, from nonpolar to polar aprotic[3].
Predicted Solubility:
Based on this analysis, this compound, with a molecular formula of C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol , is predicted to have the following solubility characteristics[1]:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar thiophene ring and the lipophilic tert-butyl group will strongly interact with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | The overall lipophilicity combined with the polar carbamate group allows for favorable interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The molecule can act as a hydrogen bond acceptor, but its large nonpolar regions may limit extensive solvation by protic solvents. |
| Aqueous | Water | Insoluble | The dominant nonpolar character of the molecule is expected to make it insoluble in water, a highly polar, hydrogen-bonding solvent[2][6]. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH | Likely Insoluble | The Boc-protecting group is designed to be stable under most basic conditions and is only cleaved under acidic conditions, often requiring strong acids like TFA[3][9]. Simple aqueous acid or base is unlikely to form a salt and significantly increase solubility. |
Experimental Determination of Solubility
The following protocols provide systematic approaches for determining the solubility of this compound. It is crucial to perform these experiments at a controlled temperature, as solubility is temperature-dependent[10].
Protocol for Qualitative Solubility Assessment
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Methodology:
-
Dispense approximately 1-2 mg of this compound into a small, clean, and dry vial or test tube.
-
Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.
-
After each addition, cap the vial and vortex or shake vigorously for 10-20 seconds[4].
-
Visually inspect the mixture against a contrasting background to see if the solid has completely dissolved.
-
Continue adding solvent up to a total volume of 1 mL.
-
Record the observation as "soluble," "partially soluble," or "insoluble" for each solvent. A compound is often considered soluble if it requires only a few drops of solvent to dissolve completely[11].
Sources
- 1. chemscene.com [chemscene.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of tert-Butyl (5-methylthiophen-3-yl)carbamate
Abstract: This technical guide provides a comprehensive overview of the chemical stability of tert-Butyl (5-methylthiophen-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment. Through a detailed examination of its susceptibility to hydrolytic, oxidative, photolytic, and thermal stress, this guide establishes a framework for ensuring the integrity and purity of this compound throughout its lifecycle.
Introduction: Understanding the Molecular Landscape
This compound combines two key structural motifs: a tert-butoxycarbonyl (Boc)-protected amine and a substituted thiophene ring. The stability of the entire molecule is intrinsically linked to the chemical resilience of these two components. The Boc group is a widely used protecting group in organic synthesis, valued for its general stability to a range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions.[1] The thiophene ring, an aromatic heterocycle, is generally more stable than its furan and pyrrole counterparts, though it is not immune to oxidation or polymerization under harsh conditions.[2][3] This guide will dissect the stability profile of the complete molecule by examining its behavior under forced degradation conditions, providing a predictive understanding of its long-term stability.
Predicted Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under stress conditions:
-
Acid-Catalyzed Hydrolysis of the Carbamate: The Boc protecting group is susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, 5-methylthiophen-3-amine, and carbon dioxide.[4][5]
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under oxidative stress.[3] Additionally, the thiophene ring itself can be susceptible to oxidative degradation, potentially leading to ring-opened products.
The following diagram illustrates these potential degradation pathways.
Caption: Predicted degradation pathways of this compound.
Recommended Storage and Handling
Based on the inherent chemical properties of the molecule and supplier recommendations, the following storage conditions are advised to ensure long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6] | Reduced temperature slows the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[6] | Minimizes the risk of oxidative degradation of the thiophene ring. |
| Light | Protect from light[4] | Thiophene derivatives can be susceptible to photolytic degradation.[7][8] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and reducing agents[6] | These materials can directly induce the degradation pathways outlined above. |
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10] The following protocols are designed to assess the stability of this compound under various stress conditions.
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Detailed Protocols
4.2.1. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
4.2.2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
4.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
4.2.4. Thermal Degradation
-
Place a known quantity of the solid compound in a vial.
-
Store the vial in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in the mobile phase for HPLC analysis.
4.2.5. Photostability
-
Expose the solid compound and a solution (in a photostable container) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12][13][14]
-
Maintain a "dark" control sample under the same temperature and humidity conditions.
-
Analyze the samples after the exposure period by HPLC.
Expected Outcomes of Forced Degradation Studies
| Stress Condition | Expected Degradation | Primary Degradant(s) |
| Acidic Hydrolysis | Significant | 5-methylthiophen-3-amine |
| Basic Hydrolysis | Minimal to None | None expected |
| Oxidative Stress | Moderate | Thiophene ring oxidation products |
| Thermal Stress | Minimal | None expected under tested conditions |
| Photolytic Stress | Possible | To be determined |
Stability-Indicating Analytical Methodology
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Rationale for Method Choices:
-
A C18 column provides good retention and separation for moderately polar compounds like this compound and its potential degradation products.
-
A gradient elution is necessary to separate the more polar degradation products (e.g., 5-methylthiophen-3-amine) from the less polar parent compound.
-
Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry for potential identification of unknown degradants.
-
UV detection at 240 nm is chosen based on the UV absorbance of the thiophene chromophore.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving the specificity and stability-indicating nature of the method.
Conclusion
This compound is a chemically stable molecule under recommended storage conditions. Its primary liability is the acid-catalyzed hydrolysis of the Boc-protecting group. The thiophene ring exhibits good stability but can be susceptible to oxidation under harsh conditions. By implementing the storage and handling guidelines outlined in this document and employing the provided forced degradation protocols and stability-indicating HPLC method, researchers and drug development professionals can ensure the quality and integrity of this important pharmaceutical intermediate.
References
- Balakit, A. A., et al. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science, 2015, 1-9.
- El-Gaby, M. S. A., et al. (2012). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 18(4), 254-261.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Patel, N. P., & R, R. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ECronicon, 2279.
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
- International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
- MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
- Yáñez, F., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal, 285, 417-420.
- European Medicines Agency. (2003).
- Reddit. (2023). Why is thiophene stable to acid? r/OrganicChemistry.
- Bakshi, M., & Singh, S. (2002). Stressed degradation studies: A tool for the development of stability-indicating analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
- Wikipedia. (n.d.). Thiophene.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
- Hervés, P., et al. (1997). Hydrolysis of Benzothiazolylcarbamates in Basic Media. Journal of the Chemical Society, Perkin Transactions 2, (7), 1431-1435.
- Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6), 1-3.
- Sonanis, M. V., & Rajput, A. P. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug Research, 64(8), 429-435.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
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"tert-Butyl (5-methylthiophen-3-yl)carbamate" reactivity
An In-depth Technical Guide to the Reactivity and Synthetic Utility of tert-Butyl (5-methylthiophen-3-yl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a versatile heterocyclic building block. While direct literature on this specific molecule is limited, its reactivity can be reliably predicted and understood by examining its core components: the electron-rich 3-aminothiophene scaffold, the activating 5-methyl substituent, and the sterically influential N-Boc protecting group. This document serves as a predictive roadmap for researchers, scientists, and drug development professionals, detailing key transformations including electrophilic aromatic substitution, directed ortho metalation, cross-coupling reactions, and N-deprotection strategies. Each section combines mechanistic rationale with field-proven protocols, offering a practical framework for leveraging this compound in complex molecule synthesis.
Molecular Structure and Electronic Profile
This compound is a polysubstituted thiophene derivative. Its reactivity is governed by the synergistic electronic effects of its substituents.
-
Thiophene Core: As a π-excessive five-membered heterocycle, the thiophene ring is inherently activated towards electrophilic attack, analogous to a highly activated benzene ring like aniline or phenol.
-
3-(N-Boc-amino) Group: The nitrogen lone pair of the carbamate group participates in resonance with the thiophene ring, acting as a powerful electron-donating group (EDG). This has two major consequences:
-
Activation: It strongly activates the ring, making it highly susceptible to electrophiles.
-
Directing Effect: It is a potent ortho, para-director. In the thiophene system, this directs incoming electrophiles preferentially to the C2 and C4 positions. The C2 position is particularly favored due to its proximity to the directing group and its inherent nature as the most reactive site on an unsubstituted thiophene.[1][2]
-
-
5-Methyl Group: The methyl group is a weakly activating EDG via hyperconjugation and induction. It directs electrophilic attack to its ortho (C4) and para (C2) positions.
Net Effect: The electronic influences of both the 3-(N-Boc-amino) and 5-methyl groups converge. They both strongly activate the C2 and C4 positions. However, the directing power of the amino-derived group is overwhelmingly stronger than the methyl group, making the C2 position the kinetically favored site for almost all electrophilic aromatic substitution reactions .[1] Furthermore, the C2 proton is the most acidic proton on the ring, making it the primary site for deprotonation (metalation).
Core Reactivity of the Thiophene Ring
The primary transformations involving this molecule occur at the thiophene core, leveraging its high electron density and well-defined regioselectivity.
Electrophilic Aromatic Substitution (EAS)
As predicted by the electronic analysis, EAS reactions will occur selectively at the C2 position.
The introduction of a halogen atom at the C2 position serves as a crucial step for subsequent cross-coupling reactions. Mild electrophilic halogenating agents are sufficient and highly effective.
Protocol 2.1.1: Selective Bromination at C2
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography on silica gel to yield tert-butyl (2-bromo-5-methylthiophen-3-yl)carbamate.
Causality: The use of NBS provides a low concentration of electrophilic bromine (Br⁺), preventing over-halogenation and ensuring high regioselectivity for the highly activated C2 position.[3]
The Vilsmeier-Haack reaction is a classic and highly reliable method for installing a formyl (-CHO) group onto electron-rich aromatic systems.[4][5][6] This reaction proceeds cleanly at the C2 position.
Protocol 2.1.2: Vilsmeier-Haack Formylation at C2
-
Reagent Preparation: In a flame-dried, two-neck flask under nitrogen, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise with vigorous stirring. A solid Vilsmeier reagent will form. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up & Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography.
Mechanistic Insight: The electrophile is the chloromethyleniminium salt, which is attacked by the electron-rich C2 position of the thiophene. Subsequent hydrolysis of the resulting iminium intermediate reveals the aldehyde.
Caption: Generalized mechanism for Electrophilic Aromatic Substitution at C2.
Directed ortho Metalation (DoM) and Cross-Coupling
The carbamate functional group is a powerful Directed Metalation Group (DMG).[7][8] It can coordinate to a strong organolithium base, directing deprotonation specifically at the adjacent C2 position, even overriding other electronic effects if they were in conflict. This provides a highly reliable route to a C2-lithiated species, a potent nucleophile for forming new carbon-carbon or carbon-heteroatom bonds.
Workflow 2.2: C2-Arylation via DoM and Suzuki Coupling
Caption: Synthetic workflow for C2-arylation using DoM and Suzuki coupling.
Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling of C2-Boronate (Assumes prior synthesis of the C2-boronic ester via the DoM-Borylation sequence)
-
Setup: To a vial, add the thiophene-2-boronic ester (1.2 equiv.), the desired aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1). Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: Filter, concentrate, and purify by column chromatography to obtain the 2-aryl-5-methyl-3-(N-Boc-amino)thiophene.[9][10]
Rationale: The Suzuki-Miyaura coupling is exceptionally robust and tolerant of many functional groups, making it ideal for late-stage functionalization.[11] The choice of a modern palladium catalyst with bulky phosphine ligands ensures an efficient catalytic cycle.[9]
Reactivity of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is primarily used for protection and is defined by its stability to a wide range of conditions and its selective lability under acid.
Acid-Mediated Deprotection
The most important reaction of the Boc group is its removal to liberate the free amine. This is typically achieved with high efficiency under acidic conditions.[12][13]
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, RT, 1-2 h | Volatile and easy to remove. The most common lab-scale method.[14] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or EtOAc | Often provides the product as a stable hydrochloride salt. |
| Aqueous Phosphoric Acid | H₃PO₄ in water | An environmentally benign and selective option.[13] |
| Lewis Acids | ZnBr₂, AlCl₃ | Can be useful for substrates with other acid-sensitive groups.[13][14] |
Protocol 3.1.1: Standard Boc Deprotection with TFA
-
Setup: Dissolve the Boc-protected thiophene (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10 equiv., often as a 25-50% solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction generates CO₂ and isobutylene gas.[15]
-
Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Isolation: Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The free amine can then be extracted, dried, and used directly or purified. Alternatively, precipitation as a hydrochloride salt can be achieved by treatment with HCl in ether.
Mechanistic Note: The reaction is initiated by protonation of the carbamate carbonyl. This leads to the collapse of the intermediate, releasing the stable tert-butyl cation, which then typically fragments into isobutylene.[15][16] For substrates sensitive to alkylation, a scavenger like triethylsilane or anisole can be added to trap the t-butyl cation.[15]
Summary and Strategic Application
This compound is a strategically designed building block where reactivity is channeled through predictable pathways. The following diagram summarizes the key strategic decisions a chemist can make when using this molecule.
Caption: Decision tree for the synthetic application of the title compound.
References
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294.
- Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
- Le Grognec, E., et al. (2023). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Chemistry – A European Journal.
- The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- University of Liverpool. (n.d.). Directed (ortho) Metallation.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection.
- Campaigne, E., & Monroe, P. A. (1953). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society, 75(11), 2747–2749.
- Workentin, M. S., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews.
- Vogt, E.-J., et al. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. ResearchGate.
- Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications.
- Snieckus, V. (2017). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. ResearchGate.
- Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University.
- Missoum, H., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate.
- El-Baih, F. E. M. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum.
- Delsett, D. J., & Cuny, G. D. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University.
- Sridharan, V. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of tert-Butyl (5-methylthiophen-3-yl)carbamate and a Framework for its Elucidation
This guide provides a comprehensive analysis of the potential pharmacological action of tert-Butyl (5-methylthiophen-3-yl)carbamate. In the absence of established biological data for this specific molecule, this document proposes a scientifically grounded, hypothetical mechanism of action based on its structural characteristics. It further outlines a rigorous, multi-phase experimental framework designed for researchers and drug development professionals to investigate, validate, and characterize its biological activity.
Introduction and Structural Analysis
This compound is a heterocyclic organic compound featuring a 5-methylthiophene ring system linked to a tert-butyl carbamate group. An initial survey of scientific literature and chemical databases reveals that this molecule is primarily cataloged as a synthetic intermediate, with no defined pharmacological role or mechanism of action.
However, its constituent moieties provide a logical starting point for hypothesizing biological activity:
-
The Thiophene Ring: The thiophene nucleus is a recognized "privileged scaffold" in medicinal chemistry.[1] Thiophene derivatives are integral to numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] Their rich electron density and bioisosteric similarity to phenyl rings allow them to interact effectively with a variety of biological targets.[1]
-
The tert-Butyl Carbamate (Boc) Group: The Boc group is overwhelmingly utilized as a protecting group for amines in organic synthesis due to its stability under many conditions and its clean, selective removal under acidic conditions.[3][4] While carbamate groups can be designed into active drugs or prodrugs, the bulky tert-butyl ester is typically intended for synthetic control rather than direct biological interaction.[5][6]
This structural dichotomy leads to a central hypothesis: This compound may act as a prodrug. The Boc group could provide metabolic stability, and its subsequent cleavage in vivo would unmask the primary amine, yielding the putative active metabolite, 3-amino-5-methylthiophene . The biological activity would then be mediated by this metabolite.
A Hypothesized Mechanism of Action: Inhibition of Inflammatory Pathways
Drawing from the extensive literature on the anti-inflammatory properties of thiophene-based compounds, a plausible mechanism of action is the modulation of key enzymatic pathways involved in inflammation.[2][7] Specifically, we hypothesize that the active metabolite, 3-amino-5-methylthiophene, functions as an inhibitor of the cyclooxygenase (COX) and/or 5-lipoxygenase (5-LOX) enzymes .
These enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators:
-
COX-1 and COX-2 catalyze the production of prostaglandins (PGs), which are involved in pain, fever, and inflammation.
-
5-LOX catalyzes the production of leukotrienes (LTs), which are potent mediators of inflammation and allergic responses.
By inhibiting these enzymes, the compound would effectively suppress the inflammatory cascade.
Caption: Hypothesized mechanism targeting the Arachidonic Acid cascade.
Experimental Framework for Mechanism of Action Validation
A phased approach is essential to systematically test this hypothesis. The following protocols provide a self-validating system, where results from each phase inform the next.
Phase 1: Prodrug Conversion and In Vitro Target Engagement
The initial phase aims to answer two fundamental questions: 1) Is the parent compound stable or is it converted to its active amine? 2) Does the parent compound or its metabolite inhibit COX/LOX enzymes directly?
Protocol 1: Metabolic Stability & Prodrug Conversion Assay
-
Objective: To determine the stability of this compound in the presence of liver microsomes and identify the formation of 3-amino-5-methylthiophene.
-
Materials: Parent compound, synthesized 3-amino-5-methylthiophene standard, human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing HLM (0.5 mg/mL) in phosphate buffer.
-
Add the parent compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system. A control reaction is run without NADPH.
-
Incubate at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the 3-amino-5-methylthiophene metabolite over time.
-
-
Data Analysis: Calculate the half-life (t½) of the parent compound. A short half-life in the presence of NADPH suggests metabolic conversion.
Protocol 2: COX-1/COX-2 and 5-LOX Enzymatic Inhibition Assays
-
Objective: To measure the direct inhibitory effect of the parent compound and its putative metabolite on purified COX-1, COX-2, and 5-LOX enzymes.
-
Materials: Commercially available enzyme activity assay kits (e.g., Cayman Chemical), purified ovine COX-1, human recombinant COX-2, and potato 5-LOX enzymes, arachidonic acid (substrate), test compounds (parent and metabolite).
-
Procedure:
-
Prepare a dilution series of the parent compound and the metabolite (e.g., from 0.1 nM to 100 µM).
-
Following the kit manufacturer's instructions, add the enzyme, a chromogenic substrate, and the test compound to a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time (e.g., 10-20 minutes at 37°C).
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | [Expected >100] | [Expected >100] | [Expected >100] |
| 3-amino-5-methylthiophene | [Hypothesized] | [Hypothesized] | [Hypothesized] |
| Celecoxib (COX-2 Control) | >10 | ~0.005 | N/A |
| Zileuton (5-LOX Control) | N/A | N/A | ~0.5 |
| Table 1: Hypothetical data structure for in vitro enzyme inhibition assays. |
Phase 2: Cellular Assays for Pharmacological Confirmation
If Phase 1 demonstrates enzymatic inhibition, the next step is to confirm this activity in a cellular context.
Caption: A logical workflow for mechanism of action validation.
Protocol 3: Cellular Mediator Release Assay
-
Objective: To measure the inhibition of prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) production in inflammatory cells.
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) for 24 hours (for PGE₂) or a calcium ionophore like A23187 (5 µM) for 30 minutes (for LTB₄).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ and LTB₄ in the supernatant using commercially available ELISA kits.
-
-
Data Analysis: Calculate the EC₅₀ values for the inhibition of PGE₂ and LTB₄ production. This cellular potency should correlate with the enzymatic IC₅₀ values obtained in Phase 1.
Conclusion and Future Directions
This guide puts forth a testable hypothesis for the mechanism of action of this compound, centered on its potential role as a prodrug that, upon activation, inhibits the COX and 5-LOX inflammatory pathways. The detailed experimental framework provides a clear and robust path for researchers to validate this hypothesis, moving from initial enzymatic screening to cellular confirmation.
Successful validation would position this compound scaffold as a promising starting point for the development of novel anti-inflammatory agents. Subsequent research should focus on structure-activity relationship (SAR) studies, optimizing the thiophene core and its substituents to enhance potency, selectivity (e.g., COX-2 vs. COX-1), and pharmacokinetic properties.
References
- BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7CAW6CY4AyDKCnDUqKX4isYq4zcd-qfkPJbWhiAz_CSXFihotKj2LqhpC-x3d9F4ADfyheCZ0ISIK3tvJiFJnrPvddCmk6wADCEkvmMSNdPzxYfIi05HjnYwPtoOZmnz5m0rwjjQ0-czBParyCrbFLsrqWQIryBU7HmeEDqC2v72EHpmdxk6EfgT5QbIQPhylgioLSNKIHJrE0-bSzxsJPfwsBEZZnBNZwfCTm4XzmKE6LR_psSLTCTesqdHgDWG6Zs1iFgf1FYzbefLONg0=]
- Smolecule. Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7FdTNgYwJYcdbyKCUFGVXh4LEkph6_IyFzAtXh-SMIf_FkZGvc-6KoZhQc8LjnHtdZD4EVCJOVa9BnjSWlMu7lxMvbcCLeIjhcYnpNF2wl08ILAluXbjBGaPD-n0qxRGBTQI7YtPy]
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The Rising Profile of Thiophene Carbamates: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of heterocyclic chemistry and medicinal science has consistently yielded compounds of profound therapeutic relevance. Among these, the thiophene nucleus stands out as a privileged scaffold, underpinning a significant number of clinically approved drugs.[1] Its unique electronic and structural properties, which often allow it to serve as a bioisostere for a benzene ring, have made it a focal point for drug discovery efforts.[2] This guide delves into a specific and increasingly compelling class of thiophene derivatives: thiophene carbamates. We will explore their synthesis, established and potential biological activities, and the mechanistic underpinnings that position them as promising candidates for future therapeutic development.
The Thiophene Core: A Foundation for Diverse Bioactivity
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of numerous pharmacologically active molecules.[3][4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][5] The nature and position of substituents on the thiophene ring play a pivotal role in dictating the specific biological targets and the potency of the resulting compounds.[2]
Synthesis of Thiophene Carbamates: Building the Molecular Architecture
The synthesis of thiophene derivatives is a well-established field, with several named reactions providing versatile routes to a wide array of substituted thiophenes. Key methods include the Paal-Knorr thiophene synthesis, the Gewald reaction, and various cyclization strategies.[1][6]
The carbamate functional group (-NHC(=O)O-) is typically introduced by reacting a thiophene-containing amine or alcohol with a suitable carbamoylating agent, or by the reaction of a thiophene isocyanate with an alcohol. While the literature specifically detailing the synthesis of a wide variety of thiophene carbamates is still growing, the fundamental principles of carbamate formation are directly applicable.
Experimental Protocol: A General Approach to Thiophene Carbamate Synthesis
The following protocol outlines a general method for the synthesis of a thiophene carbamate from a thiophene amine precursor.
Objective: To synthesize a generic N-thienyl carbamate.
Materials:
-
Thiophene-2-amine (or a substituted analogue)
-
Chloroformate derivative (e.g., ethyl chloroformate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Organic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene-2-amine (1 equivalent) and the organic base (1.1 equivalents) in the anhydrous solvent.
-
Addition of Chloroformate: Cool the solution to 0 °C using an ice bath. Slowly add the chloroformate derivative (1 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified thiophene carbamate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of thiophene carbamates.
Biological Activities of Thiophene Carbamates: A Spectrum of Therapeutic Potential
While research into thiophene carbamates is an evolving field, existing studies and the broader understanding of thiophene derivatives point towards several key areas of biological activity.
Cholinesterase Inhibition: A Focus on Neurodegenerative Diseases
A significant body of research has highlighted the potential of carbamates as cholinesterase inhibitors.[7] These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7]
Thiophene-containing compounds have also been investigated as cholinesterase inhibitors, with some demonstrating moderate inhibitory activity.[8] The combination of the thiophene scaffold with a carbamate moiety presents a promising avenue for the development of novel cholinesterase inhibitors. Studies on O-aromatic N,N-disubstituted carbamates and thiocarbamates have shown weak to moderate inhibition of both AChE and BChE.[9] Some of these compounds exhibited greater potency against BChE, a characteristic that is of growing interest in the development of Alzheimer's therapies.[9]
Mechanism of Action: Carbamate-based inhibitors typically act as pseudo-irreversible inhibitors of cholinesterases. They carbamoylate a serine residue in the active site of the enzyme, forming a transient covalent bond. The hydrolysis of this carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme, leading to a prolonged inhibition of the enzyme's activity.[10]
Caption: Mechanism of cholinesterase inhibition by carbamates.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Thiophene derivatives have emerged as a significant class of anticancer agents, with mechanisms of action that include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[2][11] While specific data on thiophene carbamates as anticancer agents is less extensive, the known activities of thiophene carboxamides provide a strong rationale for their investigation in this area.[12][13] For instance, certain thiophene carboxamides have shown potent antiproliferative effects against various cancer cell lines.[12][14]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Thiophene carbamates could be designed to target key enzymes involved in cancer cell signaling and survival, such as kinases and phosphatases.
-
Apoptosis Induction: Similar to other thiophene derivatives, they may induce programmed cell death in cancer cells through various pathways.[12]
-
Tubulin Interaction: The thiophene ring has been shown to interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.[13]
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The thiophene scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[15][16] The biological activity of these derivatives is often dependent on the nature of the substituents on the thiophene ring.[15] For example, the introduction of a pyridine side chain to a thiophene core has been shown to result in excellent antimicrobial activity.[15]
Given that carbamates themselves can possess antimicrobial properties, the combination of a thiophene ring with a carbamate functional group represents a logical strategy for the development of novel antimicrobial agents.
Table 1: Representative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| Thiophene-containing pyridines | Various bacteria | Activity comparable to ampicillin and gentamicin | [15] |
| Thiophene derivatives | Aspergillus fumigatus, Syncephalastrum racemosum | Potent antifungal activity | [15] |
| Benzo[b]thiophene derivatives | Gram-positive bacteria, Candida albicans | Moderate to good antimicrobial and antifungal activity | [17] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Thiophene-based compounds are known to possess anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18][19][20] The presence of functional groups such as carboxylic acids, esters, amines, and amides on the thiophene ring has been shown to be important for their anti-inflammatory effects.[18][19] This suggests that thiophene carbamates could also exhibit anti-inflammatory activity by targeting these key enzymes in the inflammatory cascade.
Future Directions and Conclusion
The exploration of thiophene carbamates as a distinct class of biologically active molecules is a promising and expanding area of research. While much of the current understanding is extrapolated from the broader family of thiophene derivatives, the specific contributions of the carbamate moiety to the pharmacokinetic and pharmacodynamic properties of these compounds warrant dedicated investigation.
Future research should focus on:
-
The synthesis and screening of diverse libraries of thiophene carbamates to establish clear structure-activity relationships (SAR).
-
Detailed mechanistic studies to elucidate the specific molecular targets of active thiophene carbamates.
-
In vivo studies to evaluate the efficacy and safety of lead compounds in relevant disease models.
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A Comprehensive Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-methylthiophen-3-yl)carbamate, a notable heterocyclic organic compound, has garnered significant attention within the medicinal chemistry landscape. Its structural motif, featuring a thiophene ring substituted with a methyl group and a Boc-protected amine, renders it a valuable and versatile building block in the synthesis of complex molecules, particularly in the realm of drug discovery. The thiophene core is a well-established pharmacophore, known to enhance the metabolic stability and binding affinity of drug candidates. This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this compound, offering a technical resource for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1251734-12-9 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 3-amino-5-methylthiophene, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Part 1: Synthesis of 3-Amino-5-methylthiophene via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1] While the direct synthesis of 3-amino-5-methylthiophene via a standard Gewald protocol is not extensively reported, a plausible synthetic route can be adapted from established procedures for similar aminothiophenes.[2][3] This involves the reaction of a suitable ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Conceptual Experimental Protocol: Gewald Reaction for 3-Amino-5-methylthiophene
-
Step 1: Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Step 2: Initial Reaction Mixture: Charge the flask with an appropriate solvent (e.g., ethanol or methanol), followed by the addition of propionaldehyde, malononitrile, and elemental sulfur.
-
Step 3: Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the stirred mixture at room temperature.[1]
-
Step 4: Reaction Progression: Heat the reaction mixture to a moderate temperature (typically 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 5: Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-amino-5-methylthiophene.
Caption: Conceptual workflow for the synthesis of 3-amino-5-methylthiophene.
Part 2: Boc Protection of 3-Amino-5-methylthiophene
The protection of the amino group of 3-amino-5-methylthiophene is a crucial step to modulate its reactivity in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[4][5] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[6][7]
Detailed Experimental Protocol: Boc Protection
-
Step 1: Dissolution: Dissolve 3-amino-5-methylthiophene in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Step 2: Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.2 equivalents) and a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (typically 1.1-1.5 equivalents).
-
Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Step 4: Aqueous Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Boc protection of 3-amino-5-methylthiophene.
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~7.0-7.5 (s, 1H): Thiophene ring proton (H2 or H4).
-
~6.5-7.0 (s, 1H): Thiophene ring proton (H2 or H4).
-
~6.5 (br s, 1H): NH proton of the carbamate.
-
~2.4 (s, 3H): Methyl group protons attached to the thiophene ring.
-
~1.5 (s, 9H): tert-Butyl group protons.
-
Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The thiophene ring serves as a versatile scaffold that can be further functionalized to interact with the active sites of various kinases.
Role as a Kinase Inhibitor Intermediate
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[9] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The aminothiophene moiety is a common feature in many kinase inhibitors, where the amino group can act as a key hydrogen bond donor or acceptor, and the thiophene ring can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket of the kinase.[10][11]
The Boc-protected amine in this compound allows for the selective introduction of various substituents at other positions of the thiophene ring before deprotection and subsequent elaboration of the amino group. This strategic protection is essential for the construction of complex kinase inhibitors. Several patents and research articles describe the use of substituted aminothiophene derivatives in the synthesis of inhibitors for various kinases, including EGFR, HER2, and others.[12][13]
Caption: General synthetic strategy for kinase inhibitors.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, achievable through a combination of the Gewald reaction and standard Boc protection, provides access to a versatile intermediate. The presence of the thiophene ring and a protected amino group allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex drug candidates, particularly kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers in the field of drug discovery and development.
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Methodological & Application
Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate: A Detailed Protocol for Drug Discovery Intermediates
Abstract
This comprehensive guide details a robust and efficient synthetic protocol for tert-Butyl (5-methylthiophen-3-yl)carbamate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed in three main stages, commencing with the regioselective bromination of 2-methylthiophene, followed by lithium-halogen exchange and carboxylation to yield the key intermediate, 5-methylthiophene-3-carboxylic acid. The final stage employs a modified Curtius rearrangement, which efficiently converts the carboxylic acid directly into the target N-Boc protected amine. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the chosen reagents and conditions, offering researchers a reliable and scalable method for accessing this important synthetic intermediate.
Introduction
Substituted thiophene rings are privileged scaffolds in modern pharmacology, appearing in a wide range of approved drugs and clinical candidates. The specific substitution pattern and the nature of the functional groups on the thiophene core are critical for modulating biological activity, selectivity, and pharmacokinetic properties. The title compound, this compound, serves as a versatile intermediate, featuring a nucleophilic 3-amino group masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[1][2] This orthogonality allows for selective chemical manipulation at other positions of the thiophene ring or in subsequent synthetic steps without disturbing the protected amine.
The synthetic strategy outlined herein is designed for efficiency and scalability, leveraging well-established, high-yielding transformations. By providing detailed procedural notes and explaining the underlying chemical principles, this guide aims to empower researchers to confidently replicate and adapt this synthesis for their specific drug discovery programs.
Overall Synthetic Scheme
The synthesis proceeds in three distinct stages, as illustrated below:
Figure 1. Overall workflow for the synthesis of the target compound.
PART 1: Synthesis of 3-Bromo-5-methylthiophene
This stage involves a one-pot bromination and reductive debromination of 2-methylthiophene to selectively install a bromine atom at the 3-position.
Principle and Rationale
Direct electrophilic bromination of 2-methylthiophene would overwhelmingly occur at the highly activated 5-position. To achieve the desired 3-bromo isomer, a bromination-debromination strategy is employed. First, exhaustive bromination yields the thermodynamically stable 2,3,5-tribromo-4-methylthiophene. Subsequently, a selective reductive debromination using zinc dust in acetic acid removes the more reactive α-bromines (at positions 2 and 5), leaving the desired β-bromine at the 3-position intact. This method provides a convenient and scalable route to the required starting material.[3]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 2-Methylthiophene | C₅H₆S | 98.17 | -63 | 112-113 | 1.019 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | - | 1.528 |
| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | 3.102 |
| Zinc dust | Zn | 65.38 | 419.5 | 907 | 7.14 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 | 118.1 | 1.049 |
| Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 34.6 | 0.713 |
| Water | H₂O | 18.02 | 0 | 100 | 1.000 |
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 2-methylthiophene (9.82 g, 0.1 mol), sodium acetate (34.4 g, 0.42 mol), and water (45 mL).
-
Bromination: Heat the mixture to reflux with vigorous stirring. Cautiously add bromine (48.0 g, 0.3 mol) dropwise from the addition funnel over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 8 hours. The reaction mixture will be a dark, heavy oil beneath the aqueous layer.
-
Debromination Setup: Cool the reaction mixture to room temperature. Add acetic acid (100 mL) to the flask. In portions, carefully add zinc dust (32.7 g, 0.5 mol). The addition may be exothermic.
-
Reduction: Heat the resulting suspension to reflux with vigorous stirring for 3 hours. Monitor the reaction by TLC or GC-MS until the polybrominated intermediates are consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and pour it into 500 mL of ice-water. Extract the product with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation to afford 3-bromo-5-methylthiophene as a colorless liquid.
PART 2: Synthesis of 5-Methylthiophene-3-carboxylic acid
This stage converts the brominated thiophene into the key carboxylic acid intermediate via a lithium-halogen exchange followed by carboxylation.
Principle and Rationale
Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles capable of undergoing rapid lithium-halogen exchange with aryl bromides at low temperatures.[4] This reaction efficiently generates a potent 3-thienyllithium nucleophile. This intermediate is then "quenched" by reacting it with an electrophile. The addition of solid carbon dioxide (dry ice) introduces a carboxyl group, which, upon acidic workup, yields the desired carboxylic acid. Performing the reaction at -78 °C is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.[5]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 3-Bromo-5-methylthiophene | C₅H₅BrS | 177.06 | - | 168-170 | 1.58 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | - | - | 0.68 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 |
| Carbon Dioxide, solid (Dry Ice) | CO₂ | 44.01 | -78.5 (subl.) | - | 1.56 |
| Hydrochloric Acid (2 M) | HCl | 36.46 | - | - | ~1.03 |
| Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 34.6 | 0.713 |
Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, previously flame-dried under vacuum and cooled under a stream of dry argon. Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Initial Charge: Via syringe, add anhydrous tetrahydrofuran (THF, 80 mL) and 3-bromo-5-methylthiophene (8.85 g, 50 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: Carefully and quickly add several pieces of freshly crushed dry ice (approx. 30 g) to the reaction mixture. Caution: This will cause vigorous gas evolution (CO₂ sublimation). Stir the mixture and allow it to slowly warm to room temperature over 2 hours.
-
Quenching and Work-up: Once at room temperature, quench the reaction by adding 50 mL of water. Acidify the aqueous layer to pH ~2 with 2 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 5-methylthiophene-3-carboxylic acid as a white to off-white solid.
PART 3: Synthesis of this compound
The final stage employs a one-pot Curtius rearrangement and trapping of the intermediate isocyanate with tert-butanol to yield the final Boc-protected product.
Principle and Rationale
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[6] This reaction provides a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. A significant advantage of this method is that the rearrangement can be performed in the presence of a nucleophile, such as an alcohol, to directly trap the isocyanate intermediate.[5] By conducting the reaction in the presence of tert-butanol, the highly reactive isocyanate is immediately converted into the stable tert-butyl carbamate (Boc-protected amine), streamlining the synthesis into a single, efficient step from the carboxylic acid. Diphenylphosphoryl azide (DPPA) is a commonly used and relatively safe reagent for the in-situ formation of the necessary acyl azide from the carboxylic acid.[5]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 5-Methylthiophene-3-carboxylic acid | C₆H₆O₂S | 142.18 | 139-142 | - | - |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.21 | - | 157 (0.17 mmHg) | 1.277 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | -114.7 | 89.5 | 0.726 |
| Anhydrous Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 |
| tert-Butanol | C₄H₁₀O | 74.12 | 25.7 | 82.4 | 0.781 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | - | - | ~1.07 |
Experimental Protocol
Figure 2. Step-by-step workflow for the final Boc-protection stage.
-
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere, dissolve 5-methylthiophene-3-carboxylic acid (7.11 g, 50 mmol) and tert-butanol (7.41 g, 100 mmol, 2.0 eq) in anhydrous toluene (100 mL).
-
Base Addition: Add triethylamine (5.57 g, 7.6 mL, 55 mmol, 1.1 eq) to the solution at room temperature.
-
Acyl Azide Formation: Slowly add diphenylphosphoryl azide (DPPA) (15.15 g, 12.0 mL, 55 mmol, 1.1 eq) dropwise over 15 minutes. Stir the mixture at room temperature for 1 hour.
-
Curtius Rearrangement and Trapping: Slowly heat the reaction mixture to reflux (oil bath temperature ~95-100 °C). Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
Cooling and Concentration: Once the reaction is complete (as determined by TLC analysis), cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Conclusion
The protocol described provides a reliable and well-documented pathway for the synthesis of this compound. By breaking the synthesis into three logical stages and utilizing robust chemical transformations—selective bromination/debromination, low-temperature lithiation/carboxylation, and an efficient one-pot Curtius rearrangement—this guide offers a high degree of experimental control and reproducibility. The mechanistic discussions provide the necessary context for researchers to troubleshoot and adapt the procedures for the synthesis of related analogues, making this document a valuable resource for professionals in the field of drug discovery and development.
References
- Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Curtius rearrangement. In Wikipedia, The Free Encyclopedia.
- Poreddy, R., et al. (2018). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. National Institutes of Health.
- Organic Chemistry Portal. Curtius Rearrangement.
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.
- Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia.
- Poreddy, R., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications, 11(1), 25-28.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- Master Organic Chemistry. (2018). Protecting Groups For Amines.
Sources
The Strategic Utility of tert-Butyl (5-methylthiophen-3-yl)carbamate in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of functionalized heterocyclic motifs is paramount for the development of novel molecular entities with tailored biological activities. Among these, the thiophene ring system holds a privileged position due to its unique electronic properties and its prevalence in a multitude of approved therapeutic agents. This guide focuses on tert-butyl (5-methylthiophen-3-yl)carbamate , a versatile and strategically designed building block that offers medicinal chemists and synthetic researchers a powerful tool for molecular elaboration.
The intrinsic value of this reagent lies in the synergistic interplay of its constituent parts: the 3-aminothiophene core, the C5-methyl group, and the tert-butoxycarbonyl (Boc) protecting group. The 3-amino-5-methylthiophene scaffold is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors. The Boc group not only serves as a robust protecting group for the amine, enabling a wide range of chemical transformations on the thiophene ring, but also functions as a powerful directed metalation group (DMG) . This dual functionality allows for precise and regioselective functionalization of the thiophene core, opening avenues to a diverse array of complex molecular architectures.
This document provides a comprehensive overview of the synthesis, properties, and, most importantly, the practical applications of this compound. Detailed protocols for its synthesis and its use in key synthetic transformations are provided to empower researchers in their quest for new chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.
| Property | Value | Reference |
| CAS Number | 1251734-12-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂S | [1] |
| Molecular Weight | 213.30 g/mol | [1] |
| Appearance | Off-white to light yellow solid | General Observation |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | General Observation |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
While a specific, publicly available NMR spectrum for this exact compound is not readily found, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.
-
¹H NMR: Protons on the thiophene ring would appear as distinct singlets or doublets in the aromatic region. The methyl group at the C5 position would resonate as a singlet in the aliphatic region. The Boc group would exhibit a characteristic singlet for the nine tert-butyl protons, and the N-H proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show characteristic signals for the five carbons of the thiophene ring, the methyl carbon, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
Synthesis of the Building Block: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-methylthiophene. This pathway involves nitration, reduction of the nitro group, and subsequent protection of the resulting amine.
Protocol 1: Synthesis of 3-Amino-5-methylthiophene (Precursor)
Step A: Nitration of 2-Methylthiophene
The nitration of 2-methylthiophene is a critical first step. It is important to note that this reaction can produce a mixture of isomers, with the 2-nitro and 5-nitro isomers often being major products. However, careful control of reaction conditions can influence the regioselectivity. The following is a general procedure adapted from the nitration of thiophene.[2][3][4]
Materials:
-
2-Methylthiophene
-
Fuming nitric acid
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Petroleum ether for recrystallization
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of fuming nitric acid (1.2 eq) in glacial acetic acid. Cool the flask to 10°C in an ice-water bath.
-
Separately, prepare a solution of 2-methylthiophene (1.0 eq) in acetic anhydride.
-
Slowly add the 2-methylthiophene solution to the cooled nitric acid solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitro-2-methylthiophene isomers.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
The desired 3-methyl-nitrothiophene isomer must be separated from the other isomers by column chromatography or fractional crystallization.
Step B: Reduction of the Nitro Group
The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution.[5][6]
Materials:
-
3-Methyl-nitrothiophene isomer mixture (or purified isomer)
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, create a suspension of the nitro-2-methylthiophene (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of ammonium chloride (0.5 eq) in water to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-5-methylthiophene. This product can be purified by distillation or column chromatography if necessary.
Protocol 2: Boc Protection of 3-Amino-5-methylthiophene
The protection of the synthesized 3-amino-5-methylthiophene with a Boc group is a straightforward and high-yielding reaction.[7][8][9]
Materials:
-
3-Amino-5-methylthiophene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base (e.g., NaOH, DMAP)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-amino-5-methylthiophene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel or by recrystallization.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The Boc-protected amine group is not merely a passive spectator; it actively directs subsequent functionalization of the thiophene ring.
Application 1: Directed ortho-Metalation (DoM) for Regioselective C-H Functionalization
The Boc-carbamate is a powerful directed metalation group (DMG), enabling the regioselective deprotonation of the thiophene ring at the positions ortho to the carbamate group (C2 and C4).[5][10][11][12][13] This generates a nucleophilic organolithium species that can react with a variety of electrophiles, allowing for the precise installation of substituents.
Protocol 3: General Procedure for Directed ortho-Metalation and Electrophilic Quench
This protocol provides a general framework for the ortho-functionalization of the building block. The choice of electrophile will determine the nature of the introduced substituent (e.g., alkyl, silyl, carboxyl, etc.).[14]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., iodomethane, chlorotrimethylsilane, carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. The reaction mixture may develop a color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to stir at -78°C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ortho-functionalized thiophene derivative.
Rationale and Mechanistic Insight: The Boc-carbamate group, through its carbonyl oxygen, coordinates to the lithium ion of the organolithium base. This brings the basic alkyl group of the n-BuLi into close proximity to the C2 and C4 protons of the thiophene ring, facilitating their abstraction and leading to the formation of the thermodynamically more stable organolithium intermediate. This phenomenon, known as Complex-Induced Proximity Effect (CIPE), is the cornerstone of directed ortho-metalation.[14]
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[15][16][17] To utilize this compound in such reactions, it must first be halogenated to introduce a suitable handle for the catalytic cycle. The Boc group is stable under many cross-coupling conditions, making this a viable strategy.
Step A: Halogenation of the Building Block
Bromination of the thiophene ring can be achieved using N-bromosuccinimide (NBS). The regioselectivity will be directed by the existing substituents.
Protocol 4: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a flask protected from light.
-
Add NBS (1.05 eq) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated derivative.
Step B: Suzuki-Miyaura Cross-Coupling
The resulting bromo-thiophene derivative can then be coupled with a variety of boronic acids or esters.
Protocol 5: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[17][18]
Materials:
-
Bromo-tert-butyl (5-methylthiophen-3-yl)carbamate derivative
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine the bromo-thiophene derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the coupled product.
Potential in Kinase Inhibitor Synthesis
The 3-aminothiophene scaffold is a well-established core in the design of various kinase inhibitors.[7][19][20] Kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Rho-associated coiled-coil containing protein kinase (ROCK) are important therapeutic targets for a range of diseases, including neurodegenerative disorders and cancer.[7][10][13][19][21][22][23] The functional handles on this compound, particularly after DoM or cross-coupling, provide ideal attachment points for the introduction of pharmacophoric elements necessary for potent and selective kinase inhibition. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized, for instance, by forming amides or ureas, common motifs in kinase inhibitors.
Conclusion
This compound is a strategically designed building block that offers significant advantages in modern organic synthesis. Its facile preparation and, more importantly, the dual role of the Boc group as both a protecting group and a powerful directed metalation group, provide chemists with a reliable and versatile tool for the regioselective functionalization of the thiophene ring. The application of this building block in directed ortho-metalation and palladium-catalyzed cross-coupling reactions opens up efficient synthetic routes to a wide array of complex, polysubstituted thiophene derivatives. Given the prevalence of the 3-aminothiophene scaffold in biologically active molecules, particularly kinase inhibitors, this building block is poised to be a valuable asset in the libraries of medicinal chemists and synthetic researchers engaged in the discovery and development of novel therapeutics.
References
[14] BenchChem. (2025). Application Notes and Protocols: tert-Butyl Carbamate as a Directing Group in ortho-Metalation. BenchChem. [10] Scott, J. D., & Williams, D. L. H. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5279–5293. [21] Chen, Y. T., Vojkovsky, T., Fang, X., Pocas, J. R., Grant, W., Handy, A. M. W., Schroeter, T., LoGrasso, P., Bannister, T. D., Fang, Y., & Feng, Y. (2011). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. MedChemComm, 2(1), 69–73. [2] Organic Syntheses. (n.d.). 2-nitrothiophene. [7] Emmitte, K. A., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610–5615. [24] CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents. [8] Fisher Scientific. (n.d.). Amine Protection / Deprotection. [19] Palomo, C., et al. (2013). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry, 21(12), 3467–3475. [11] Baran Lab. (n.d.). Directed (ortho) Metallation: A Survival Guide. [1] ChemScene. (n.d.). This compound. [12] Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [13] Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders - PubMed. [3] US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents. [5] Snieckus, V. (2013). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Accounts of Chemical Research, 46(4), 849–860. [25] Googleapis.com. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. [4] Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. [26] BenchChem. (n.d.). 2-Nitrothiophene CAS 609-40-5|Research Chemical. [27] The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [9] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [18] SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di. [22] Identification of glycogen synthase kinase-3 inhibitors with a selective sting for glycogen synthase kinase-3α - PubMed. [15] Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. [28] An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). Journal of Chemical Sciences, 130(9). [29] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. [6] Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. [20] New approaches for the synthesis of thiophene derivatives with anti-tumor activities. [30] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [16] Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH. [17] Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed. [23] Pharmacological inhibitors of glycogen synthase kinase 3 - PubMed - NIH.
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Application Notes & Protocols: Tert-Butyl (5-methylthiophen-3-yl)carbamate in Medicinal Chemistry
Introduction: Strategic Deployment of a Protected Thiophene Building Block
In the landscape of modern drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities. tert-Butyl (5-methylthiophen-3-yl)carbamate is a quintessential example of such a building block, valued not for any inherent biological activity, but for its role as a stable, versatile, and strategically protected precursor. The core of this reagent is the 3-amino-5-methylthiophene scaffold, a privileged motif in medicinal chemistry. The thiophene ring serves as a bioisosteric replacement for a phenyl group, often improving pharmacokinetic properties such as solubility and metabolic stability.[1] The amine at the 3-position provides a crucial vector for chemical modification, allowing for the introduction of diverse functionalities to probe the chemical space around a biological target.
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the nucleophilicity of the amine, preventing unwanted side reactions during the synthesis of more complex molecules.[2][] Its widespread use stems from the ease and selectivity of both its installation and removal under conditions that are typically orthogonal to many other common protecting groups.[4] This allows for a controlled, stepwise synthetic approach, which is a cornerstone of modern medicinal chemistry.[5]
These application notes will detail the strategic considerations for employing this compound in a drug discovery program, with a focus on its deprotection and subsequent derivatization. The provided protocols are designed to be robust and reproducible, serving as a reliable starting point for researchers and scientists in the field.
Part 1: The 3-Aminothiophene Scaffold in Medicinal Chemistry
The 2-aminothiophene scaffold, a close relative of the 3-aminothiophene core, has been extensively reviewed and is known to be a component of a wide range of biologically active compounds.[6][7][8] These compounds have demonstrated a diverse array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions within a protein's active site, while the aromatic nature of the ring allows for π-stacking interactions.
The 3-amino-5-methylthiophene scaffold, accessible from this compound, offers a distinct substitution pattern that can be exploited to achieve selectivity for a given biological target. The methyl group at the 5-position can provide a beneficial steric interaction or occupy a hydrophobic pocket, while the amine at the 3-position allows for the elaboration of the molecule to interact with other regions of the target protein.
Part 2: Experimental Protocols
Protocol 2.1: Boc Deprotection of this compound
Objective: To efficiently and cleanly remove the Boc protecting group to yield the free amine, 3-amino-5-methylthiophene, which can be used in subsequent synthetic steps.
Causality: The Boc group is readily cleaved under acidic conditions.[2] Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is a standard and highly effective method for this transformation. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to afford the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).
-
Acid Addition: To the stirred solution at room temperature, add TFA (5-10 eq) dropwise. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Workup:
-
Carefully concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Re-dissolve the residue in DCM.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the excess TFA until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-amino-5-methylthiophene.
-
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, column chromatography on silica gel can be performed.
dot
Caption: Boc Deprotection Workflow.
Protocol 2.2: Synthesis of a Representative Amide Derivative
Objective: To demonstrate the utility of the deprotected 3-amino-5-methylthiophene by synthesizing a representative amide derivative, a common functional group in bioactive molecules.
Causality: The free amine of 3-amino-5-methylthiophene is a nucleophile and will readily react with an acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base. The base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), neutralizes the HCl byproduct of the reaction, driving the reaction to completion.
Materials:
-
3-Amino-5-methylthiophene (from Protocol 2.1)
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous DCM
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve 3-amino-5-methylthiophene (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Base and Acylating Agent Addition: Add TEA or DIPEA (1.2 eq) to the stirred solution. Then, add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
dot
Caption: Amide Synthesis Workflow.
Part 3: Data Presentation
The utility of this compound is demonstrated by the wide range of derivatives that can be synthesized from it. The following table provides a representative, though not exhaustive, list of functional groups that can be introduced and the corresponding reaction types.
| Derivative Type | Reaction | Reagent/Conditions | Significance in Medicinal Chemistry |
| Amides | Acylation | Acyl chloride, Base | Mimics peptide bonds, hydrogen bond donors/acceptors. |
| Ureas | Isocyanate addition | Isocyanate | Potent hydrogen bond donors, often found in kinase inhibitors. |
| Sulfonamides | Sulfonylation | Sulfonyl chloride, Base | Can act as transition state mimics, improve solubility. |
| Alkylated Amines | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Introduces diverse side chains, modulates basicity. |
| Arylated Amines | Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Base | Forms key C-N bonds for accessing diverse chemical space. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary application is as a protected precursor to 3-amino-5-methylthiophene, a scaffold that offers favorable physicochemical properties and a convenient handle for synthetic elaboration. The protocols provided herein for the deprotection of the Boc group and the subsequent formation of an amide derivative represent fundamental and robust procedures that can be readily adapted for the synthesis of a wide variety of compounds for drug discovery programs. The strategic use of this and similar building blocks is essential for the efficient and successful development of new therapeutic agents.
References
- PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]
- ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]
- ResearchGate. (n.d.). Selected examples of 2‐aminothiophene drugs. [Link]
- Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
- Semantic Scholar. (n.d.).
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. [Link]
- NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
- ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- AA Blocks. (n.d.). 1781368-62-4 | tert-butyl N-[(5-bromothiophen-3-yl)
- PubChem. (n.d.). Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)
- Dana Bioscience. (n.d.). tert-Butyl N-[(5-formylthiophen-3-yl)
- Google Patents. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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The Strategic Role of tert-Butyl (5-methylthiophen-3-yl)carbamate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the thiophene ring stands out as a "privileged scaffold," a core structural motif frequently found in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and metabolic stability, makes it a highly sought-after component in the design of novel therapeutic agents.[2] Within this valuable class of heterocycles, tert-Butyl (5-methylthiophen-3-yl)carbamate emerges as a critical building block, offering a strategic entry point for the synthesis of complex molecules targeting a range of diseases, from central nervous system (CNS) disorders to various cancers.[3]
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and, most importantly, its practical applications in drug discovery programs. The inclusion of the tert-butoxycarbonyl (Boc) protecting group is a key feature, providing a robust yet easily removable shield for the amine functionality, which is essential for multi-step synthetic campaigns.[4][5] These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their quest for new medicines.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1251734-12-9 | |
| Molecular Formula | C₁₀H₁₅NO₂S | |
| Molecular Weight | 213.30 g/mol | |
| Appearance | White to off-white solid | General Observation |
| Storage | 4°C, stored under an inert atmosphere (e.g., Nitrogen) |
Handling Precautions: Standard laboratory safety protocols should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Synthetic Protocols: Crafting the Core Building Block
Two primary synthetic strategies are presented for the preparation of this compound. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Two-Step Synthesis via 3-Amino-5-methylthiophene
This classic approach involves the initial synthesis of the free amine followed by its protection with the Boc group.
Workflow for Synthetic Route 1 ```dot digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Commercially Available\nStarting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Gewald Reaction\n(Synthesis of 3-Amino-5-methylthiophene)"]; step2 [label="Step 2: Boc Protection"]; product [label="tert-Butyl\n(5-methylthiophen-3-yl)carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="Propionaldehyde,\nSulfur,\nCyanoacetamide"]; step1 -> step2 [label="3-Amino-5-methylthiophene"]; step2 -> product [label="Di-tert-butyl dicarbonate (Boc)₂O"]; }
Caption: One-pot Curtius rearrangement synthesis.
Protocol 2.1: Synthesis of this compound (Adapted from Curtius Rearrangement Protocols)
This protocol is adapted from a general procedure for the synthesis of carbamates from carboxylic acids using diphenylphosphoryl azide (DPPA). [3] Materials:
-
5-Methylthiophene-3-carboxylic acid (1.0 eq) [3]* Diphenylphosphoryl azide (DPPA) (1.1 eq) [3]* Triethylamine (TEA) (1.1 eq) [3]* tert-Butanol (solvent and reagent) [3]* Toluene (optional co-solvent)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 5-methylthiophene-3-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in tert-butanol, add diphenylphosphoryl azide (1.1 eq) dropwise at 0 °C. [3]2. Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 12-24 hours, monitoring by TLC. [3]4. After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid. [3]
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The 3-amino-5-methylthiophene scaffold is a valuable pharmacophore in the development of kinase inhibitors. Specifically, derivatives of this scaffold have been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in a variety of diseases including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and type 2 diabetes. [6] this compound serves as a crucial intermediate in the synthesis of these inhibitors. The Boc-protected amine at the 3-position allows for subsequent chemical modifications at other positions of the thiophene ring or for the controlled deprotection and elaboration of the amine itself to build more complex molecular architectures.
Illustrative Synthetic Scheme: Towards GSK-3 Inhibitors
The following scheme illustrates a generalized pathway where our title compound can be utilized in the synthesis of a urea-based GSK-3 inhibitor, a common structural motif for this class of compounds. [6]
Caption: General pathway to GSK-3 inhibitors.
Protocol 3.1: Deprotection of this compound
The removal of the Boc group is typically achieved under acidic conditions.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane to the stirring solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-amino-5-methylthiophene.
Protocol 3.2: Urea Formation for a Potential GSK-3 Inhibitor
The resulting amine can be reacted with an appropriate isocyanate to form the final urea-containing inhibitor.
Materials:
-
3-Amino-5-methylthiophene (1.0 eq)
-
Substituted aryl isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-amino-5-methylthiophene in anhydrous DCM or THF.
-
Add the substituted aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the target urea derivative.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its thiophene core offers favorable pharmacological properties, while the Boc-protected amine allows for controlled and sequential chemical transformations. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors, particularly in the promising area of kinase inhibitor development. As the demand for novel therapeutics continues to grow, the importance of well-characterized and synthetically accessible building blocks like this compound cannot be overstated.
References
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- Google Patents. (n.d.). US8686042B2 - GSK-3 inhibitors.
- Chem-Impex. (n.d.). tert-Butyl N-(2-thienyl)carbamate.
- Google Patents. (n.d.). US20050054663A1 - GSK-3 inhibitors.
- Google Patents. (n.d.). US20110039893A1 - Gsk-3beta inhibitor.
- Google Patents. (n.d.). EP1653970A2 - Gsk-3 inhibitors and uses thereof.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate.
- ResearchGate. (2014). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes.
- SciTechnol. (n.d.). Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- National Center for Biotechnology Information. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- Wikipedia. (n.d.). Curtius rearrangement.
- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Wikipedia. (n.d.). Gewald reaction.
- Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
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Application Notes: tert-Butyl (5-methylthiophen-3-yl)carbamate as a Protecting Group in Organic Synthesis
Introduction: The Strategic Role of Protecting Groups in Modern Drug Discovery
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious use of protecting groups is a cornerstone of success.[1][2] The tert-butyloxycarbonyl (Boc) group, a type of carbamate, stands out as one of the most versatile and widely employed protecting groups for amines due to its robust stability across a wide range of reaction conditions and its facile, selective removal under acidic conditions.[2][3] This combination of stability and lability is crucial for the efficient synthesis of complex molecular architectures.[3][4]
This guide provides an in-depth technical overview of a specific Boc-protected compound, tert-Butyl (5-methylthiophen-3-yl)carbamate , for researchers, scientists, and drug development professionals. While this particular derivative is not as extensively documented in peer-reviewed literature as more common Boc-protected amines, its utility can be confidently inferred from the well-established principles of carbamate chemistry. These notes will therefore serve as a practical, experience-driven guide to its application, from the underlying chemical principles to detailed experimental protocols.
Molecular Structure and Properties
-
IUPAC Name: tert-butyl N-(5-methylthiophen-3-yl)carbamate[5]
-
CAS Number: 1251734-12-9[5]
-
Molecular Formula: C₁₀H₁₅NO₂S[5]
-
Molecular Weight: 213.30 g/mol [5]
| Property | Value | Source |
| TPSA | 38.33 Ų | [5] |
| LogP | 3.40 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Core Principles: Mechanism of Protection and Deprotection
The efficacy of the Boc group in this compound lies in its ability to temporarily mask the nucleophilicity and basicity of the amine functionality on the 5-methylthiophen-3-amine core.[3] This protection prevents unwanted side reactions during subsequent synthetic transformations at other sites of a molecule.
Mechanism of Boc Protection
The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc-anhydride.[3] The subsequent collapse of the tetrahedral intermediate releases the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.[3]
Caption: General workflow for Boc protection of an amine.
Mechanism of Boc Deprotection
The removal of the Boc group is efficiently accomplished under acidic conditions.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are most commonly used.[3] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][6] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
The generation of the electrophilic tert-butyl cation can potentially lead to side reactions, such as the alkylation of sensitive residues.[2][6] To mitigate this, "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection mixture to trap the cation.[2][3]
Caption: General workflow for the acidic deprotection of a Boc-protected amine.
Experimental Protocols
The following protocols are generalized for the use of this compound as a protecting group building block. Researchers should optimize these conditions based on the specific substrate and scale of the reaction.
Protocol 1: Boc Protection of 5-methylthiophen-3-amine
This protocol describes the synthesis of this compound from its corresponding amine.
Materials:
-
5-methylthiophen-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) as a catalyst for less reactive amines.[7]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-methylthiophen-3-amine (1.0 equivalent) in DCM.
-
Add triethylamine (1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) portion-wise at 0 °C to control any exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound.
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the Boc group to regenerate the free amine.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) as solvent
-
(Optional) Scavenger such as anisole or triethylsilane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in DCM.
-
If using a scavenger, add it to the solution (typically 5-10% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Neutralize the resulting amine salt by washing with a saturated aqueous NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 5-methylthiophen-3-amine derivative.
Scientific Integrity & Trustworthiness: A Self-Validating System
The reliability of these protocols is grounded in the well-understood and predictable chemistry of the Boc protecting group.[4][8]
-
Orthogonality: The Boc group is stable to a wide array of reaction conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic reagents. This allows for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), a key principle in complex syntheses.[2][9]
-
Reaction Monitoring: The progress of both protection and deprotection reactions can be easily monitored by Thin Layer Chromatography (TLC). The change in polarity between the starting amine, the Boc-protected intermediate, and the final deprotected amine is typically significant, allowing for clear visualization and confirmation of reaction completion.
-
Stability of the Thiophene Ring: The thiophene moiety is generally stable to the mild acidic conditions required for Boc deprotection. However, strongly acidic conditions or the presence of certain electrophiles could potentially lead to side reactions on the electron-rich thiophene ring. The use of scavengers is recommended to minimize such risks.
Conclusion and Field-Proven Insights
This compound is a valuable building block for introducing a protected 5-methylthiophen-3-amino moiety into a target molecule. Its application follows the robust and predictable chemistry of Boc protecting groups, making it a reliable tool for synthetic chemists.[4]
Key Considerations for Optimal Results:
-
Choice of Base for Protection: For electron-deficient or sterically hindered amines, a stronger base or the addition of a catalyst like DMAP may be necessary to achieve efficient protection.[7]
-
Deprotection Conditions: While TFA in DCM is a standard, for substrates sensitive to strong acids, milder conditions such as HCl in dioxane or other Lewis acids can be explored.[6]
-
Work-up Procedure: During the basic work-up after deprotection, it is crucial to ensure complete neutralization to obtain the free amine rather than its salt.
By leveraging the principles and protocols outlined in this guide, researchers can confidently employ this compound to advance their synthetic programs in drug discovery and materials science.
References
- Jinxiang Chemical. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- Al-Janabi, K. F. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. NeuroQuantology, 19(7), 58-71.
- Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: Deprotection of tert-Butyl (5-methylthiophen-3-yl)carbamate
<-3>
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of tert-Butyl (5-methylthiophen-3-yl)carbamate to yield 5-methylthiophen-3-amine. The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1] This document outlines two primary, robust methods for Boc removal: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane. We delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, discuss critical parameters, and offer troubleshooting advice to ensure high-yield, clean conversion for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Boc Protecting Group
In multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecules, the temporary masking of reactive functional groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust stability across a wide range of non-acidic chemical environments, including basic and nucleophilic conditions, and its clean, facile removal under acidic conditions.[1][2][3] This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.[1]
The target compound, 5-methylthiophen-3-amine, is a valuable heterocyclic building block. Its precursor, this compound, is often synthesized to facilitate reactions at other positions of the thiophene ring or on other parts of a larger molecule. The final deprotection step is therefore a critical transformation to unmask the amine for subsequent reactions, such as amide bond formation or cyclization. Thiophene and its derivatives are generally stable under the acidic conditions required for Boc deprotection, making this a reliable synthetic operation.[4]
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[2] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., TFA or HCl).[2][5][6] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.
The key steps are as follows:
-
Protonation: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid, forming a protonated carbamate intermediate.[2][5]
-
Cleavage and Formation of a Tert-butyl Cation: The unstable protonated intermediate collapses. The tert-butyl-oxygen bond cleaves heterolytically to release a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3][5]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][5][6]
The evolution of two gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, is a hallmark of this reaction.[5] Therefore, it is critical to perform the reaction in a well-ventilated fume hood and not in a sealed vessel to avoid pressure buildup.[2]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Recommended Protocols
Two highly effective and commonly employed methods for the deprotection of this compound are presented below. The choice between them often depends on the scale of the reaction, the desired salt form of the product, and downstream processing requirements.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used, highly efficient method for Boc deprotection in solution.[2] TFA is a strong, volatile acid, which facilitates its removal during workup.[2]
3.1. Materials and Equipment
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% Purity | N/A |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Standard chemical suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Standard chemical suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house |
| Diethyl Ether, Anhydrous | ACS Grade | Standard chemical suppliers |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Standard chemical suppliers |
| Round-bottom flask | N/A | Standard lab supplier |
| Magnetic stirrer and stir bar | N/A | Standard lab supplier |
| Ice bath | N/A | N/A |
| Separatory funnel | N/A | Standard lab supplier |
| Rotary evaporator | N/A | Standard lab supplier |
| pH paper or meter | N/A | Standard lab supplier |
3.2. Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring. This helps to moderate the initial exotherm of the reaction.[7]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) dropwise to the stirred solution. Effervescence (release of CO₂ and isobutylene) should be observed.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup (Aqueous):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[8]
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). Caution: Vigorous CO₂ evolution will occur. Perform this step slowly in a separatory funnel with frequent venting.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free amine, 5-methylthiophen-3-amine.
-
-
Workup (Anhydrous/Salt Isolation):
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly efficient and is particularly useful when the hydrochloride salt of the amine is desired for subsequent steps or for improved stability and handling.[10][11] Commercially available solutions of 4M HCl in dioxane are convenient for this purpose.[10][11]
3.3. Materials and Equipment
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% Purity | N/A |
| 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | Reagent Grade | Standard chemical suppliers |
| 1,4-Dioxane, Anhydrous | ACS Grade, ≥99.8% | Standard chemical suppliers |
| Diethyl Ether, Anhydrous | ACS Grade | Standard chemical suppliers |
| Round-bottom flask | N/A | Standard lab supplier |
| Magnetic stirrer and stir bar | N/A | Standard lab supplier |
| Rotary evaporator | N/A | Standard lab supplier |
| Filtration apparatus (e.g., Büchner funnel) | N/A | Standard lab supplier |
3.4. Step-by-Step Procedure
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: To the stirred solution, add the 4M HCl solution in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[10][11] In many cases, the hydrochloride salt of the product will precipitate out of the solution during the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[7]
-
Add a sufficient volume of anhydrous diethyl ether to the residue to ensure complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 15-30 minutes.
-
Collect the solid product, 5-methylthiophen-3-amine hydrochloride, by filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum.
-
Experimental Workflow and Data Summary
The general workflow for Boc deprotection involves four key stages: reaction setup, acid-mediated cleavage, reaction monitoring, and product isolation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"tert-Butyl (5-methylthiophen-3-yl)carbamate" cross-coupling reactions
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl (5-methylthiophen-3-yl)carbamate Derivatives
Introduction: A Versatile Heterocyclic Building Block
This compound is a valuable heterocyclic scaffold in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The thiophene core is a key pharmacophore in numerous approved drugs, while the Boc-protected amine provides a versatile handle for subsequent synthetic transformations. This guide focuses on the strategic functionalization of this scaffold using palladium-catalyzed cross-coupling reactions.
For the purpose of these application notes, we will address the most common and practical approach for cross-coupling: utilizing a halogenated derivative, specifically bromo-substituted this compound . The bromine atom serves as an essential leaving group (the "X" in Ar-X), enabling a diverse range of C-C and C-N bond-forming reactions. We will explore four cornerstone reactions: Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, providing both mechanistic insights and detailed, field-proven protocols.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers, such as those in aryl-aryl or aryl-vinyl systems.[1] Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the brominated thiophene, forming a Pd(II) intermediate.[1][4]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[2] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Caption: General catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of tert-butyl (2-bromo-5-methylthiophen-3-yl)carbamate with phenylboronic acid.
Reagents & Equipment
-
tert-Butyl (2-bromo-5-methylthiophen-3-yl)carbamate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, deoxygenated)
-
Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen source
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add tert-butyl (2-bromo-5-methylthiophen-3-yl)carbamate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the deoxygenated dioxane/water mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the coupled product.[4]
Expert Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of substrates.
-
Base Selection: K₂CO₃ is a moderately strong inorganic base sufficient to activate the boronic acid without causing premature deprotection of the acid-sensitive Boc group.[2]
-
Solvent System: The aqueous dioxane mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 |
| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 70-80 |
| Heteroarylboronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 |
The Stille Coupling: Versatility with Organostannanes
The Stille reaction couples organostannane (organotin) reagents with organic electrophiles.[5] A key advantage is the stability of organostannanes to air and moisture and their high tolerance for a vast array of functional groups.[6] However, the high toxicity of tin reagents necessitates careful handling and purification.
Mechanistic Overview
The mechanism of the Stille coupling is analogous to the Suzuki reaction and involves a Pd(0)/Pd(II) catalytic cycle.[5][7]
-
Oxidative Addition: A Pd(0) complex adds to the C-Br bond of the thiophene substrate to form a Pd(II) species.
-
Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step.[7]
-
Reductive Elimination: The coupled product is released from the palladium complex, regenerating the Pd(0) catalyst.
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
This protocol describes the coupling of tert-butyl (4-bromo-5-methylthiophen-3-yl)carbamate with (tributylstannyl)benzene.
Reagents & Equipment
-
tert-Butyl (4-bromo-5-methylthiophen-3-yl)carbamate (1.0 equiv)
-
(Tributylstannyl)benzene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen source
Step-by-Step Procedure
-
Setup: In an oven-dried round-bottom flask, combine the bromothiophene substrate and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and thoroughly purge with argon.
-
Reagent Addition: Add anhydrous toluene, followed by the (tributylstannyl)benzene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours until starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature. To quench and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the resulting mixture through a pad of Celite.
-
Purification: Extract the filtrate with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Expert Insights:
-
No Base Required: Unlike the Suzuki coupling, the Stille reaction typically does not require a base, which can be advantageous for base-sensitive substrates.
-
Tin Removal: The major drawback is the removal of toxic tributyltin byproducts. The KF workup is effective as fluoride has a high affinity for tin, forming an insoluble precipitate that can be filtered off.
-
Catalyst: PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Data Summary: Stille Reaction Parameters
| Coupling Partner | Catalyst | Additive | Solvent | Temp (°C) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ | None | Toluene | 110 |
| Vinyl-SnBu₃ | Pd₂(dba)₃ / P(furyl)₃ | None | THF | 70 |
| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ | CuI | DMF | 50-80 |
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[8][9] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[10]
Mechanistic Overview
The catalytic cycle is similar to C-C coupling reactions but adapted for C-N bond formation.[8][11][12]
-
Oxidative Addition: Pd(0), complexed with a bulky, electron-rich phosphine ligand, adds to the aryl halide.
-
Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of tert-butyl (2-bromo-5-methylthiophen-3-yl)carbamate with morpholine.
Reagents & Equipment
-
tert-Butyl (2-bromo-5-methylthiophen-3-yl)carbamate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line, sealed reaction vial
Step-by-Step Procedure
-
Setup (in a glovebox): To a reaction vial, add Pd₂(dba)₃, Xantphos, NaOtBu, and the bromothiophene substrate.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine.
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove from the glovebox and place in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the desired arylamine.
Expert Insights:
-
Ligand is Key: The success of Buchwald-Hartwig aminations heavily relies on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are essential for promoting the reductive elimination step.[10][12]
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the key palladium-amido intermediate.[11]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and the strong base. Using anhydrous solvents and inert atmosphere techniques is crucial.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Amine Type | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| Secondary Aliphatic | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |
| Primary Aromatic | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 |
| Primary Aliphatic | [Pd(allyl)Cl]₂ / cataCXium A | K₂CO₃ | Dioxane | 110 |
The Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[13][14][15] It is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[13] The reaction is typically co-catalyzed by palladium and copper(I).[16]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles.[16]
-
Palladium Cycle: Similar to the other couplings, this cycle involves the oxidative addition of Pd(0) to the aryl halide, followed by transmetalation and reductive elimination.
-
Copper Cycle: The base (typically an amine) deprotonates the terminal alkyne. The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex.
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
The Versatile Derivatization of tert-Butyl (5-methylthiophen-3-yl)carbamate: A Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
The thiophene ring is a cornerstone in medicinal chemistry and materials science, recognized as a privileged pharmacophore due to its diverse biological activities.[1] Its derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents, among others.[2][3] The strategic functionalization of the thiophene core is paramount in the development of novel compounds with tailored properties. This guide focuses on tert-butyl (5-methylthiophen-3-yl)carbamate, a versatile building block for the synthesis of a wide array of derivatized 3-aminothiophene structures.
The presence of the Boc (tert-butyloxycarbonyl) protecting group on the 3-amino functionality allows for regioselective derivatization of the thiophene ring at the C2 and C4 positions through electrophilic substitution. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then undergo a host of transformations such as acylation and alkylation. This orthogonal synthetic strategy provides a powerful platform for generating diverse libraries of substituted 5-methylthiophen-3-amine derivatives for screening in drug discovery and materials science applications.
This document provides a comprehensive overview of the derivatization potential of this compound, complete with detailed application notes and step-by-step protocols for key transformations.
Core Derivatization Strategies: A Two-Pronged Approach
The derivatization of this compound can be broadly categorized into two main strategies:
-
Electrophilic Aromatic Substitution on the Thiophene Ring: The Boc-protected amino group is an ortho-, para-directing group, activating the thiophene ring for electrophilic attack. Given the substitution at the 3- and 5-positions, electrophilic substitution is expected to occur predominantly at the C2 and C4 positions.
-
Derivatization of the 3-Amino Group: Following the deprotection of the Boc group, the resulting 3-amino-5-methylthiophene can be further functionalized through various reactions targeting the primary amine.
The following sections will delve into specific protocols for these transformations.
Part 1: Electrophilic Aromatic Substitution Protocols
This section details protocols for the introduction of various functional groups onto the thiophene ring of this compound.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[5] For 3-substituted thiophenes, formylation is anticipated to occur at the adjacent C2 or C4 positions.
Reaction Causality: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that readily reacts with the electron-rich thiophene ring. The Boc-protected amino group at the 3-position activates the ring, facilitating the electrophilic attack. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[5]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, dilute with DCM, and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the formylated product(s).
-
Data Presentation: Expected Products of Vilsmeier-Haack Formylation
| Product Name | Expected Position of Formylation |
| tert-Butyl (2-formyl-5-methylthiophen-3-yl)carbamate | C2 |
| tert-Butyl (4-formyl-5-methylthiophen-3-yl)carbamate | C4 |
Bromination with N-Bromosuccinimide (NBS)
Halogenated thiophenes are valuable precursors for further functionalization, particularly in metal-catalyzed cross-coupling reactions. Bromination of this compound can be readily achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich aromatic systems. The existence of closely related brominated analogs such as tert-butyl N-(4-bromothiophen-3-yl)carbamate and tert-butyl n-(5-bromothiophen-3-yl)carbamate supports the feasibility of this transformation.[6][7]
Reaction Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism where NBS serves as the source of the electrophilic bromine species. The reaction is typically carried out in a polar solvent like DMF or acetonitrile in the dark to prevent radical side reactions.
Experimental Protocol: Bromination with NBS
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the brominated product(s).
-
Data Presentation: Expected Products of Bromination
| Product Name | Expected Position of Bromination |
| tert-Butyl (2-bromo-5-methylthiophen-3-yl)carbamate | C2 |
| tert-Butyl (4-bromo-5-methylthiophen-3-yl)carbamate | C4 |
Nitration of the Thiophene Ring
Nitrated thiophenes are versatile intermediates that can be further transformed into a variety of derivatives, most notably by reduction of the nitro group to an amine. The nitration of thiophene derivatives requires careful control of reaction conditions to avoid oxidation and polysubstitution. A common method involves the use of a mixture of nitric acid and sulfuric acid.[1]
Reaction Causality: The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acid, is a powerful electrophile that attacks the activated thiophene ring. The regioselectivity will be directed by the existing substituents.
Experimental Protocol: Nitration (Adapted from a protocol for a similar substrate[1])
-
Materials:
-
This compound
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Ice-water
-
-
Procedure:
-
In a flask, prepare a mixture of nitric acid (4.8 equivalents) and sulfuric acid (6.1 equivalents) and cool to 0 °C.
-
Carefully add this compound (1.0 equivalent) portion-wise to the well-stirred nitrating mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.
-
Cautiously pour the reaction mixture into excess ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under reduced pressure to afford the nitrated product(s).
-
Further purification can be achieved by recrystallization if necessary.
-
Data Presentation: Expected Products of Nitration
| Product Name | Expected Position of Nitration |
| tert-Butyl (5-methyl-2-nitrothiophen-3-yl)carbamate | C2 |
| tert-Butyl (5-methyl-4-nitrothiophen-3-yl)carbamate | C4 |
Part 2: Derivatization via Cross-Coupling Reactions
The brominated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl compounds.[8] This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.
Reaction Causality: The catalytic cycle involves the oxidative addition of the bromo-thiophene to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a protocol for a similar substrate[9])
-
Materials:
-
Brominated this compound (e.g., tert-butyl (2-bromo-5-methylthiophen-3-yl)carbamate)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene and 2M aqueous K₂CO₃ solution)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask, add the brominated thiophene (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene and aqueous K₂CO₃ solution).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Suzuki Coupling Products
| Brominated Substrate | Coupling Partner (Arylboronic Acid) | Product Name |
| tert-Butyl (2-bromo-5-methylthiophen-3-yl)carbamate | Phenylboronic acid | tert-Butyl (5-methyl-2-phenylthiophen-3-yl)carbamate |
| tert-Butyl (4-bromo-5-methylthiophen-3-yl)carbamate | 4-Methoxyphenylboronic acid | tert-Butyl (2-(4-methoxyphenyl)-5-methylthiophen-3-yl)carbamate |
Part 3: Derivatization of the 3-Amino Group
The removal of the Boc protecting group unveils the 3-amino functionality, which can then be derivatized in numerous ways.
Boc Deprotection
The Boc group is labile under acidic conditions, allowing for its selective removal in the presence of many other functional groups. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.[10]
Reaction Causality: The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine.[10]
Experimental Protocol: Boc Deprotection
-
Materials:
-
Boc-protected thiophene derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected thiophene derivative (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess DCM and TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Acylation of 3-Amino-5-methylthiophene
The resulting 3-amino-5-methylthiophene can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Reaction Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond.
Experimental Protocol: Acylation of the Amino Group
-
Materials:
-
3-Amino-5-methylthiophene
-
Acyl chloride or anhydride (e.g., acetyl chloride) (1.1 equivalents)
-
Base (e.g., triethylamine or pyridine) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-amino-5-methylthiophene (1.0 equivalent) and the base in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualization of Derivatization Pathways
The following diagrams illustrate the key derivatization workflows described in this guide.
Caption: Key derivatization pathways for this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted 3-aminothiophenes. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich derivatization chemistry of this scaffold. The ability to perform regioselective electrophilic aromatic substitution on the thiophene ring, followed by deprotection and subsequent derivatization of the amino group, offers a powerful and flexible approach to the generation of novel compounds for various applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate and transformation is recommended to achieve the desired outcomes with high efficiency and purity.
References
- Couto, I., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Blicke, F. F. (1952). Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- PubChem. (n.d.). tert-Butyl n-(5-bromothiophen-3-yl)carbamate.
- Hartough, H. D., & Conley, L. G. (1950). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society, 72(10), 4573-4575.
- Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
- PubChem. (n.d.). Tert-butyl N-(4-bromothiophen-3-yl)carbamate.
- Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 305-309.
- Kivala, M., et al. (2016). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Varma, R. S., & Kumar, D. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
- Al-Hiari, Y. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31696-31707.
- Chen, Y.-C., et al. (2019). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules, 24(21), 3918.
- Han, X., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24135-24153.
- Al-Zaydi, K. M. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Iraqi National Journal of Chemistry, 52, 466-476.
- Al-Hiari, Y. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31696-31707.
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- 1. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tert-butyl N-(4-bromothiophen-3-yl)carbamate | C9H12BrNO2S | CID 4463503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butyl n-(5-bromothiophen-3-yl)carbamate (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate and Its Analogs
Foreword
The thiophene moiety is a cornerstone in contemporary medicinal chemistry, prized for its unique stereoelectronic properties that often impart favorable pharmacological profiles. This guide provides an in-depth exploration of the synthesis of tert-butyl (5-methylthiophen-3-yl)carbamate, a versatile building block for the development of novel therapeutics and functional materials. We present a scientifically robust, multi-step synthetic protocol, beginning from the readily available 3-methylthiophene. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline, but also the underlying chemical principles and strategic considerations essential for successful synthesis and analog development.
Strategic Imperatives: The Value of the Thiophene Scaffold
The thiophene ring is a bioisostere of the benzene ring, frequently incorporated into molecular designs to modulate potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of this compound offers a trifecta of synthetic advantages:
-
The thiophene core provides a rigid scaffold amenable to a wide range of chemical transformations.
-
The Boc-protected amine at the 3-position is a stable yet readily cleavable functional group, allowing for subsequent derivatization into amides, ureas, and sulfonamides.[1][2][3]
-
The methyl group at the 5-position serves as a steric and electronic modulator, influencing the overall properties of the final molecule.
Retrosynthetic Blueprint: A Multi-Step Approach
A logical retrosynthetic analysis of the target compound points to 3-amino-5-methylthiophene as the key precursor. The synthesis of this intermediate is not trivial and often requires a multi-step sequence. A practical and scalable approach involves the electrophilic substitution of 3-methylthiophene, followed by functional group manipulations.
Figure 2. Step-wise synthesis of this compound.
Step 1: Nitration of 3-Methylthiophene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-methylthiophene (1.0 equiv) in acetic anhydride (5.0 equiv). Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrating Agent Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 equiv) to acetic anhydride (2.5 equiv) at 0 °C. This in situ generation of acetyl nitrate is highly exothermic and requires careful temperature control.
-
Addition: Add the freshly prepared acetyl nitrate solution dropwise to the thiophene solution, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 9:1).
-
Work-up: Upon completion, pour the reaction mixture slowly into a vigorously stirred beaker of ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-2-nitrothiophene. Note: This reaction may yield a mixture of isomers, with the 2-nitro product being the major isomer due to the directing effect of the methyl group.
Step 2: Reduction of 3-Methyl-2-nitrothiophene
-
Reaction Setup: To a solution of crude 3-methyl-2-nitrothiophene (1.0 equiv) in a 3:1 mixture of ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (1.1 equiv).
-
Heating: Heat the mixture to reflux (80-90 °C) with vigorous stirring for 3-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (Eluent: Hexanes/Ethyl Acetate 4:1).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing the filter cake with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude 3-amino-5-methylthiophene.
Step 3: Boc Protection of 3-Amino-5-methylthiophene
-
Reaction Setup: Dissolve the crude 3-amino-5-methylthiophene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (1.5 equiv).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: Hexanes/Ethyl Acetate 4:1).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield this compound as a solid.
Analytical Characterization
| Parameter | Data |
| Molecular Formula | C₁₀H₁₅NO₂S [4] |
| Molecular Weight | 213.30 g/mol [4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.02 (s, 1H), 6.63 (s, 1H), 2.46 (s, 3H), 1.53 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 153.1, 140.0, 138.8, 123.7, 115.6, 80.6, 28.3, 15.2 |
| Mass Spectrum (ESI) | m/z 214.1 [M+H]⁺ |
Analog Synthesis: A Modular Framework
The presented synthetic route is highly adaptable for the creation of a diverse library of analogs.
Figure 3. Strategies for the diversification of the core scaffold.
-
Varying the 5-Substituent: By starting with different 3-substituted thiophenes, a range of analogs with diverse electronic and steric properties at the 5-position can be readily synthesized.
-
Amine Derivatization: Following Boc deprotection (typically with trifluoroacetic acid in DCM), the resulting free amine can be acylated, sulfonylated, or engaged in other coupling reactions to install a variety of functional groups.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low yield in nitration | Inefficient temperature control leading to side reactions. | Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent. |
| Incomplete reduction | Deactivation of iron powder. | Use freshly opened or activated iron powder. Ensure vigorous stirring to maintain the iron in suspension. |
| Difficult purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. A second purification by recrystallization may be necessary. |
| Low yield in Boc protection | Presence of water in the reaction. | Ensure all glassware and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
Safety Precautions
-
Nitration: The nitration reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled in a fume hood. All organic solvents are flammable and should be kept away from ignition sources.
-
Iron Powder: Iron powder is a flammable solid. Avoid creating dust clouds and keep away from ignition sources.
References
- CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)
- Supporting Information for a relevant article. (URL not available)
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. orientjchem.org. [Link]
- Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. - ResearchGate.
- Formation of 3‐amino‐5‐arylthiophenes with various substituents at C‐2... - ResearchGate.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. totalsynthesis.com. [Link]
- Experimental Procedures - The Royal Society of Chemistry. rsc.org. [Link]
- Boc-Protected Amino Groups - Organic Chemistry Portal. organic-chemistry.org. [Link]
- 3-methylthiophene - Organic Syntheses Procedure. orgsyn.org. [Link]
- Eur. J. Org. Chem. 2005 · © WILEY-VCH Verlag GmbH & Co.
- tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]
Sources
Application Note: A Strategic Approach to the Flash Chromatography Purification of tert-Butyl (5-methylthiophen-3-yl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the purification of tert-Butyl (5-methylthiophen-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The tert-butoxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, yet its purification can present challenges.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles and strategic decisions required for developing a robust, scalable, and efficient purification method. We detail a complete workflow, from initial Thin-Layer Chromatography (TLC) method development to a final, optimized flash chromatography protocol, ensuring high purity and yield.
Introduction: The Purification Challenge
This compound is a moderately polar compound whose purification is critical for the success of subsequent synthetic steps. The primary challenge lies in efficiently separating the target molecule from common reaction impurities, which may include the more polar starting amine (5-methylthiophen-3-amine), non-polar byproducts from di-tert-butyl dicarbonate, and potentially other closely related species.
The presence of a sulfur atom within the thiophene ring can lead to undesired interactions with the acidic silanol groups of a standard silica stationary phase, often resulting in peak tailing and reduced separation efficiency.[3] Therefore, a successful purification strategy must not only select an appropriate mobile phase polarity but also mitigate these secondary interactions. Flash chromatography is the technique of choice for this task, offering a balance of speed, capacity, and resolving power suitable for laboratory to pilot scales.[4]
Physicochemical Properties Profile
A thorough understanding of the target compound's properties is the foundation of any logical method development.
| Property | Value / Observation | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | - |
| Appearance | Solid | [5] |
| Boiling Point | 253.3 ± 28.0 °C at 760 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [6] |
| H-Bond Acceptors | 2 | [6] |
| H-Bond Donors | 1 | [6] |
| Chemical Stability | Stable under recommended storage. Incompatible with strong acids/alkalis. | [5] |
The Boc group is notably sensitive to acid and can be cleaved by strong acids like trifluoroacetic acid (TFA), which is a common additive in reversed-phase chromatography.[1][7] This sensitivity strongly favors a normal-phase purification approach to preserve the integrity of the molecule.
Strategic Method Development: From TLC to Flash Column
The most efficient path to a successful flash chromatography method is through preliminary screening with Thin-Layer Chromatography (TLC).[8][9] This technique allows for the rapid and inexpensive evaluation of various solvent systems to identify the optimal conditions for separation.[9][10]
The relationship between the Retention Factor (Rf) on a TLC plate and the elution volume in Column Volumes (CV) on a flash column is governed by the equation CV = 1/Rf .[11][12] This inverse relationship is the cornerstone of method translation.
-
High Rf (> 0.5): The compound elutes too quickly (in < 2 CVs), resulting in poor separation from non-polar impurities and the solvent front.[8]
-
Low Rf (< 0.1): The compound is too strongly retained, leading to long run times, excessive solvent consumption, and broad peaks due to diffusion.[8]
-
Optimal Rf (0.15 - 0.35): This is the target range. It corresponds to an elution of approximately 3 to 7 CVs, providing a balance between good resolution, reasonable run time, and efficient use of solvent.[11]
Workflow for Method Development
Figure 1. A comprehensive workflow diagram illustrating the logical progression from crude material analysis to the isolation of the pure product.
Detailed Experimental Protocols
Protocol 1: TLC Method Development
This protocol is the critical first step to determine the ideal mobile phase for flash chromatography.[9]
-
Preparation: Prepare three separate developing chambers with the following mobile phases:
-
System A: 10% Ethyl Acetate (EtOAc) in Hexane (v/v)
-
System B: 20% Ethyl Acetate in Hexane (v/v)
-
System C: 30% Ethyl Acetate in Hexane (v/v)
-
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane (DCM). Using a capillary tube, spot the solution onto three separate silica gel TLC plates.
-
Development: Place one TLC plate into each of the three prepared chambers. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize UV-inactive impurities.
-
Analysis: Calculate the Rf value for the target product spot in each system. The system that provides an Rf value between 0.15 and 0.35 is the most suitable for scaling up to flash chromatography.[11]
Expected TLC Results:
| Solvent System (EtOAc in Hexane) | Expected Rf of Product | Suitability for Flash Chromatography | Rationale |
| 10% | ~0.10 | Poor | Elution will require >10 CVs, leading to a long run time and peak broadening.[8] |
| 20% | ~0.25 | Excellent | Ideal starting point. Corresponds to an elution of ~4 CVs, ensuring good separation. [11] |
| 30% | ~0.45 | Marginal | Elution will be rapid (~2.2 CVs), risking co-elution with less polar impurities.[8] |
Based on this analysis, a gradient starting slightly below and ending slightly above 20% EtOAc in Hexane will be an effective strategy.
Protocol 2: Flash Chromatography Purification
This protocol outlines the purification of 1.0 g of crude material using an automated flash chromatography system.
System and Materials:
-
Flash System: Standard automated flash chromatography system with UV detector.
-
Stationary Phase: 40 g Silica Gel Flash Cartridge.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Crude Sample: 1.0 g of crude this compound.
Procedure:
-
Sample Preparation: Dissolve the 1.0 g of crude material in a minimal amount of dichloromethane (~3-5 mL). To this solution, add ~2 g of silica gel and concentrate to dryness on a rotary evaporator. This dry-loading technique prevents solvent effects that can degrade resolution.
-
System Setup:
-
Install the 40 g silica cartridge onto the system.
-
Prime the pumps with the respective mobile phases.
-
Load the prepared dry-load sample onto the system.
-
-
Chromatography Method: Program the following gradient based on the TLC results.
-
Equilibration: 2 column volumes (CVs) at 10% B.
-
Gradient:
-
Linear gradient from 10% B to 30% B over 10 CVs.
-
Hold at 30% B for 2 CVs.
-
-
Flow Rate: 40 mL/min.
-
Detection: Monitor at 254 nm.
-
Fraction Size: 20 mL.
-
Figure 2. A simplified representation of the programmed gradient elution for the flash purification.
-
Fraction Analysis: Collect the fractions and analyze them by TLC using the optimal 20% EtOAc/Hexane system.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Results and Troubleshooting
Expected Outcome: This protocol is expected to yield the target compound with >98% purity, effectively removing both more polar and less polar impurities.
| Issue | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Strong interaction between the thiophene sulfur and acidic silica silanols.[3] | 1. Add 0.1-0.5% triethylamine to the mobile phase to neutralize active sites. 2. Use an amine-functionalized silica cartridge which provides a less acidic surface.[3] |
| Poor Separation from a Key Impurity | The chosen solvent system (EtOAc/Hexane) lacks the required selectivity. | Re-screen TLC using a different solvent system. Toluene or Dichloromethane can be substituted for Ethyl Acetate to alter selectivity and potentially resolve the co-eluting species.[10] |
| Product Degradation (Loss of Boc group) | Accidental use of an acidic mobile phase or contamination of silica with acid. | Ensure all solvents are neutral. If reversed-phase is attempted, use a buffered mobile phase (e.g., ammonium acetate) instead of TFA.[7] |
Conclusion
The successful purification of this compound is readily achievable through a systematic and logical approach. By leveraging the predictive power of Thin-Layer Chromatography to develop a tailored gradient method for normal-phase flash chromatography, researchers can reliably obtain this key synthetic intermediate in high purity. Understanding the chemical properties of the target molecule and potential matrix interferences is paramount to troubleshooting and optimizing the separation, ensuring a robust and scalable process for drug development and scientific discovery.
References
- Bickler, B. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage.
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem Technical Notes.
- Silver, J. (2021). Flash Method Development from TLC Plates Webinar. Teledyne ISCO.
- Sorbtech. (2023). TLC for Flash Chromatography. Sorbent Technologies.
- Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Buchi.com.
- Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Teledyne ISCO.
- HOPEMAX. (2025). What are the mobile phases and stationary phases used in the chromatography of 2 - Thiopheneethanol?. HOPEMAX Blog.
- Ambeed. (n.d.). tert-Butyl (2-bromothiophen-3-yl)carbamate. Ambeed.com.
- Ambeed. (n.d.). tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate. Ambeed.com.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.
- ChemScene. (2025). Safety Data Sheet - this compound. ChemScene.
- Zhang, C. et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
- Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
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- 12. blog.teledynepharma.com [blog.teledynepharma.com]
Application Note: High-Purity Recrystallization of tert-Butyl (5-methylthiophen-3-yl)carbamate
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This comprehensive guide details a robust protocol for the purification of tert-Butyl (5-methylthiophen-3-yl)carbamate via recrystallization. The document provides an in-depth exploration of the principles of solvent selection, a step-by-step recrystallization workflow, advanced techniques for inducing crystallization, and a thorough troubleshooting guide. The methodologies presented are designed to ensure high purity and recovery of the target compound, critical for downstream applications in pharmaceutical research and development.
Introduction: The Importance of Purity for Bioactive Carbamates
This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1][2][3] This application note provides a detailed, experience-driven guide to developing and executing an effective recrystallization protocol for this specific carbamate derivative.
Carbamates, while versatile, can be susceptible to degradation, particularly hydrolysis under basic conditions or at elevated temperatures.[4] Therefore, the selection of an appropriate solvent system and careful control of the recrystallization parameters are crucial for a successful purification process that minimizes product loss.[4]
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[2][5] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at or near the solvent's boiling point.[1][2][5] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals.[1][5] The impurities, being present in smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[1][3]
The Critical Choice: Solvent Selection
The success of any recrystallization procedure hinges on the selection of a suitable solvent. The key characteristics of an ideal solvent include:
-
High-Temperature Solubility: The compound of interest should be highly soluble in the solvent at elevated temperatures.[1][6]
-
Low-Temperature Insolubility: The compound should be poorly soluble in the solvent at low temperatures to maximize recovery.[2]
-
Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.[1][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]
Based on the structure of this compound, which contains both a polar carbamate group and a less polar methylthiophene moiety, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Common solvent systems for carbamates and thiophene derivatives include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbon/polar aprotic solvent mixtures (e.g., hexane/ethyl acetate, cyclohexane/acetone).[7][8]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The optimal solvent and specific volumes should be determined through small-scale preliminary experiments.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Selected recrystallization solvent(s)
-
Boiling chips
Step-by-Step Methodology
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 50 mg) of the crude compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures like hexane/ethyl acetate) to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes that did not dissolve the compound at room temperature. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a boiling chip.
-
Add the chosen solvent in small portions while heating the flask to the solvent's boiling point.[5]
-
Continue adding the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2][9]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are present (e.g., dust, solid reagents), a hot gravity filtration is necessary to remove them.[4]
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to prevent premature crystallization in the funnel.[10]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][8] Rapid cooling can trap impurities.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[9]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.
-
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Advanced Techniques: Inducing Crystallization
If crystals do not form upon cooling, the solution may be supersaturated. The following techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface.[11][12] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of this compound to the cooled solution.[11][12][13] This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If too much solvent was added, the solution may not be saturated. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[14][15]
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.[14][15]- Try inducing crystallization by scratching or seeding.[11][12] |
| "Oiling out" | - The compound's melting point is lower than the boiling point of the solvent.- The compound is significantly impure.- The solution cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[14][16]- Consider using a solvent with a lower boiling point. |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is sufficiently preheated before hot filtration.[10] |
| Colored impurities in crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10][17] |
Purity Assessment
After recrystallization, it is essential to assess the purity of the obtained this compound. A common and effective method is melting point analysis. A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to depress and broaden the melting point range.[18] For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can be employed.[8]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[19] The compound may cause skin and eye irritation. Avoid inhalation of dust.[19]
Conclusion
Recrystallization is a powerful technique for the purification of this compound. By carefully selecting the appropriate solvent system and controlling the experimental parameters, researchers can achieve high purity and good recovery of this valuable synthetic intermediate. The systematic approach outlined in this application note, from solvent screening to troubleshooting, provides a robust framework for optimizing the purification of this and similar carbamate compounds.
References
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of California, Los Angeles.
- Brainly.
- Guide for crystalliz
- Royal Society of Chemistry.
- Study.com. Give three (3)
- Chemistry LibreTexts. 3.
- University of York.
- Chemistry LibreTexts. 3.
- Wired Chemist.
- Biocyclopedia.
- University of Rochester.
- University of California, Los Angeles.
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- ResearchGate.
- Recrystalliz
- ResearchGate.
- YouTube.
- Chemistry LibreTexts.
- Recrystalliz
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Application Notes and Protocols for the Handling and Storage of tert-Butyl (5-methylthiophen-3-yl)carbamate
Version: 1.0
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9). The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. This guide emphasizes scientific best practices to maintain the integrity and stability of the compound, ensuring reliable and reproducible experimental outcomes. The information is grounded in an analysis of the compound's core chemical structure, including the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the thiophene ring system.
Introduction: A Chemist's Perspective
This compound is a key intermediate in medicinal chemistry and organic synthesis. Its utility stems from the presence of a Boc-protected amine on a methylthiophene scaffold, a common motif in pharmacologically active molecules. The Boc group provides a strategic advantage, allowing for the masking of the amine's reactivity, which can be selectively removed under specific acidic conditions.[1][2][3] This orthogonality is crucial in multi-step syntheses.[2][4][5]
However, the very features that make this compound synthetically valuable—the acid-labile Boc group and the electron-rich thiophene ring—also dictate the necessary precautions for its handling and storage. Improper conditions can lead to premature deprotection, degradation, or side reactions, compromising sample purity and experimental results. This guide provides the foundational knowledge and practical protocols to mitigate these risks.
Compound Profile and Intrinsic Stability
A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1251734-12-9 | [6] |
| Appearance | Solid | [6] |
| Boiling Point (est.) | 253.3 ± 28.0 °C at 760 mmHg | [6] |
| Chemical Stability | Stable under recommended storage conditions. | [6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [6] |
Key Structural Features and Reactivity
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously sensitive to acid.[1][2] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the carbamate, yielding the free amine, carbon dioxide, and isobutene.[2][4] Even mild acidic conditions or prolonged exposure to protic solvents can initiate slow degradation.
-
The Thiophene Ring: Thiophene and its derivatives are aromatic heterocyclic compounds.[7] While generally stable, the sulfur atom can be susceptible to oxidation by strong oxidizing agents. The ring itself can participate in various chemical reactions, but for the purpose of handling and storage, its primary relevance is its contribution to the overall stability of the molecule, assuming it is kept away from incompatible reagents.
Hazard Identification and Safety Protocols
According to the Global Harmonized System (GHS) classification, this compound presents several hazards that necessitate careful handling.[6]
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6]
Mandatory Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to prevent eye contact.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[6]
-
Body Protection: An impervious lab coat should be worn to protect against skin contact.[6]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[6]
First Aid Measures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Experimental Protocols: From Receipt to Use
Adherence to standardized protocols is essential for both safety and experimental consistency.
Receiving and Initial Inspection Workflow
Caption: Workflow for receiving and inspecting the compound.
Protocol for Weighing and Aliquoting
-
Preparation: Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, dry weighing vessel (e.g., glass vial) on the balance and tare to zero.
-
Dispensing: Using a clean spatula, carefully transfer the solid compound from the stock bottle to the weighing vessel. Avoid generating dust. Perform this action slowly to prevent static discharge from scattering the powder.
-
Sealing: Immediately and securely cap both the stock bottle and the weighing vessel.
-
Cleaning: Wipe the spatula and any affected surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol), followed by a dry wipe. Dispose of wipes as chemical waste.
-
Documentation: Record the final weight and label the aliquot vial clearly with the compound name, concentration (if dissolving), date, and user initials.
Protocol for Solution Preparation
-
Solvent Selection: Choose an appropriate anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)). Avoid protic solvents (e.g., methanol) and acidic solvents for stock solutions to prevent degradation of the Boc group.
-
Procedure: a. To the pre-weighed aliquot of the compound in a suitable flask, add the desired volume of anhydrous solvent using a calibrated pipette or syringe. b. Seal the flask and agitate gently (e.g., using a magnetic stirrer or sonicator) at room temperature until the solid is fully dissolved. c. If preparing a stock solution for storage, purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen and moisture.
Storage and Stability Management
The long-term viability of this compound is contingent upon strict adherence to appropriate storage conditions.
Storage Condition Decision Logic
Caption: Decision logic for appropriate storage conditions.
Recommended Storage Conditions
-
As a Solid:
-
Long-Term (>2 weeks): The recommended storage temperature is 2-8°C.[6] The container should be tightly sealed and stored under an inert atmosphere of nitrogen or argon in a desiccator to protect from moisture and air.[6]
-
Short-Term (<2 weeks): Shipping and brief storage at ambient temperature are acceptable.[6] However, the container must be kept in a cool, well-ventilated area away from direct sunlight and sources of ignition.[6][8]
-
-
In Solution:
-
Stock solutions should be prepared in anhydrous aprotic solvents.
-
For optimal stability, store solutions at -20°C or -80°C under an inert atmosphere.
-
Before use, allow the solution to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
-
Known Incompatibilities to Avoid
To prevent degradation and hazardous reactions, rigorously segregate this compound from the following:
-
Strong Acids: (e.g., HCl, H₂SO₄, TFA) - Will cause rapid deprotection.[1][2][6]
-
Strong Bases: (e.g., NaOH, KOH) - While the Boc group is generally base-stable, strong bases can catalyze other reactions.[6]
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid) - May lead to oxidation of the thiophene ring.[6]
-
Strong Reducing Agents: (e.g., LiAlH₄) - Can cause unintended reductions.[6]
Conclusion
The effective use of this compound in a research and development setting is directly linked to its proper handling and storage. By understanding its inherent chemical properties, particularly the lability of the Boc protecting group, and by adhering to the rigorous protocols outlined in this guide, researchers can ensure the compound's integrity, promote laboratory safety, and achieve reliable, reproducible results.
References
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Oxford Lab Fine Chem LLP.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Singh, M. V., et al. (2022). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes & Protocols for the Safe Handling of tert-Butyl (5-methylthiophen-3-yl)carbamate
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. By integrating specific data for the compound with established safety principles for its constituent chemical classes—thiophenes and carbamates—this guide aims to foster a proactive safety culture and mitigate risks in the laboratory.
Preamble: Understanding the Compound-Specific Risks
This compound is a specialized organic molecule often used as a building block in medicinal chemistry and materials science. Its safety profile is dictated by the synergistic and individual properties of its three main components: the thiophene ring, the carbamate functional group, and the tert-butyl protecting group. While comprehensive toxicological data for this specific molecule are not fully available, a robust safety protocol can be developed by analyzing its known hazards and the well-documented risks associated with related chemical structures.[1]
The primary known hazards associated with this compound are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Therefore, all handling procedures must be designed to strictly prevent ingestion, skin/eye contact, and inhalation of dust or aerosols.[1]
Hazard Identification and Classification
A thorough risk assessment begins with a clear understanding of the compound's classification under the Globally Harmonized System (GHS).
Table 1: GHS Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Toxicological Profile Insights:
-
Carbamate Moiety: Carbamates as a class can exhibit a range of biological activities. While many pesticidal carbamates are known cholinesterase inhibitors, the toxicological properties of this specific, non-pesticidal carbamate have not been fully elucidated.[2][3] However, prudence dictates treating it as potentially toxic, particularly through dermal, inhalational, and gastrointestinal routes.[2]
-
Thiophene Moiety: Thiophene and its derivatives are common in pharmaceuticals. The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites.[4] Thiophenes can also be flammable and toxic.[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. Engineering controls are the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[1]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
Caption: Required PPE for handling this compound.
Table 2: PPE Specification Guide
| Protection | Standard | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1 | Use chemical splash goggles with side shields.[1][5] A face shield should be worn over goggles if there is a significant risk of splashing. |
| Hand Protection | EN 374 | Wear nitrile gloves.[7] Inspect gloves for defects before use and use proper removal techniques to avoid skin contact. For prolonged contact, consider double-gloving. |
| Body Protection | N/A | A fully fastened, chemical-resistant lab coat is mandatory.[5] An impervious apron may be required for larger quantities.[6] |
| Respiratory Protection | NIOSH-approved | A respirator (e.g., N95 or higher) is required if working outside a fume hood or if there is a potential for aerosol generation.[5][7] |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for minimizing exposure and ensuring experimental reproducibility.
Weighing and Handling of Solid Compound
This protocol is designed to prevent the generation and inhalation of dust.
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable absorbent paper.
-
PPE: Don the appropriate PPE as specified in Table 2, including a respirator if dust generation is unavoidable.
-
Weighing: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or paper. Avoid any actions that could create dust clouds.
-
Post-Weighing: Tightly seal the stock container immediately after use.[1]
-
Cleanup: Carefully fold the disposable paper inward, and place it along with any contaminated weigh boats or gloves into a designated solid hazardous waste container.[7] Decontaminate the balance and surrounding surfaces.
Solution Preparation
-
Preparation: Assemble all necessary glassware and solvent inside the chemical fume hood.
-
PPE: Wear chemical splash goggles, a lab coat, and nitrile gloves.
-
Dissolution: Place the weighed solid into the desired flask. Slowly add the solvent, ensuring the container is pointed away from your face.
-
Mixing: Cap the flask and mix using a magnetic stirrer or gentle agitation. If sonication is used, ensure the container is sealed to prevent aerosol release.[4]
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate GHS pictograms.[4]
Storage and Waste Management
Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.
Storage Protocol
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.[1]
-
Location: Keep away from direct sunlight, heat, and sources of ignition.[1][5]
-
Incompatibilities: While specific data is limited, avoid storage with strong oxidizing agents.[4][6]
Waste Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.[7]
Caption: Workflow for the disposal of chemical waste.
-
Solid Waste: Collect contaminated items such as gloves, weigh paper, and paper towels in a dedicated, clearly labeled solid waste container.[7]
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, labeled, and sealed liquid waste container. Do not mix with incompatible waste streams.[7]
-
Decontamination: Decontaminate glassware by rinsing with a suitable solvent, collecting the rinsate as hazardous liquid waste.
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
First Aid Measures[1]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.
Spill Response Protocol
Caption: Emergency response workflow for a chemical spill.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, cover with an inert absorbent material like sand or vermiculite. Prevent the spill from entering drains.[5][9]
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
References
- Safety Data Sheet - this compound. ChemScene. [URL: https://www.chemscene.
- Safeguarding Your Research: A Comprehensive Guide to Handling 5-(2-Thiophene)-2-thiobarbituric Acid. BenchChem. [URL: https://www.benchchem.com/product/bchm0001098/technical-guide]
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Carbamate Toxicity. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482183/]
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [URL: https://www.oxfordlabchem.com/msds/THIOPHENE_90038_msds.pdf]
- In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime. BenchChem. [URL: https://www.benchchem.com/product/bchm0001099/technical-guide]
- Safety Data Sheet: Ammonium carbamate. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8815-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU5NDg1MDMwMzgucGRmfDljYjI4ZGMzNmEwZjYyYjQ5ZWE3YjEwZjQzYjM5YjU3ZWI2YjM1ZWE4YmYyM2YyYjYxN2Y4YjYyYjI4YjYyYjQ]
- SAFETY DATA SHEET - Thiophene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/t31801]
- Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/9/598-55-0-SDB.pdf]
- Thiophene - Safety Data Sheet. Santa Cruz Biotechnology.
- Carbamate Toxicity. MD Searchlight. [URL: https://mdsearchlight.
- This compound Safety Data Sheet. American Elements. [URL: https://www.americanelements.
- tert-Butyl (5-bromopyridin-3-yl)carbamate. Chemsrc. [URL: https://www.chemsrc.com/en/cas/456778-99-3_958348.html]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate
Introduction: Welcome to the technical support guide for the synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate. This molecule is a valuable building block in medicinal chemistry and materials science. Its successful synthesis hinges on the clean and efficient protection of the amine group on the 3-aminothiophene core. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during the synthesis, with a focus on identifying and mitigating byproduct formation.
Section 1: The Core Reaction - A Mechanistic Overview
The synthesis of this compound is typically achieved via the N-protection of 3-amino-5-methylthiophene using di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is a nucleophilic acyl substitution where the amino group of the thiophene attacks one of the carbonyl carbons of the Boc anhydride.[2][3] A mild base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is commonly used to facilitate the reaction by deprotonating the amine after the initial attack.[4][5] The leaving group, a tert-butyl carbonate, readily decomposes into carbon dioxide and tert-butoxide, which is then protonated by the newly formed ammonium ion, driving the reaction to completion.[2][6]
Caption: General mechanism for Boc protection of 3-amino-5-methylthiophene.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction is incomplete. TLC and LC-MS analysis show a significant amount of unreacted 3-amino-5-methylthiophene starting material. What are the likely causes?
Answer: An incomplete reaction is one of the most common issues. Several factors can contribute to this:
-
Reagent Stoichiometry and Quality: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to ensure full conversion of the amine.[4] Boc₂O is sensitive to moisture and can degrade over time; using old or improperly stored reagent can lead to lower effective concentrations.
-
Insufficient Base: The base plays a crucial role in neutralizing the protonated amine intermediate. Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used. For less reactive amines, a catalytic amount of a stronger, acylation catalyst like DMAP can be beneficial.[1][5]
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes be required to drive the reaction to completion, especially if the amine is sterically hindered or electronically deactivated.[5] However, excessive heat can promote the decomposition of Boc₂O.[7]
-
Solvent Choice: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dioxane.[4] Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
Question 2: My product yield is high, but the ¹H NMR spectrum shows two singlets in the 1.4-1.6 ppm range instead of one. What is this major byproduct?
Answer: The presence of a second major singlet in the tert-butyl region of the ¹H NMR spectrum often indicates the formation of the di-Boc protected byproduct , N,N-bis(tert-butoxycarbonyl)-5-methylthiophen-3-amine.
-
Causality: Although the nitrogen on the thiophene is a relatively weak nucleophile after the first protection, over-protection can occur under forcing conditions. This is more likely if you have used a large excess of Boc₂O (>1.5 equivalents), a highly effective catalyst like DMAP, and/or elevated temperatures for an extended period.
-
Identification: The di-Boc product will have a mass of (M+100) compared to your desired product and will be significantly less polar. In the ¹H NMR, the two Boc groups may be magnetically inequivalent, leading to two distinct singlets, or they may appear as a single, broader peak.
-
Mitigation: To avoid this, use a smaller excess of Boc₂O (around 1.1 equivalents) and add it slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed.
Question 3: After workup, I have a low yield of an oily product that is difficult to purify. What could be the issue?
Answer: Low yields of impure, oily products often point to issues with reagent decomposition or side reactions.
-
Boc₂O Decomposition: As mentioned, Boc₂O can decompose, especially in the presence of nucleophilic catalysts or heat, to form tert-butanol, isobutylene, and CO₂.[2][7] tert-Butanol (¹H NMR singlet ~1.28 ppm in CDCl₃) can be a persistent, oily impurity that is difficult to remove under vacuum.
-
Formation of Carbonates: In the presence of an amine base like triethylamine, the CO₂ generated from Boc₂O decomposition can lead to the formation of triethylammonium carbonate salts, which can complicate the workup and purification.
-
Solution: Use fresh, high-quality Boc₂O and maintain careful temperature control. During the aqueous workup, ensure thorough extraction and washing with a dilute acid (like 1M HCl) to remove the amine base, followed by a brine wash to remove residual water and water-soluble impurities.
Question 4: My mass spectrometry results show the correct mass for my product, but I cannot separate a persistent impurity using column chromatography. Could this be an isomer?
Answer: Yes, this is a very likely and often overlooked problem. The purity of your final product is critically dependent on the purity of your starting 3-amino-5-methylthiophene .
-
Isomeric Contamination: The synthesis of substituted aminothiophenes can sometimes produce a mixture of isomers. For example, methods like the Gewald reaction are excellent for producing 2-aminothiophenes but not 3-aminothiophenes.[8][9] If the synthesis of your 3-amino-5-methylthiophene precursor was not regioselective, you could have contamination from 2-amino-5-methylthiophene or 4-amino-2-methylthiophene .
-
Impact on Synthesis: These isomeric amines will react with Boc₂O under the same conditions as your target starting material, leading to the formation of tert-Butyl (5-methylthiophen-2-yl)carbamate or tert-Butyl (2-methylthiophen-4-yl)carbamate.
-
Troubleshooting: These Boc-protected isomers often have very similar polarities, making them extremely difficult to separate by standard silica gel chromatography. It is essential to rigorously purify and characterize the 3-amino-5-methylthiophene starting material before the protection step. If you suspect isomeric contamination, you may need to resort to more advanced purification techniques like preparative HPLC or re-synthesize the starting amine via a more selective route.
Section 3: Recommended Synthesis & Purification Protocol
This protocol is designed to maximize yield and purity while minimizing byproduct formation.
1. Reagents & Materials:
-
3-amino-5-methylthiophene (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
2. Step-by-Step Procedure:
-
Dissolve 3-amino-5-methylthiophene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes). The product should have a higher Rf than the starting amine.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid or oil.
Section 4: Byproduct Characterization Summary
| Byproduct Name | Likely Cause | Key Analytical Signatures |
| Unreacted Starting Material (3-amino-5-methylthiophene) | Insufficient Boc₂O, poor quality reagents, insufficient reaction time/temp. | ¹H NMR: Presence of characteristic aromatic and amine (NH₂) protons of the starting material. LC-MS: Peak at the corresponding M+1. |
| Di-Boc Adduct (N,N-bis(Boc)-5-methylthiophen-3-amine) | Large excess of Boc₂O, prolonged reaction time, high temperature, DMAP catalyst. | ¹H NMR: Additional singlet(s) around 1.4-1.6 ppm. LC-MS: Peak at M+100 relative to the desired product. |
| tert-Butanol | Decomposition of Boc₂O (moisture, heat). | ¹H NMR: Sharp singlet around 1.28 ppm (in CDCl₃). Volatile. |
| Isomeric Carbamates (e.g., Boc-(5-methylthiophen-2-yl)carbamate) | Impure starting 3-amino-5-methylthiophene containing other isomers. | ¹H NMR: Complex aromatic region with different coupling patterns. LC-MS: Same mass as the desired product, but different retention time. |
Section 5: Troubleshooting Workflow
This workflow provides a logical path for diagnosing issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Oriental Journal of Chemistry. [Link]
- CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. (2017).
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. (n.d.). Wikipedia. [Link]
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (2005).
- Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (n.d.).
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000).
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
- tert-Butyl N-(thiophen-2-yl)carbamate. (2013). National Institutes of Health (NIH). [Link]
- Di-tert-butyl dicarbon
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016).
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Reaction Optimization for tert-Butyl (5-methylthiophen-3-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-Boc protection of 3-amino-5-methylthiophene. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the synthesis of this compound?
A: The synthesis is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-amino-5-methylthiophene attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable carbamate product.[1][2] The overall process results in the formation of the N-Boc protected amine.[3]
Q2: Why is a base, such as triethylamine (TEA), often included in the reaction?
A: A base serves two primary functions. First, if your starting material, 3-amino-5-methylthiophene, is in the form of an acid salt (e.g., hydrochloride), the base is required to neutralize it to the free amine, which is the active nucleophile. Second, the reaction generates tert-butoxycarboxylic acid as a byproduct, which is unstable and decomposes. A base helps to neutralize any acidic species that could potentially reverse the reaction or cause unwanted side reactions.[4][5]
Q3: What is the specific role of a catalyst like 4-(Dimethylamino)pyridine (DMAP) and when should I use it?
A: 4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic acylation catalyst. It functions by first reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[1] This intermediate is much more electrophilic than (Boc)₂O itself. The amine, 3-amino-5-methylthiophene, which may be a weak nucleophile due to the electronics of the heteroaromatic ring, can then attack this activated intermediate far more rapidly. You should consider using a catalytic amount of DMAP (e.g., 0.1 equivalents) if your reaction is sluggish at room temperature or if the amine is particularly electron-deficient.[1][6]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. The product, this compound, is significantly less polar than the starting amine. You should see the starting material spot (lower Rf) disappear and a new product spot (higher Rf) appear. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., starting with 4:1). To visualize the spots, you can use a UV lamp (if the compounds are UV active) and a ninhydrin stain. Ninhydrin will stain the primary amine starting material (typically a purple or blue spot) but will not stain the fully protected carbamate product, providing a clear indication of reaction completion.[4]
Q5: What are the expected ¹H NMR spectroscopic signatures for the final product?
A: For this compound, you should expect to see a large singlet integrating to 9 protons around 1.5 ppm, which corresponds to the tert-butyl group. You will also see signals for the methyl group on the thiophene ring (around 2.4-2.5 ppm) and the aromatic protons on the thiophene ring (typically between 6.5-7.5 ppm). A broad singlet for the N-H proton will also be present, typically between 6.5-8.0 ppm.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Issue 1: Low or No Product Formation
Q: My TLC analysis shows only the starting material spot, even after several hours. What are the primary causes and how can I fix this?
A: This is a common issue that can usually be resolved by systematically checking your reagents and conditions.
-
Cause 1: Poor Reagent Quality. Di-tert-butyl dicarbonate ((Boc)₂O) can slowly hydrolyze if exposed to moisture over time.[4]
-
Solution: Use a fresh bottle of (Boc)₂O or a sample that has been properly stored under anhydrous conditions.
-
-
Cause 2: Inactive Nucleophile. If your 3-amino-5-methylthiophene is an HCl salt, it will not be nucleophilic.
-
Solution: Ensure you have added at least one equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free amine.
-
-
Cause 3: Insufficient Activation. Heteroaromatic amines can be less reactive than their aliphatic counterparts.[7] The reaction may be too slow under your current conditions.
-
Solution 1: Add a catalytic amount of DMAP (0.1 eq) to significantly accelerate the reaction.[1]
-
Solution 2: Gently heat the reaction to 40-50 °C. Many Boc protections proceed well with moderate heat.
-
Solution 3: Consider changing the solvent. Alcoholic solvents like methanol or ethanol have been shown to enhance the rate of Boc protection for aromatic amines, even without a base.[7]
-
-
Cause 4: Improper Stoichiometry.
-
Solution: Use a slight excess of (Boc)₂O (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.[4]
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Complex Reaction Mixture with Multiple Byproducts
Q: My TLC shows the consumption of starting material, but there are multiple new spots, and the isolated yield of the desired carbamate is low. What are the likely side reactions?
A: The formation of multiple products indicates that side reactions are competing with the desired N-Boc protection.
-
Cause 1: Di-Boc Formation. Although less common with primary heteroaromatic amines, it's possible to form a di-protected amine, tert-butyl N-(tert-butoxycarbonyl)-N-(5-methylthiophen-3-yl)carbamate, especially with a large excess of (Boc)₂O and a strong, non-hindered base.
-
Solution: Use no more than 1.1-1.2 equivalents of (Boc)₂O. If using a base, a hindered base like DIPEA or a weaker base like NaHCO₃ can sometimes mitigate this.
-
-
Cause 2: Impurities in Starting Material. The side products may originate from impurities present in the initial 3-amino-5-methylthiophene.
-
Solution: Verify the purity of your starting material by NMR or LC-MS before starting the reaction. Purify it by distillation or recrystallization if necessary.
-
-
Cause 3: Reaction with Solvent. In some cases, reactive intermediates can react with the solvent, although this is less common with standard solvents like DCM, THF, or ACN.
-
Solution: Ensure you are using a relatively non-reactive solvent. If issues persist, try running the reaction in a different solvent system.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I'm struggling with the aqueous workup, or the product is difficult to purify by column chromatography.
A: Proper workup and purification techniques are critical for obtaining a clean product.
-
Problem 1: Emulsions during Extraction.
-
Solution: After quenching the reaction, if emulsions form during the extraction with an organic solvent (like DCM or EtOAc), add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.
-
-
Problem 2: Removing Excess (Boc)₂O. Unreacted (Boc)₂O and its byproduct, tert-butanol, can co-elute with the product on silica gel.
-
Problem 3: Product Streaking on Silica Gel Column.
-
Solution: The carbamate product still has an N-H bond which can interact strongly with the acidic silica gel. To prevent streaking and improve separation, add a small amount of triethylamine (~0.5-1%) to your chromatography eluent. This will neutralize the acidic sites on the silica.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Boc Protection
This protocol is robust and effective for heteroaromatic amines that may exhibit lower reactivity.
-
Preparation: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 3-amino-5-methylthiophene (1.0 eq).
-
Dissolution: Dissolve the amine in dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).
-
Addition of Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Addition of Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.[1]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM or ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol 2: Base-Free Protection in Alcoholic Solvent
This method leverages the catalytic effect of alcoholic solvents and avoids the need for a base, simplifying workup.[7]
-
Preparation: To a round-bottomed flask, add 3-amino-5-methylthiophene (1.0 eq).
-
Dissolution: Dissolve the amine in methanol (MeOH) (approx. 0.2 M concentration).
-
Addition of Reagent: Add (Boc)₂O (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Upon completion, remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: The crude product is often very clean but can be further purified by flash chromatography if necessary.
Section 4: Data & Visualization
Comparative Reaction Conditions
| Parameter | Method 1 (Standard) | Method 2 (DMAP-Catalyzed) | Method 3 (Alcohol Solvent) |
| Base | Triethylamine (1.5 eq) | None needed if SM is free base | None |
| Catalyst | None | DMAP (0.1 eq) | None (Solvent is catalytic) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Time | 4-24 hours | 1-8 hours | 2-6 hours |
| Key Advantage | General purpose | Fast for unreactive amines | Simple, base-free workup |
Reaction Mechanism & DMAP Catalysis
Caption: DMAP-catalyzed mechanism for Boc protection.
References
- Application Notes and Protocols for the Boc Protection of Heteroarom
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses.
- Technical Support Center: Overcoming Low Yields in tert-Butyl but-3-yn-1-ylcarbam
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Amine Protection / Deprotection. Fisher Scientific.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Protection and Deprotection. J&K Scientific LLC.
- BOC Protection and Deprotection. BOC Sciences.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Reactions th
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the technical support guide for the synthesis and yield optimization of tert-Butyl (5-methylthiophen-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and maximize the yield and purity of your target compound.
Overview of the Synthesis: The Boc Protection of 3-Amino-5-methylthiophene
The synthesis of this compound is fundamentally a protection reaction of the amino group on the 3-amino-5-methylthiophene starting material. The most common and effective method is the use of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) to form a carbamate linkage.[1][2]
While seemingly straightforward, the nucleophilicity of the aromatic amine on the electron-rich thiophene ring presents unique challenges that can lead to incomplete reactions, side product formation, and ultimately, suboptimal yields. This guide will dissect these challenges and provide robust solutions.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and the stable tert-butoxide anion, which is protonated by the newly formed N-H⁺, driving the reaction to completion.[3][4]
Sources
Technical Support Center: Purification of tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the dedicated technical support center for the purification of tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its purification.
Introduction
This compound is an important building block in organic synthesis, particularly in the development of kinase inhibitors and other pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group makes the molecule susceptible to cleavage under acidic conditions, which presents a key challenge during purification. This guide provides a systematic approach to achieving high purity of the target compound while maintaining its structural integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. However, a common method for its synthesis is the reaction of 5-methylthiophen-3-amine with di-tert-butyl dicarbonate (Boc₂O). Based on this, the most probable impurities are:
-
Unreacted 5-methylthiophen-3-amine: The starting amine is a common impurity if the reaction does not go to completion.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): It is often used in excess to drive the reaction to completion.
-
Byproducts of Boc₂O decomposition: tert-Butanol and carbon dioxide are byproducts of the reaction. tert-Butanol is the most likely to be carried through the workup.
-
Di-Boc species: Although less common for this substrate, over-reaction can potentially lead to the formation of a di-Boc protected amine.
-
tert-Butyl (5-methylthiophen-2-yl)carbamate: Depending on the regioselectivity of the initial amination of the thiophene ring, this regioisomer may be present.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification methods for this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly versatile technique that can separate the target compound from a wide range of impurities.[1]
-
Recrystallization: If the crude product is of reasonable purity (generally >90%), recrystallization can be a more efficient method for obtaining a highly pure, crystalline solid.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a reaction and the effectiveness of a purification step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for identifying and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and can detect impurities at very low levels.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q4: What are the stability considerations for this compound during purification and storage?
A4: The Boc protecting group is the primary point of instability. It is crucial to avoid acidic conditions, as the Boc group is readily cleaved by acids to release the free amine.
-
During Purification: Avoid acidic solvents or additives in your chromatography or recrystallization systems. If using silica gel for chromatography, which can be slightly acidic, it is advisable to use a neutral silica gel or to buffer the mobile phase with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).
-
During Storage: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
Column chromatography is often the go-to method for purifying this compound, especially from complex mixtures.
Underlying Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column faster.
Step-by-Step Protocol for Method Development:
-
TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarity. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.2-0.4. This generally provides good separation.
-
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material you need to purify (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel using the chosen solvent system (the mobile phase with the lowest polarity if you are running a gradient). Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Loading the Sample:
-
Dissolve your crude material in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, you can "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase. You can use an isocratic elution (a single solvent system) or a gradient elution (gradually increasing the polarity of the mobile phase). A gradient is often more effective for separating compounds with a wide range of polarities.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Troubleshooting Common Issues in Column Chromatography:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (overlapping spots on TLC) | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone). |
| Column was overloaded. | Use a larger column with more silica gel. | |
| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Product is eluting too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking of spots on TLC | Compound is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds - use triethylamine in this case to avoid deprotection ). |
| Sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading. | |
| Product decomposition on the column | Silica gel is too acidic, causing Boc deprotection. | Use neutral or deactivated silica gel. Alternatively, add 0.1-1% triethylamine to the mobile phase. |
Suggested Solvent Systems for Column Chromatography:
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many Boc-protected amines. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium | Be cautious, as dichloromethane can be slightly acidic. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Can provide different selectivity compared to hexane-based systems. |
Experimental Workflow for Column Chromatography
Caption: Workflow for purifying this compound via column chromatography.
Guide 2: Troubleshooting Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure.
Underlying Principle: The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Protocol for Solvent Screening and Recrystallization:
-
Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to the boiling point of the solvent and observe if it dissolves.
-
If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Repeat this process with a variety of solvents to find the ideal one or a suitable solvent pair.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Common Issues in Recrystallization:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. | |
| The compound is impure. | Try purifying by column chromatography first. | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low recovery of the purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The crystals were washed with a solvent that was not cold. | Ensure the wash solvent is ice-cold. | |
| The compound has significant solubility in the cold solvent. | Use a different solvent or a solvent pair. |
Common Recrystallization Solvents to Screen:
| Solvent | Polarity | Notes |
| Hexane / Heptane | Non-polar | Good for non-polar compounds. |
| Toluene | Non-polar | Higher boiling point than hexanes. |
| Ethyl Acetate | Polar aprotic | A versatile solvent. |
| Isopropanol / Ethanol | Polar protic | Can be good solvents for moderately polar compounds. |
| Acetonitrile | Polar aprotic | A common recrystallization solvent. |
| Water | Very polar | Unlikely to be a good single solvent, but can be used as an anti-solvent in a solvent pair. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy for this compound.
References
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
Technical Support Center: tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Core Stability Concerns
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its stability is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. While the thiophene ring is generally robust, its electron-rich nature presents a potential site for side reactions during deprotection. This guide will address these core stability issues and provide actionable protocols to mitigate them.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Incomplete Boc Deprotection
Symptom: You observe the presence of starting material in your reaction mixture by TLC or LC-MS analysis after the deprotection reaction.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Equivalents: The Boc group is cleaved by acid catalysis. If the acid is too weak or used in insufficient amounts, the reaction may not go to completion.
-
Solution: Ensure you are using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. A typical condition is a solution of 20-50% TFA in DCM.[1] If you are using HCl in dioxane, a 4M solution is standard.[2] Increase the equivalents of acid if necessary, but be mindful of potential side reactions with the thiophene ring.
-
-
Steric Hindrance: While less common for this specific substrate, bulky neighboring groups can sometimes hinder the access of the acid to the carbamate.
-
Solution: If you suspect steric hindrance, you may need to prolong the reaction time or gently heat the reaction mixture. However, heating should be done with caution as it can promote side reactions. Always monitor the reaction progress closely.
-
-
Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.
-
Solution: Ensure complete dissolution of the starting material in the reaction solvent. If solubility is an issue, consider a co-solvent. For instance, a small amount of methanol can sometimes aid in dissolving the substrate in DCM.
-
Issue 2: Formation of an Unknown Impurity with a +56 Da Mass Shift
Symptom: Your LC-MS analysis shows a significant peak corresponding to the desired product mass +56 Da.
Possible Cause & Solution:
-
tert-Butylation of the Thiophene Ring: The deprotection of the Boc group generates a reactive tert-butyl cation.[1][2] This electrophile can be attacked by the electron-rich thiophene ring, leading to the formation of a tert-butylated side product. The 5-methyl group on the thiophene ring is an activating group, making the ring more susceptible to electrophilic substitution.
-
Solution: Employ Scavengers. To prevent this side reaction, it is crucial to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the thiophene ring.[1]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.
-
Thioanisole: Can also act as a scavenger and may help prevent oxidation.
-
-
Protocol Modification: Add 5-10% (v/v) of TIS to your TFA/DCM deprotection cocktail.
-
-
Issue 3: Product Degradation During Work-up or Storage
Symptom: You observe a decrease in the purity of your isolated product over time, or you notice discoloration (e.g., darkening) of the material.
Possible Causes & Solutions:
-
Residual Acid: Trace amounts of strong acid from the deprotection step can lead to slow degradation of the free amine product.
-
Solution: Thorough Removal of Acid. After deprotection, ensure all residual acid is removed. This can be achieved by:
-
Concentrating the reaction mixture in vacuo.
-
Co-evaporating with a solvent like toluene to azeotropically remove residual TFA.[2]
-
Performing a mild aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the work-up, followed by drying of the organic layer.
-
-
-
Air Oxidation: Thiophene derivatives and free amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 4°C.[3] It should be protected from light and moisture.
Q2: Is the thiophene ring stable to the acidic conditions used for Boc deprotection?
A2: The thiophene ring is generally considered stable to the acidic conditions used for Boc deprotection, such as TFA in DCM.[4] However, under very strong acidic conditions or with prolonged heating, thiophenes can undergo acid-catalyzed polymerization.[5] The primary concern during Boc deprotection is not the degradation of the thiophene ring itself, but its potential to react with the tert-butyl cation generated during the reaction.
Q3: What is the mechanism of Boc deprotection and the formation of the tert-butylated side product?
A3: The Boc deprotection is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the cleavage of the C-O bond, which releases a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[1] The highly electrophilic tert-butyl cation can then be attacked by any nucleophile present in the reaction mixture, including the electron-rich thiophene ring.
Q4: Can I use other acids for Boc deprotection?
A4: Yes, other acids can be used, but they come with their own advantages and disadvantages.
-
HCl in Dioxane/Ether: A common alternative. It is a strong acid and effective for deprotection. The resulting product will be the hydrochloride salt.
-
Formic Acid: A milder acid that can sometimes be used for sensitive substrates. However, it may require longer reaction times or heating.
-
Lewis Acids: In some cases, Lewis acids can be used for Boc deprotection, but this is less common for simple deprotections.
For this compound, TFA in DCM with a scavenger is a reliable and well-established method.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol is designed to minimize side reactions and ensure a high yield of the desired product.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection Cocktail Preparation:
-
In a separate container, prepare the deprotection cocktail by mixing TFA, DCM, and TIS. A common ratio is 50:45:5 (TFA:DCM:TIS).
-
-
Reaction:
-
Slowly add the deprotection cocktail to the solution of the starting material at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess TFA.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Visualizations
Diagram 1: Boc Deprotection and Potential Side Reaction
Caption: Boc deprotection mechanism and scavenger intervention.
References
- Reddit. (2024). Why is thiophene stable to acid? [Online Forum Post].
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- SlideShare. (2018). Thiophene.
Sources
Technical Support Center: tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the technical support guide for tert-Butyl (5-methylthiophen-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and ensure the quality of your experimental outcomes. This guide provides in-depth, experience-based insights into the identification, prevention, and removal of common impurities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities can generally be categorized into three main groups based on their origin:
-
Starting Material-Related Impurities: The most common impurity is the unreacted starting material, 3-amino-5-methylthiophene . Its presence indicates an incomplete reaction during the Boc-protection step.
-
Reagent-Related Impurities: These arise from the Boc-protection reaction itself. Key impurities include byproducts from di-tert-butyl dicarbonate (Boc₂O), such as tert-butanol . In some cases, double acylation can lead to the di-Boc protected amine, di(tert-butoxycarbonyl)(5-methylthiophen-3-yl)amine , although this is less common with sterically hindered amines.
-
Synthesis Byproducts of Precursors: The synthesis of the 3-amino-5-methylthiophene precursor, often via methods like the Gewald reaction, can introduce isomeric impurities or related thiophene derivatives.[1][2] For example, if the synthesis of the precursor is not well-controlled, you might encounter other aminothiophene regioisomers.
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method will show the Boc-protected product with a longer retention time than the more polar, unprotected 3-amino-5-methylthiophene starting material.[3]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and checking for baseline impurities. The product will have a higher Rf value than the starting amine in a typical normal-phase system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the presence of the Boc group (a characteristic singlet at ~1.5 ppm for the 9 protons) and confirming the overall structure. The absence of signals corresponding to the free amine or other byproducts confirms purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.[4][5]
Q3: What is the typical appearance of pure this compound?
A3: Pure this compound is typically a white to off-white solid. Significant deviation in color, such as a yellow or brown hue, may indicate the presence of impurities or degradation products.
Q4: How should I properly store this compound to prevent degradation?
A4: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Thiophene derivatives can be sensitive to light and oxidation over time.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, focusing on impurity-related problems.
Problem: My analysis (TLC/HPLC) shows low purity and multiple unexpected peaks/spots.
This is the most common issue and usually points to impurities from the synthesis.
Potential Cause 1: Incomplete Boc-Protection Reaction
-
Evidence: A significant peak in your HPLC chromatogram with a shorter retention time than your product, or a lower Rf spot on TLC that stains with ninhydrin. This corresponds to the unreacted 3-amino-5-methylthiophene .
-
Scientific Rationale: The nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) is incomplete.[7] This can be due to insufficient reagent, suboptimal reaction time, or inadequate base catalysis.
-
Solution:
-
Optimize Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of Boc₂O are used.
-
Extend Reaction Time: Monitor the reaction progress using TLC or HPLC until the starting amine spot/peak is minimal.
-
Ensure Proper Basicity: Use a suitable base like triethylamine (TEA) or sodium bicarbonate to neutralize the acid byproduct and facilitate the reaction.[8]
-
Purification: If the impurity is already present, it can be removed via flash column chromatography. The higher polarity of the amine compared to the Boc-protected product allows for good separation.
-
Potential Cause 2: Byproducts from Reaction Reagents
-
Evidence: You may observe minor impurities in your analysis. The most common byproduct is tert-butanol , which is typically removed during aqueous workup and solvent evaporation. If the reaction is forced under harsh conditions, you might see evidence of di-Boc protected amine .
-
Scientific Rationale: Di-tert-butyl dicarbonate decomposes into tert-butanol and CO₂ during the reaction.[9] While volatile, residual amounts can remain if the workup is not thorough.
-
Solution:
-
Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble byproducts like tert-butanol.
-
Purification: Recrystallization or column chromatography can effectively remove less volatile byproducts.[10]
-
Potential Cause 3: Impurities from Starting Material
-
Evidence: You observe peaks in your chromatogram that do not correspond to the product, starting amine, or known byproducts. These may be present even after a seemingly clean reaction.
-
Scientific Rationale: The purity of the final product is highly dependent on the purity of the starting 3-amino-5-methylthiophene . The Gewald synthesis of aminothiophenes can sometimes yield isomeric byproducts or other heterocyclic compounds depending on the reaction conditions.[2][11]
-
Solution:
-
Source High-Purity Starting Material: Whenever possible, use a starting material with >98% purity.
-
Purify the Starting Amine: If you synthesize the starting material in-house, ensure it is thoroughly purified (e.g., by distillation or recrystallization) before use.
-
Final Product Purification: A final purification step, such as column chromatography or recrystallization, is crucial to remove any carried-over impurities.
-
Problem: The product is discolored (yellow/brown) or appears to be degrading over time.
-
Potential Cause: Acidic residues from the workup or oxidation of the thiophene ring.
-
Scientific Rationale: Thiophene and its derivatives can be sensitive to oxidation and polymerization under acidic conditions or upon exposure to air and light.[6] Residual acid can also slowly cleave the acid-labile Boc group.[12]
-
Solution:
-
Neutralizing Wash: During the aqueous workup, include a wash with a mild base like saturated sodium bicarbonate solution to remove any residual acid.
-
Proper Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.
-
Inert Storage: For long-term storage, keep the compound under an inert atmosphere (argon or nitrogen) in a dark, cool place.
-
Visualizing Impurity Formation & Troubleshooting
The following diagrams illustrate the likely synthetic pathway and a troubleshooting workflow.
Caption: Synthesis pathway and origin of common impurities.
Caption: Troubleshooting workflow for low purity issues.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).
-
Expected Results: The unprotected amine will have a significantly shorter retention time than the Boc-protected product due to its higher polarity.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing both more polar (starting amine) and less polar impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (~2-3 times the weight of the crude product) and concentrate on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a suitable size glass column with silica gel in the chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15).
-
Fraction Collection: Collect fractions and monitor them by TLC. The product will elute after non-polar impurities and before the highly polar starting amine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Summary of Potential Impurities
| Impurity Name | Likely Origin | Expected Analytical Signal (RP-HPLC) |
| 3-amino-5-methylthiophene | Incomplete reaction | Shorter retention time than the product |
| tert-Butanol | Boc₂O byproduct | Very short retention time (if not removed in workup) |
| Di(tert-butoxycarbonyl)(5-methylthiophen-3-yl)amine | Over-reaction | Longer retention time than the product |
| Isomeric Aminothiophenes | Starting material synthesis | Retention time may be close to the starting amine |
References
- Song, F., et al. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Asghari, S., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
- Wikipedia. Di-tert-butyl dicarbonate.
- PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Google Patents. Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
- ResearchGate. Deprotection of the Boc-protected amine.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
- Google Patents. Process for preparing di-tert.-butyl dicarbonate.
- Mohapatra, D. K.
- Organic Syntheses. DI-tert-BUTYL DICARBONATE.
- PubMed. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers.
- Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- Semantic Scholar. Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction.
- Georganics. Thiophene derivatives.
- Wikipedia. Thiophene.
- National Institutes of Health. tert-Butyl N-(thiophen-2-yl)carbamate.
- ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- Fisher Scientific. Amine Protection / Deprotection.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. BOC Protection and Deprotection.
- ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Reddit. Removal of Boc protecting group as workup?
- YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3).
- ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
- Dana Bioscience. tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate 1g.
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
Sources
- 1. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene derivatives - Georganics [georganics.sk]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
"tert-Butyl (5-methylthiophen-3-yl)carbamate" reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Product Focus: tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide you with in-depth, practical solutions for monitoring the synthesis of this compound using Thin Layer Chromatography (TLC). This guide moves beyond simple instructions to explain the scientific principles behind each step, empowering you to effectively troubleshoot and optimize your reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this specific reaction?
A: The synthesis of this compound involves the conversion of a relatively polar primary amine (3-amino-5-methylthiophene) into a less polar, N-protected carbamate. TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1][2] The polar starting amine interacts strongly with the silica, resulting in a low Retention Factor (Rf), while the less polar product interacts more with the mobile phase, traveling further up the plate for a higher Rf.[3] By spotting the starting material, the reaction mixture, and a co-spot on the same plate, you can visually track the disappearance of the starting material and the appearance of the product over time.[4]
Q2: What is a good starting mobile phase (eluent) for this analysis?
A: An excellent starting point is a mixture of a non-polar and a moderately polar solvent. We recommend a 7:3 mixture of Hexanes:Ethyl Acetate . This system provides a good polarity balance to effectively separate the polar amine from the less polar carbamate product. The goal is to achieve an Rf value for the product between 0.3 and 0.7, which typically provides the best resolution.[3] If the product's Rf is too high (>0.7), increase the proportion of hexanes. If the starting material's Rf is too low (<0.2), increase the proportion of ethyl acetate.[3][5]
Q3: How do I visualize the spots on the TLC plate? They are likely colorless.
A: Visualization is a multi-step process for this reaction. You should always use these methods in sequence:
-
UV Light (254 nm): The thiophene ring in both the starting material and the product is a UV-active chromophore.[6] When viewed under a short-wave UV lamp, these compounds will appear as dark spots against the fluorescent green background of the TLC plate.[7] This is a crucial first, non-destructive check.
-
Ninhydrin Stain: This is the most diagnostic stain for this reaction. Ninhydrin reacts with primary amines to produce a characteristic deep purple or pink spot (Ruhemann's purple).[8] The starting material (3-amino-5-methylthiophene) will stain brightly. The Boc-protected product should not react, or will be exceptionally faint. The disappearance of the ninhydrin-positive spot is the strongest indicator of reaction completion. Note: Upon very strong heating, the Boc group can sometimes be thermally cleaved, causing the product spot to develop a faint color.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will visualize most organic compounds as yellow-brown spots on a purple background.[6] It is useful for confirming the presence of all spots, including those that may not be UV-active or ninhydrin-positive.
Q4: What are the expected Rf values for the starting material and product?
A: Rf values are highly dependent on the exact conditions (solvent system, adsorbent thickness, temperature).[10] However, you can expect the following trend:
-
3-amino-5-methylthiophene (Starting Material): Low Rf (e.g., 0.1 - 0.25) due to its high polarity and strong interaction with the silica gel.
-
This compound (Product): Higher Rf (e.g., 0.4 - 0.6) due to the masking of the polar amine group by the non-polar Boc protecting group.
Experimental Protocols & Methodologies
Protocol 1: Standard TLC Monitoring Workflow
This protocol outlines the self-validating system for accurately tracking your reaction's progress.
Materials:
-
Silica Gel 60 F254 TLC plates
-
Developing Chamber with Lid
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate (v/v)
-
Capillary Spotters
-
Forceps
-
UV Lamp (254 nm)
-
Ninhydrin Staining Solution
-
Potassium Permanganate Staining Solution
-
Heat Gun
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, cover with the lid, and let it equilibrate for at least 10-15 minutes.[11]
-
Prepare the Plate: Using a pencil (never a pen), gently draw a baseline ~1 cm from the bottom of the TLC plate.[4] Mark three lanes: "SM" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, touch it briefly to the "SM" lane on the baseline. Keep the spot as small and tight as possible (~1-2 mm diameter).[4][10]
-
Using a new capillary, spot the "SM" solution directly on top of the "R" spot in the "C" lane. This co-spot is critical for unambiguous identification.
-
Quench a small aliquot of your reaction mixture and dissolve it in a suitable solvent. Spot this solution in the "R" and "C" lanes.
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[10] Cover the chamber and allow the solvent front to rise undisturbed until it is ~1 cm from the top of the plate.[4]
-
Mark and Dry: Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize and Analyze:
-
Place the dry plate under a UV lamp and circle any visible spots with a pencil.
-
Dip the plate into the ninhydrin solution using forceps, then gently warm it with a heat gun until spots develop. The starting material lane should show a strong colored spot.
-
Observe the "R" lane. As the reaction proceeds, the lower, ninhydrin-positive spot will diminish while a new, higher, ninhydrin-negative spot (the product) appears and intensifies. The reaction is complete when the ninhydrin-positive starting material spot is no longer visible in the reaction lane.
-
(Optional) Use a KMnO₄ stain on a separate plate to visualize all components.
-
Workflow Diagram: TLC Reaction Monitoring
Caption: Standard workflow for monitoring reaction progress using TLC.
Troubleshooting Guide
Q5: My spots are streaking badly up the plate. What's wrong?
A: Streaking is a common issue with several potential causes.
-
Cause 1: Sample Overloading. You have applied too much sample to the baseline.[10] The stationary phase becomes saturated, and the compound cannot partition effectively, leading to a continuous streak.
-
Solution: Dilute your sample solution significantly (e.g., 10-fold) and re-spot the plate. The ideal concentration is typically around 1 mg/mL.[10]
-
-
Cause 2: Highly Polar/Acidic/Basic Compound. The starting amine is basic and can interact very strongly and non-ideally with the slightly acidic silica gel.[10]
-
Solution: Add a small amount of a modifier to your mobile phase to neutralize the active sites on the silica. For a basic compound like an amine, add 0.5-1% triethylamine (Et₃N) to your hexanes/ethyl acetate eluent. This will compete for the acidic sites on the silica, allowing your amine to travel as a more compact spot.[5][12]
-
-
Cause 3: High-Boiling Point Solvent. If your reaction is in a solvent like DMF or DMSO, it will not evaporate from the baseline and will carry your entire sample up the plate as a streak.
-
Solution: After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the high-boiling solvent before placing it in the developing chamber.[13]
-
Q6: The starting material and product spots are too close together (poor resolution). How can I separate them?
A: This indicates your mobile phase has the wrong polarity for this specific separation. The key is to adjust the solvent ratio systematically.
-
Cause: Incorrect Eluent Polarity. The eluent is not strong enough to move the starting material sufficiently off the baseline or is too strong, pushing the product too close to the starting material.
-
Solution: Your goal is to find a solvent system where the spots are well-separated with Rf values ideally between 0.2 and 0.8.[4]
-
If both spots are low (Rf < 0.4), your eluent is not polar enough . Increase the proportion of ethyl acetate (e.g., try 6:4 or 1:1 Hexanes:EtOAc).
-
If both spots are high (Rf > 0.6), your eluent is too polar . Decrease the proportion of ethyl acetate (e.g., try 8:2 or 9:1 Hexanes:EtOAc).
-
Consider a different solvent system. Sometimes changing one of the solvents entirely provides better selectivity. For example, substituting ethyl acetate with dichloromethane (DCM) can alter the interactions and improve separation.
-
-
Q7: I can't see any spots on the plate after developing.
A: This can be frustrating, but it's a solvable problem.
-
Cause 1: Sample is too dilute. The concentration of your compound is below the detection limit of your visualization method.[10]
-
Solution: Prepare a more concentrated sample for spotting. Alternatively, apply the sample multiple times to the same spot on the baseline, allowing the solvent to fully evaporate between each application.[5]
-
-
Cause 2: Compound is not UV-active. While the thiophene ring should be UV-active, it's possible the response is weak.
-
Cause 3: Compound evaporated. If your compound is particularly volatile, it may have evaporated from the plate, especially if excessive heat was used for drying or visualization.
-
Solution: Minimize heating time. For volatile thiophenes, some studies suggest conducting the entire TLC process in a cold room.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common TLC issues.
Data Summary Tables
Table 1: Recommended Visualization Agents
| Visualization Method | Target Functionality | Starting Material Appearance | Product Appearance | Notes |
| UV Light (254 nm) | Aromatic/Conjugated Systems | Dark Spot | Dark Spot | Non-destructive. Use first.[6][7] |
| Ninhydrin | Primary Amines | Bright Purple/Pink Spot | No Spot (or very faint) | Confirmatory for reaction completion. [9][11][12] |
| Potassium Permanganate | Oxidizable Functional Groups | Yellow/Brown Spot | Yellow/Brown Spot | General purpose, destructive stain.[6] |
| p-Anisaldehyde | General Nucleophiles | May produce a distinct color | May produce a different color | Can be useful for differentiating spots.[8][15] |
Table 2: Troubleshooting Quick Reference
| Problem | Probable Cause | Recommended Solution |
| Streaking | Sample overloaded; Basic amine interacting with acidic silica | Dilute sample; Add 0.5% Et₃N to eluent.[5][10] |
| Spots at Baseline (Rf ~ 0) | Eluent is not polar enough | Increase the proportion of the polar solvent (e.g., ethyl acetate).[5] |
| Spots at Solvent Front (Rf ~ 1) | Eluent is too polar | Decrease the proportion of the polar solvent (e.g., ethyl acetate).[5] |
| Poor Resolution | Incorrect eluent polarity | Systematically adjust the solvent ratio to achieve Rf values between 0.3-0.7.[3][13] |
| No Spots Visible | Sample too dilute; Not UV-active | Concentrate sample; Use sensitive chemical stains (Ninhydrin, KMnO₄).[5][10] |
References
- TLC Visualiz
- Thin Layer Chromatography (TLC).
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
- TLC Stains Prepar
- Can boc anhydride be visualized by PMA tlc stain.
- TLC troubleshooting. ChemBAM. [Link]
- Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. [Link]
- VanVeller Lab Resources.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
- Thin Layer Chromatography. Michigan State University, Department of Chemistry. [Link]
- Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
- THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
- TLC Visualization Methods. University of California, Irvine. [Link]
- Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?
- CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
- TLC stains. University of California, Los Angeles. [Link]
- 2.3D: Separation Theory. Chemistry LibreTexts. [Link]
- (PDF) Chemical Warfare Agents: TLC Analysis.
- Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. [Link]
- Stationary Phases for Modern Thin-Layer Chromatography.
- Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. Royal Society of Chemistry. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry. [Link]
- R f values of organochlorine pesticides in different systems.
- Thin Layer Chromatography (TLC). University of Toronto Scarborough. [Link]
- Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- tert-Butyl carbam
- Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection str
- tert-Butyl N-(thiophen-2-yl)carbamate.
- tert-Butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. silicycle.com [silicycle.com]
- 6. TLC stains [reachdevices.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. VanVeller Lab Resources [group.chem.iastate.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Technical Support Center: Reaction Work-up for tert-Butyl (5-methylthiophen-3-yl)carbamate
As a Senior Application Scientist, this guide provides in-depth troubleshooting and procedural insights for the successful work-up and purification of tert-Butyl (5-methylthiophen-3-yl)carbamate. The following information is based on established chemical principles and best practices in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction seems to be complete by TLC, but I'm recovering low yields after work-up. What are the common causes?
Answer: Low yield is a frequent issue that can often be traced back to the work-up procedure rather than the reaction itself. Several factors could be at play:
-
Incomplete Quenching: The reaction, typically run with a base like triethylamine (TEA) or in a biphasic system with NaHCO₃, needs to be effectively neutralized.[1] Insufficient quenching can lead to pH-related issues during extraction, causing your product to partition incorrectly.
-
Emulsion Formation: Thiophene compounds, especially after reacting with di-tert-butyl dicarbonate (Boc₂O), can sometimes lead to the formation of stable emulsions during the aqueous extraction phase. This physically traps your product between the organic and aqueous layers, making separation difficult and leading to significant material loss.
-
Product Solubility: While generally soluble in common organic solvents like ethyl acetate or dichloromethane (DCM), the product may have partial solubility in the aqueous phase, especially if co-solvents like THF or acetonitrile were used in the reaction and not fully removed prior to extraction.[1]
Troubleshooting Steps:
-
Ensure Complete Quenching: After the reaction is complete, add a saturated solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes. This ensures any remaining acidic species are neutralized.
-
Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Solvent Evaporation: If your reaction was performed in a water-miscible solvent like THF or acetonitrile, it is crucial to remove it under reduced pressure before initiating the aqueous work-up.[1][2] This prevents your product from being lost to the aqueous layer.
Question 2: My final product is a persistent oil that won't solidify, making it difficult to handle and purify. How can I isolate a solid product?
Answer: This is a common challenge, as many N-Boc protected compounds are initially oily. The oily state is often due to residual solvents or minor impurities that inhibit crystallization.
-
Causality: The tert-Butyl group is bulky and can disrupt crystal lattice formation. Furthermore, any unreacted starting material or byproducts from the hydrolysis of Boc₂O can act as impurities that keep the product in an amorphous, oily state.
Recommended Isolation Protocols:
-
High-Vacuum Drying: Ensure all extraction solvents are thoroughly removed. Place the flask on a high-vacuum line for several hours, sometimes with gentle warming (30-40°C), to remove trace amounts of solvent.
-
Trituration: This is often the most effective method.
-
Add a non-polar solvent in which your product is poorly soluble, such as hexane or pentane.
-
Stir the oil vigorously with a spatula, scratching the inside of the flask. This mechanical agitation can induce nucleation and crystallization.
-
The impurities will often remain dissolved in the non-polar solvent, while your purified product precipitates as a solid.
-
Collect the solid by filtration and wash with a small amount of cold hexane.[3]
-
-
Column Chromatography: If trituration fails, purification by flash column chromatography is the next logical step. The purified fractions, when combined and concentrated, are often more amenable to crystallization.
Data Summary: Solvents for Purification
| Solvent System (v/v) | Application | Rationale |
| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | Column Chromatography | Provides good separation between the non-polar starting materials/byproducts and the moderately polar product. |
| Pentane or Hexane | Trituration / Recrystallization | The product has low solubility in these non-polar solvents, allowing for precipitation while impurities may remain in solution.[4] |
| Dichloromethane (DCM) | Initial Dissolution for Chromatography | Excellent solvent for crude product before loading onto a silica column. |
Question 3: I see multiple spots on my TLC plate after the reaction, in addition to my product and starting material. What are these side products?
Answer: The Boc protection of amines is generally a clean reaction, but side products can form under certain conditions.[5]
-
Di-Boc Adduct: If the reaction is run for too long or with a large excess of Boc₂O and a strong base, a second Boc group can be added to the nitrogen, forming a di-tert-butyl carbamate. This is less common with aromatic amines but remains a possibility.
-
Urea Formation: If the starting amine attacks the carbon dioxide generated from the decomposition of the Boc leaving group, urea derivatives can form, although this is more prevalent at higher temperatures.
-
Hydrolysis Products: Any water in the reaction can hydrolyze Boc₂O to form tert-butanol and carbon dioxide.
Preventative Measures & Workflow:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of Boc₂O. A large excess is unnecessary and promotes side reactions.
-
Anhydrous Conditions: While the reaction can be run in aqueous systems, using anhydrous solvents like THF or DCM under an inert atmosphere (Nitrogen or Argon) will minimize hydrolysis of the anhydride.[2]
-
Base Selection: For simple Boc protections, a mild inorganic base like NaHCO₃ is often sufficient and minimizes side reactions associated with stronger organic bases.[1]
Standard Work-up & Purification Protocol
This protocol outlines a reliable, self-validating procedure for the isolation of this compound.
Step-by-Step Methodology:
-
Reaction Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. Add an equal volume of saturated aqueous NaHCO₃ solution to quench any unreacted Boc₂O and neutralize the reaction medium.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent was water-miscible (e.g., THF), it should be removed via rotary evaporation first. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[7]
-
Aqueous Washes: Combine the organic extracts and wash sequentially with:
-
1M HCl (optional): If the starting amine is basic, this wash will remove any unreacted starting material by protonating it, making it water-soluble.
-
Saturated NaHCO₃: To ensure the removal of any acidic byproducts.[6]
-
Brine: To remove the bulk of the water from the organic layer and help prevent emulsions.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification:
-
The resulting crude material (often an oil or waxy solid) should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, triturate the crude product with cold hexane, filter the resulting solid, and wash with more cold hexane to afford the pure product.[3][4]
-
Visual Workflow Diagram
The following diagram illustrates the logical flow of the post-reaction work-up and purification process.
Caption: Work-up and purification workflow for this compound.
References
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10.
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Hsu, C. W., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 70(Pt 11), o1189.
- Al-dujaili, A. H. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Iraqi National Journal of Chemistry, 52, 466-476.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Spectra of tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl (5-methylthiophen-3-yl)carbamate. This resource is designed to provide in-depth troubleshooting assistance for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of this compound. Through a detailed question-and-answer format, this guide offers practical solutions grounded in established scientific principles to help you achieve high-quality, interpretable spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common challenges and questions that arise during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows fewer aromatic signals than expected for the thiophene ring. Why is this and how can I resolve it?
A1: The most probable cause for observing fewer than the two expected distinct signals for the thiophene ring protons (H2 and H4) is accidental chemical shift equivalence. This occurs when the electronic environments of these protons become so similar that their resonance frequencies overlap, resulting in a single, often broadened, signal.
Causality: The electronic nature of the carbamate and methyl substituents on the thiophene ring influences the chemical shifts of the ring protons. Subtle changes in solvent, concentration, or temperature can alter these electronic effects, leading to the overlap of signals.
Troubleshooting Protocol:
-
Change the NMR Solvent: Switching to a solvent with a different polarity or aromaticity can induce a change in the chemical shifts. For instance, if the spectrum was acquired in Chloroform-d (CDCl₃), re-acquiring it in Benzene-d₆ or Acetone-d₆ can often resolve the overlapping signals.[1] Aromatic solvents like Benzene-d₆ can cause significant shifts due to anisotropic effects.
-
Vary the Sample Concentration: Diluting the sample can sometimes resolve overlapping peaks by minimizing intermolecular interactions that can affect chemical shifts.
-
Adjust the Temperature: Acquiring the spectrum at a different temperature can also alter the chemical shifts sufficiently to resolve the signals.
Q2: I'm observing broad peaks in my NMR spectrum. What are the potential causes and solutions?
A2: Peak broadening in an NMR spectrum can be attributed to several factors, including instrumental issues, sample preparation, and dynamic chemical processes within the molecule.[2][3]
Underlying Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in a non-uniform magnetic field across the sample, causing broad peaks.[4]
-
Solution: Ensure the spectrometer is properly shimmed before acquiring the spectrum. If you are unfamiliar with this process, seek assistance from the instrument manager.
-
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which slows down molecular tumbling and results in broader signals.[1][2] Aggregation of molecules at high concentrations can also contribute to this effect.
-
Solution: Prepare a more dilute sample and re-acquire the spectrum.
-
-
Presence of Particulate Matter: Undissolved solid particles in the NMR tube will severely disrupt the magnetic field homogeneity.[2][4]
-
Solution: Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen or trace metal ions, can cause significant line broadening.[2][5]
-
Solution: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.
-
-
Chemical Exchange: Dynamic processes, such as the slow rotation around the carbamate C-N bond, can lead to peak broadening.[3][5] This is a phenomenon where the molecule is interconverting between different conformations on a timescale similar to the NMR experiment.
Troubleshooting Workflow for Peak Broadening:
Caption: A stepwise workflow to diagnose and resolve peak broadening in NMR spectra.
Q3: My ¹H NMR spectrum displays more peaks than I expect for my pure compound, including some in the aromatic region and a singlet around 1.5 ppm. What could these be?
A3: The presence of unexpected peaks in a spectrum of a seemingly pure compound often points to residual solvents from the purification process or impurities from the synthesis.
Common Contaminants and Their Identification:
-
Residual Solvents: Solvents used in synthesis and purification are common culprits. Their chemical shifts are well-documented.[6][7][8][9]
-
Ethyl Acetate: Often appears as a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm. It can be difficult to remove under high vacuum.[1]
-
Dichloromethane: A singlet around 5.3 ppm.
-
Hexanes/Pentane: A series of multiplets between 0.8 and 1.4 ppm.
-
Water: A broad singlet whose chemical shift is highly dependent on the solvent, concentration, and temperature. In CDCl₃, it typically appears around 1.6 ppm.[6]
-
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: The presence of 3-amino-5-methylthiophene.
-
Byproducts of Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) or its breakdown product, tert-butanol (a singlet around 1.3 ppm in CDCl₃), can sometimes remain.[10]
-
Side-Products of Deprotection: If the compound was synthesized via a route involving a Boc-protected precursor, incomplete deprotection or side reactions can lead to impurities.[11][12]
-
Data Summary: Expected Chemical Shifts and Common Impurities
| Proton/Impurity | Expected ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity | Notes |
| tert-Butyl (CH₃)₃ | ~1.50 | Singlet | Integrates to 9H. |
| Thiophene-CH₃ | ~2.45 | Singlet | Integrates to 3H. |
| Thiophene-H2/H4 | ~6.5 - 7.0 | Doublets or Singlets | Integrates to 1H each. May overlap. |
| Carbamate N-H | ~6.0 - 6.5 | Broad Singlet | Exchangeable with D₂O. |
| tert-Butanol | ~1.28 | Singlet | Common byproduct of Boc protection. |
| Water (H₂O) | ~1.56 | Broad Singlet | Varies with conditions. |
| Di-tert-butyl dicarbonate | ~1.52 | Singlet | Unreacted Boc anhydride. |
| Ethyl Acetate | 1.25 (t), 2.04 (s), 4.12 (q) | Triplet, Singlet, Quartet | Common purification solvent. |
| Dichloromethane | 5.30 | Singlet | Common reaction/extraction solvent. |
Protocol for Identifying Unknown Peaks:
-
Consult Solvent Peak Tables: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[6][7][9]
-
D₂O Shake: To identify an N-H or O-H peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly diminish.[1]
-
Spiking: If you suspect a specific impurity (e.g., tert-butanol), add a small amount of the pure substance to your NMR sample and observe if the peak increases in intensity.
Q4: The integration of my peaks does not match the expected proton ratios. What could be the cause?
A4: Incorrect integration values can arise from several experimental factors.
Potential Causes and Solutions:
-
Insufficient Relaxation Delay (d1): Protons in different chemical environments have different relaxation times (T₁). If the delay between successive scans is too short, protons with long T₁ values may not fully relax, leading to signals with diminished intensity and inaccurate integrals.
-
Solution: Increase the relaxation delay (d1) in the NMR acquisition parameters. A value of 5 times the longest T₁ is ideal, but a practical starting point is a delay of 5-10 seconds.
-
-
Overlapping Peaks: If a signal of interest is overlapping with an impurity or solvent peak, the integration will be inaccurate.[1]
-
Solution: Try to resolve the overlapping peaks by changing the solvent. If this is not possible, careful deconvolution of the peaks may be necessary.
-
-
Signal-to-Noise Ratio: For very weak signals, the noise level can interfere with accurate integration.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.[3]
-
Q5: I am observing a doubling of some signals, particularly for the tert-butyl and thiophene protons. Is my sample a mixture of isomers?
A5: The doubling of signals in the NMR spectrum of a carbamate is often due to the presence of rotamers (rotational isomers).[13][14]
Scientific Explanation: The amide C-N bond in the carbamate group has partial double bond character due to resonance. This restricts rotation around this bond, leading to the existence of two stable conformers (s-cis and s-trans) that can be observed as separate sets of signals on the NMR timescale if the interconversion is slow.[15]
Caption: A decision-making diagram for investigating the cause of doubled signals in an NMR spectrum.
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Dass, R. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2021, 1–21. [Link]
- Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
- Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. [Link]
- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S)
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- Diorazio, L. J., Hayler, J. D., & Richardson, P. F. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 760–765. [Link]
- Journal of Engineering Sciences and Innovation. (n.d.). NMR studies of rotamers with multi-substituted amides. [Link]
- Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. [Link]
- ResearchGate. (2014).
- WILEY-VCH Verlag GmbH & Co. KGaA. (2005).
- Supporting Information. (n.d.).
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- National Institutes of Health. (n.d.). Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- National Institutes of Health. (n.d.). tert-Butyl N-(thiophen-2-yl)
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
- Dana Bioscience. (n.d.). tert-Butyl N-[(5-formylthiophen-3-yl)
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. jesi.astr.ro [jesi.astr.ro]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl (5-methylthiophen-3-yl)carbamate
A Guide to Understanding and Mitigating Side Reaction Pathways
Welcome to the Technical Support Center for tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As Senior Application Scientists, we have compiled this information to help you navigate the potential challenges and side reactions that can occur during its synthesis and use. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: The Chemical Landscape of a Versatile Intermediate
This compound is a key building block in the synthesis of various pharmacologically active molecules. The thiophene ring, particularly when substituted with an amino group, presents a unique set of reactivity challenges. The Boc (tert-butyloxycarbonyl) protecting group is employed to modulate the reactivity of the amino group, but its stability and the inherent nucleophilicity of the thiophene ring can lead to several side reaction pathways. This guide will address the most common issues encountered, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unwanted Electrophilic Aromatic Substitution on the Thiophene Ring
Question: During a reaction intended to modify another part of my molecule, I'm observing the formation of an unexpected byproduct. Mass spectrometry suggests the addition of an electrophile to the thiophene ring of my this compound. What is happening and how can I prevent it?
Answer:
Root Cause Analysis:
3-Aminothiophene derivatives, even when the amino group is protected as a carbamate, exhibit significant nucleophilicity.[1] The thiophene ring is electron-rich, and the carbamate group, while electron-withdrawing, can still allow for electrophilic aromatic substitution (SEAr). The C2 position of the 3-aminothiophene ring is particularly susceptible to attack by electrophiles due to the activating effect of the nitrogen atom.[1] This is a classic example of the enaminic character of 3-aminothiophenes.[1]
Mechanism of Side Reaction:
The lone pair of electrons on the thiophene's sulfur atom and the nitrogen of the carbamate group contribute to the electron density of the aromatic ring, making it susceptible to electrophilic attack. The reaction proceeds through a Wheland-type intermediate, where the electrophile adds to the C2 position, followed by deprotonation to restore aromaticity.[1]
Mitigation Strategies:
-
Choice of Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Lower temperatures can disfavor the higher activation energy pathway of the SEAr side reaction.
-
Solvent Selection: Use less polar, non-protic solvents to minimize the stabilization of charged intermediates involved in the SEAr pathway.
-
-
Protecting Group Strategy:
-
While the Boc group is in place to reduce the nucleophilicity of the amine, under certain conditions, a more strongly electron-withdrawing protecting group might be necessary if electrophilic substitution remains a persistent issue.
-
-
Order of Synthetic Steps:
-
If possible, perform reactions involving strong electrophiles before the introduction of the aminothiophene moiety.
-
Experimental Protocol: Minimizing Electrophilic Aromatic Substitution
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your starting material and an appropriate anhydrous, non-polar solvent (e.g., toluene, hexanes).
-
Cooling: Cool the reaction mixture to 0 °C or lower using an ice-salt or dry ice-acetone bath.
-
Reagent Addition: Slowly add the electrophilic reagent dropwise via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the desired reaction over the SEAr side reaction.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the formation of the desired product and minimize byproduct formation.
-
Quenching: Once the reaction is complete, quench it at low temperature before allowing it to warm to room temperature.
Issue 2: Premature Deprotection of the Boc Group
Question: I am running a reaction under what I believed to be neutral or mildly acidic/basic conditions, yet I am seeing significant amounts of the deprotected 5-methylthiophen-3-amine. Why is my Boc group being cleaved?
Answer:
Root Cause Analysis:
The tert-butyloxycarbonyl (Boc) group is known for its lability under acidic conditions.[2][3][4] The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][5] While strong acids like trifluoroacetic acid (TFA) are typically used for intentional deprotection, certain reaction conditions can inadvertently lead to its removal.[6][7]
Conditions Leading to Unwanted Deprotection:
-
Lewis Acids: The presence of Lewis acids can catalyze the cleavage of the Boc group.[8]
-
Protic Solvents with Elevated Temperatures: Heating in protic solvents, especially in the presence of even weak acids, can lead to gradual deprotection.[9]
-
In-situ Acid Generation: Some reactions may generate acidic byproducts that can cause deprotection.
Troubleshooting Table: Boc Group Stability
| Condition | Risk of Deprotection | Mitigation Strategy |
| Strong Acids (e.g., TFA, HCl) | High | Avoid if deprotection is not desired. |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Moderate to High | Use with caution; consider alternative catalysts. |
| Elevated Temperatures (> 60°C) | Moderate | Run reactions at lower temperatures if possible. |
| Protic Solvents (e.g., Methanol, Water) | Low to Moderate | Use aprotic solvents when possible. |
| Extended Reaction Times | Low to Moderate | Monitor the reaction and stop it once complete. |
Experimental Protocol: Ensuring Boc Group Integrity
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture or carbon dioxide.
-
pH Control: If the reaction tolerates it, add a non-nucleophilic base (e.g., proton sponge or a hindered amine like 2,6-lutidine) to scavenge any adventitious acid.
-
Aqueous Workup: During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acids before concentrating the organic phase.
Issue 3: N-Alkylation and Di-Boc Protection during Synthesis
Question: During the Boc-protection of 5-methylthiophen-3-amine, I am observing the formation of a higher molecular weight byproduct. What could this be, and how can I favor the desired mono-Boc protected product?
Answer:
Root Cause Analysis:
The formation of byproducts during Boc protection can arise from two main pathways:
-
N,N-di-Boc-protection: Although sterically hindered, over-protection to form the di-tert-butyl carbamate can occur, especially with a large excess of di-tert-butyl dicarbonate ((Boc)₂O) and prolonged reaction times.
-
N-Alkylation: The tert-butyl cation generated during the reaction or from slight decomposition of (Boc)₂O can act as an alkylating agent, leading to N-tert-butylation of the starting amine or the product.[6][8]
Mechanism Visualization:
Sources
- 1. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for "tert-Butyl (5-methylthiophen-3-yl)carbamate" Synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on catalyst selection and troubleshooting for this specific synthesis. The primary catalytic method discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most direct and catalytically relevant method is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an amine.[1][2] For this specific target molecule, the reaction would couple 3-bromo-5-methylthiophene with tert-butyl carbamate . This approach is favored for its high functional group tolerance and broad substrate scope.[1][3]
Q2: Why is palladium-based catalysis the standard for this type of C-N bond formation?
Palladium catalysts are exceptionally efficient at facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.[4][5] The development of specialized phosphine ligands has been crucial in creating highly active and stable catalysts for this transformation.[6][7]
Q3: What are the critical components of the catalytic system for this synthesis?
A successful Buchwald-Hartwig amination for this target molecule requires careful selection of four key components:
-
Palladium Precursor: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂. Modern, well-defined precatalysts are often preferred for their reliability.
-
Ligand: Typically a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the carbamate, making it a more effective nucleophile.
-
Solvent: An anhydrous, degassed aprotic solvent is essential to prevent catalyst deactivation and ensure good solubility of the reactants.
Q4: Can N-heterocyclic carbene (NHC) ligands be used instead of phosphine ligands?
Yes, N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphine ligands in Buchwald-Hartwig aminations.[8] Their strong σ-donating properties can enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[8] Pd-NHC complexes can offer high stability and catalytic activity.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Issue 1: Low or No Conversion of Starting Materials
Question: I've set up my reaction with 3-bromo-5-methylthiophene, tert-butyl carbamate, a palladium source, a ligand, and a base, but TLC/LC-MS analysis shows only starting materials after several hours. What could be wrong?
Answer: This is a common problem that can usually be traced to one of three areas: the catalyst's activity, the quality of the reagents, or the reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species has not formed or has been deactivated by oxygen.
-
Solution:
-
Use a Precatalyst: Employ a commercially available, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed to generate the active Pd(0) species reliably upon addition of a base.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a positive inert atmosphere throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Check Palladium Source: If not using a precatalyst, ensure your palladium source (e.g., Pd(OAc)₂) is of high quality. Some older sources can be less active.[10]
-
-
-
Poor Reagent Quality:
-
Cause: The presence of water or other impurities in your reagents or solvent can poison the catalyst.
-
Solution:
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures (e.g., distillation or passing through a solvent purification system).[11]
-
Purify Reagents: Ensure the 3-bromo-5-methylthiophene and tert-butyl carbamate are pure and dry. tert-Butyl carbamate can be hygroscopic.[12]
-
Verify Base Quality: Use a freshly opened container of a strong base like sodium tert-butoxide (NaOtBu). Clumps in the base can indicate hydration and reduced activity.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, or the components may not be adequately mixed.
-
Solution:
-
Increase Temperature: While some modern catalysts work at room temperature, many systems require heating, typically in the range of 80-110 °C.[5]
-
Ensure Vigorous Stirring: Heterogeneous mixtures, especially with bases like K₃PO₄ or Cs₂CO₃, require efficient stirring to ensure proper mixing and reaction.
-
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Question: My reaction is proceeding, but I'm observing a significant amount of 2-methylthiophene as a byproduct. How can I suppress this?
Answer: The formation of 2-methylthiophene is a result of hydrodehalogenation, a common side reaction where the bromo group is replaced by a hydrogen atom. This often competes with the desired C-N bond formation.
Possible Causes & Solutions:
-
Ligand Choice:
-
Cause: The ligand may not be sterically bulky enough to prevent side reactions like β-hydride elimination from palladium-amide intermediates, which can be a pathway to hydrodehalogenation.[13]
-
Solution: Switch to a bulkier, more electron-rich ligand. For heteroaromatic substrates, biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective at promoting the desired reductive elimination over side reactions.[7]
-
-
Base and Solvent Choice:
-
Cause: The combination of base and solvent can influence the rates of competing reaction pathways.
-
Solution:
-
Screen Bases: While NaOtBu is common, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can sometimes give cleaner reactions, depending on the specific substrate and ligand.[4]
-
Solvent Effects: Toluene and dioxane are standard solvents.[14] Switching between them can sometimes alter the reaction profile and improve selectivity.
-
-
Issue 3: Low Yield of the Desired Product
Question: The reaction works, but my isolated yield of this compound is consistently below 50%. How can I improve it?
Answer: Low yields can result from incomplete conversion, product degradation, or difficult purification. Assuming conversion is the issue, optimization of the catalytic system is key.
Possible Causes & Solutions:
-
Suboptimal Catalyst Loading or Ligand:Palladium Ratio:
-
Cause: Insufficient catalyst or an incorrect ligand-to-metal ratio can lead to a sluggish or incomplete reaction.
-
Solution:
-
Increase Catalyst Loading: While typical loadings are 1-2 mol %, increasing this to 3-5 mol % can drive the reaction to completion, especially for challenging substrates.[15]
-
Optimize Ligand:Pd Ratio: When not using a precatalyst, a ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal. Amines can act as competing ligands, so a slight excess of the phosphine ligand can be beneficial.
-
-
-
Inhibitory Effects:
-
Cause: The bromide anion (Br⁻) generated during the reaction can sometimes coordinate to the palladium center and inhibit the catalytic cycle, particularly when using aryl bromides.
-
Solution: While less of an issue than with iodides, ensuring the reaction goes to completion quickly with an active catalyst is the best mitigation strategy. Using a highly active ligand can accelerate the catalytic turnover and minimize inhibition time.
-
Experimental Protocols & Data
Recommended Starting Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis. Optimization by screening different ligands, bases, and solvents is highly recommended.
Reagents:
-
3-bromo-5-methylthiophene (1.0 equiv)
-
tert-Butyl carbamate (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, tert-butyl carbamate, and sodium tert-butoxide.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add the anhydrous, degassed solvent, followed by the 3-bromo-5-methylthiophene.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (e.g., every 2-4 hours).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Catalyst System Comparison Table
The choice of ligand is critical for success. Below is a summary of commonly used ligands and their general characteristics for C-N coupling reactions.
| Ligand Type | Example Ligands | Key Advantages | Considerations |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly active for heteroaryl substrates, excellent for forming C-N bonds, high functional group tolerance.[7] | Can be more expensive than simpler phosphines. |
| Ferrocene-Based | dppf, JosiPhos | Good general-purpose ligands, often effective and cost-efficient.[1] | May be less active than modern biarylphosphines for challenging substrates. |
| N-Heterocyclic Carbenes | IPr, SIPr | Very strong σ-donors, excellent for coupling less reactive aryl chlorides, high thermal stability.[8] | Can sometimes be more sensitive to air and moisture during catalyst preparation. |
Diagrams and Workflows
General Workflow for Catalyst Screening
This diagram outlines a logical approach to optimizing the catalytic system for your synthesis.
Caption: A workflow for catalyst screening and optimization.
Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes.Journal of the American Chemical Society.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design.CoLab.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.National Institutes of Health (NIH).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.National Institutes of Health (NIH).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.SpringerLink.
- Buchwald–Hartwig amination.Wikipedia.
- Help troubleshooting a Buchwald-Hartwig amination?Reddit.
- Palladium-Catalyzed Synthesis of N-Aryl Carbamates.Organic Chemistry Portal.
- Specific Solvent Issues with Buchwald-Hartwig Amination.American Chemical Society.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.ResearchGate.
- Palladium-catalyzed C-C, C-N and C-O bond formation.DSpace@MIT.
- Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.ResearchGate.
- Buchwald-Hartwig coupling troubleshooting.Chemistry Stack Exchange.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.The Journal of Organic Chemistry.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.National Institutes of Health (NIH).
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.Organic Syntheses.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects in "tert-Butyl (5-methylthiophen-3-yl)carbamate" Reactions
Last Updated: January 10, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reactions involving this versatile building block. As Senior Application Scientist, my goal is to bridge the gap between theoretical understanding and practical application, offering insights grounded in established chemical principles and extensive laboratory experience.
This resource is structured to address specific issues in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for more complex problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactivity of this compound, with a focus on the pivotal role of solvent selection.
Q1: I'm observing poor solubility of my starting material, this compound, in my chosen reaction solvent. What are my options?
A1: Poor solubility is a frequent culprit for sluggish or incomplete reactions. This compound, a carbamate derivative, exhibits moderate polarity. If you are encountering solubility issues, consider the following:
-
Solvent Screening: A good starting point is to test solubility in a range of common laboratory solvents. Ethers like tetrahydrofuran (THF) and diethyl ether are often suitable for dissolving this compound.[1] For reactions requiring more polar environments, consider aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a non-polar solvent like toluene with a more polar solvent such as THF can enhance solubility while maintaining the desired reaction conditions.
-
Temperature Adjustment: Gently warming the reaction mixture can improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures, especially the stability of the Boc protecting group.[2]
Q2: My N-Boc deprotection of this compound is sluggish. Can the solvent be the issue?
A2: Absolutely. The efficiency of N-Boc deprotection is highly dependent on the solvent. Traditional methods often employ trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[3] However, greener alternatives are increasingly preferred.[3]
-
Protic Solvents: Alcohols like methanol or ethanol can be effective for acid-catalyzed deprotection. For example, using oxalyl chloride in methanol provides a mild and efficient method for N-Boc removal.[4]
-
Aprotic Ethers: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are common replacements for 1,4-dioxane.[3] It's important to note that strong acids can cleave ethers, potentially complicating product isolation.[3]
-
Solvent-Free Conditions: For a more sustainable approach, solvent-free deprotection using ex situ generated hydrogen chloride gas has been reported to give quantitative yields of the hydrochloride salt without the need for extensive workup.[5]
Q3: I am attempting a lithiation reaction on the thiophene ring. What are the critical solvent considerations?
A3: Lithiation of N-Boc protected heterocycles is a powerful tool for functionalization, and solvent choice is paramount for success.
-
Ethereal Solvents are Key: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions, often in the presence of a strong lithium base like s-butyllithium (s-BuLi).[6] The Lewis basicity of THF helps to solvate the lithium cation, stabilizing the organolithium intermediate.
-
Temperature Control is Crucial: These reactions are typically performed at low temperatures (e.g., -78 °C to -30 °C) to prevent side reactions and decomposition of the lithiated species.[6][7]
-
Diamine Additives: In some cases, the addition of a diamine like tetramethylethylenediamine (TMEDA) can accelerate the lithiation process by further coordinating to the lithium ion and increasing the basicity of the organolithium reagent. However, diamine-free protocols have also been successfully developed.[6]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: You are performing an SNAr reaction with a nucleophile and a derivative of this compound (e.g., a halogenated version), but the yield of the desired product is consistently low.
Underlying Principles: SNAr reactions on thiophene rings proceed through a Meisenheimer complex intermediate.[8] The stability of this intermediate and the overall reaction rate are significantly influenced by the solvent's ability to solvate charged species.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in SNAr reactions.
Step-by-Step Guidance:
-
Verify Reactant Solubility: As a first step, ensure that both your thiophene substrate and the nucleophile are fully dissolved in the reaction solvent at the reaction temperature. If not, refer to the solubility troubleshooting steps in the FAQ section.
-
Evaluate Solvent Polarity:
-
Dipolar Aprotic Solvents: These are generally the solvents of choice for SNAr reactions as they effectively solvate the charged Meisenheimer intermediate, thereby accelerating the reaction.[9] If you are not already using one, consider switching to DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Alternative Aprotic Solvents: While dipolar aprotic solvents are effective, they can sometimes lead to side reactions, especially if the substrate has multiple leaving groups.[9] In such cases, or for greener alternatives, consider ethers like THF and 2-MeTHF, or esters like ethyl acetate, though the latter are incompatible with strong bases.[9]
-
Protic Solvents: Alcohols can sometimes be used, but be cautious as less hindered alcohols can act as competing nucleophiles.[9]
-
-
Optimize Base and Its Solubility: Many SNAr reactions require a base to deprotonate the nucleophile or neutralize the acid formed during the reaction. The choice of base and its solubility in the reaction solvent are critical. For instance, if using an inorganic base like potassium carbonate, its limited solubility in some organic solvents can be a rate-limiting factor. The use of a phase-transfer catalyst can sometimes mitigate this issue.
-
Adjust Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate. However, this should be done cautiously to avoid decomposition of the starting materials or products. Monitor the reaction closely by TLC or LC-MS to track product formation and the appearance of any byproducts.
Data Summary: Impact of Solvent on a Model SNAr Reaction
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Yield | Reference |
| Toluene | 2.4 | > 24 hours | Low | [9] |
| Tetrahydrofuran (THF) | 7.6 | 12-24 hours | Moderate | [9] |
| Acetonitrile | 37.5 | 4-8 hours | Good | [10] |
| Dimethylformamide (DMF) | 36.7 | 1-4 hours | High | [9] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1-4 hours | High | [9] |
Guide 2: Incomplete or Failed Lithiation/Electrophilic Quench
Issue: After attempting a directed ortho-metalation (DoM) on the thiophene ring followed by quenching with an electrophile, you observe either unreacted starting material or a complex mixture of products.
Underlying Principles: Successful lithiation requires rigorously anhydrous and anaerobic conditions. The choice of solvent impacts the stability of the organolithium intermediate and the rate of the subsequent electrophilic quench.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lithiation and electrophilic quench reactions.
Step-by-Step Guidance:
-
Verify Anhydrous and Anaerobic Conditions: This is the most critical aspect of organolithium chemistry.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. THF, in particular, should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere immediately before use.
-
Glassware: All glassware should be oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.[11]
-
-
Assess Solvent Suitability:
-
Ethereal Solvents: As mentioned, THF is the standard. Diethyl ether can also be used, but the lower boiling point may be a limitation for reactions requiring higher temperatures. 2-MeTHF is a greener alternative to THF.[12][13]
-
Non-Coordinating Solvents: Avoid non-coordinating solvents like hexanes or toluene as the primary solvent, as they do not effectively solvate the organolithium species, leading to aggregation and reduced reactivity.
-
-
Optimize Temperature and Time:
-
Lithiation Temperature: The optimal temperature for lithiation can vary. While -78 °C is a common starting point, some N-Boc directed lithiations proceed more efficiently at slightly higher temperatures, such as -30 °C.[6]
-
Lithiation Time: The time required for complete deprotonation can range from minutes to hours. In situ monitoring techniques like IR spectroscopy can be invaluable for determining the optimal lithiation time.[7]
-
-
Evaluate Organolithium Reagent:
-
n-BuLi vs. s-BuLi vs. t-BuLi: The choice of butyllithium reagent can influence the regioselectivity and rate of lithiation. s-BuLi is often more effective than n-BuLi for the deprotonation of less acidic protons. t-BuLi is a stronger base but also more sterically hindered.
-
Titration: Always titrate your organolithium solution before use to determine its exact concentration, as it can degrade over time.
-
-
Check Electrophile Addition:
-
Purity and Reactivity: Ensure your electrophile is pure and reactive.
-
Addition Temperature: Add the electrophile at low temperature to control the exothermicity of the reaction.
-
Solvent for Electrophile: If the electrophile is a solid, dissolve it in the same anhydrous reaction solvent before adding it to the reaction mixture.
-
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.1-1.3 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (e.g., 1 hour).
-
Add the electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 30 minutes) and then warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous workup and purification.
Part 3: References
-
Stead, D., O'Brien, P., & Sanderson, A. J. (2010). Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF. The Journal of organic chemistry, 75(18), 6363–6366. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. American Chemical Society. [Link]
-
Pouzens, J. T., Souissi, S., Guesmi, H., Guedria, F., Humbel, S., Le-Breton, T., ... & Fleurat-Lessard, P. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. American Chemical Society. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron letters, 48(41), 7367-7370. [Link]
-
Campaner, B. G., & Yunes, R. A. (2001). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 25(11), 1335-1339. [Link]
-
Sharma, A., Kumar, R., & Sharma, U. (2018). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 16(30), 5463-5467. [Link]
-
Smith, A. M., & Jessen, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54661. [Link]
-
Coldham, I., & O'Brien, P. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of organic chemistry, 82(13), 7023–7031. [Link]
-
O'Brien, P., & Campos, K. R. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
SQUARIX. (n.d.). tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate. [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
Sources
- 1. squarix.de [squarix.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific synthesis. Our goal is to empower you with the scientific rationale behind the experimental parameters to ensure successful and reproducible outcomes.
Introduction: The Chemistry of Boc Protection on a Thiophene Scaffold
The synthesis of this compound involves the protection of the amino group of 3-amino-5-methylthiophene using di-tert-butyl dicarbonate (Boc₂O). This reaction, a nucleophilic acyl substitution, is fundamental in multi-step organic synthesis to prevent the amine from participating in undesired side reactions. While seemingly straightforward, the unique electronic properties and potential instability of the 3-aminothiophene substrate introduce specific challenges, with temperature control being a critical parameter for success.
This guide will delve into the nuances of this reaction, providing a framework for troubleshooting common issues and optimizing your synthetic protocol.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address problems you may encounter during the synthesis.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired product, this compound, upon analysis (TLC, LC-MS). What are the likely causes?
Answer:
Several factors can contribute to a lack of product formation. A systematic approach to troubleshooting is recommended.
1. Quality and Stability of 3-Amino-5-methylthiophene (Starting Material):
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Inherent Instability: 3-Aminothiophenes are known to be unstable and are prone to oxidation and polymerization, which can be accelerated by heat and light.[1] The free amine of heterocyclic sulfur compounds can be highly reactive.[1]
-
Troubleshooting Steps:
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Purity Check: Before starting the reaction, ensure the purity of your 3-amino-5-methylthiophene using NMR or GC-MS.
-
Fresh is Best: If possible, use freshly prepared or recently purchased starting material.
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Inert Atmosphere: Handle the aminothiophene under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Storage: Store the starting material in a cool, dark place, and consider storing it under an inert atmosphere.
-
2. Reaction Conditions:
-
Insufficient Temperature: While high temperatures can be detrimental, the reaction may not proceed at a sufficient rate if the temperature is too low. Boc protection of amines is often carried out at room temperature or with gentle heating to around 40°C.[2]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, consider a modest increase in temperature to 30-40°C and monitor the progress closely by TLC.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction for at least 4-6 hours before concluding it is not working.
-
3. Reagent Activity:
-
Boc₂O Degradation: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture.
-
Troubleshooting Steps:
-
Use Fresh Boc₂O: Use a fresh bottle of Boc₂O or one that has been stored properly in a desiccator.
-
Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents).
-
Issue 2: Presence of Multiple Side Products
Question: My reaction mixture shows the formation of several unexpected spots on the TLC plate. What are these side products and how can I avoid them?
Answer:
The formation of side products is a common issue, often related to the reaction temperature and the choice of base.
1. Double Boc Protection:
-
Cause: At elevated temperatures or with a large excess of Boc₂O, a second Boc group can be added to the nitrogen, forming a di-Boc protected amine.
-
Prevention:
-
Strict Stoichiometry: Use a controlled amount of Boc₂O (around 1.1 equivalents).
-
Temperature Control: Maintain a moderate reaction temperature (room temperature to 40°C).
-
2. Urea Formation:
-
Cause: If a catalytic amount of a nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) is used, it can react with Boc₂O to form an activated intermediate. This can then react with the starting amine to form a urea byproduct, especially at higher temperatures.[3][4]
-
Prevention:
-
Choice of Base: Opt for a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Low Temperature: If DMAP is necessary for a sluggish reaction, run the reaction at a lower temperature (0°C to room temperature) to minimize this side reaction.[3]
-
3. Isocyanate Formation:
-
Cause: At elevated temperatures, the Boc-protected amine can decompose to form an isocyanate.[3]
-
Prevention:
-
Avoid High Temperatures: Do not exceed 40-50°C during the reaction or workup.
-
Issue 3: Product Decomposition During Workup or Purification
Question: I seem to be losing my product during the aqueous workup or column chromatography. What could be the reason?
Answer:
The Boc protecting group is known to be labile under acidic conditions.[5]
1. Acidic Workup:
-
Cause: Washing with acidic solutions (e.g., 1M HCl) during the workup can cleave the Boc group, leading to the loss of your product.
-
Prevention:
-
Neutral or Basic Wash: Use neutral (brine) or mildly basic (saturated sodium bicarbonate solution) washes during the extraction.
-
2. Silica Gel Chromatography:
-
Cause: Standard silica gel can be slightly acidic and may cause some deprotection of the Boc group during column chromatography, especially if the elution is slow.
-
Prevention:
-
Neutralized Silica: Pre-treat your silica gel with a small amount of triethylamine in the eluent to neutralize its acidity.
-
Efficient Chromatography: Run the column as quickly as possible to minimize the contact time of your product with the silica.
-
Alternative Purification: Consider recrystallization as an alternative to chromatography if your product is a solid.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is a balance between reaction rate and stability. A good starting point is room temperature (20-25°C). If the reaction is slow, a gentle warming to 30-40°C can be beneficial.[2] It is crucial to avoid temperatures above 50°C to prevent side reactions and potential decomposition of the product.
Q2: Which solvent is best for this reaction?
A2: Aprotic solvents are generally preferred. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are common choices that work well for Boc protections.[2] The choice may depend on the solubility of your starting 3-amino-5-methylthiophene.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base is required to neutralize the acidic carbamic acid intermediate that is formed during the reaction. A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid the formation of urea side products.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The starting amine will be more polar than the Boc-protected product.
Q5: My final product appears to be an oil, but I expected a solid. What should I do?
A5: While some carbamates are solids, others can be oils, even if they are pure. Confirm the purity by NMR and/or LC-MS. If it is pure, you can proceed with it as an oil. If you require a solid for subsequent steps, you can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (like hexane or a hexane/ethyl acetate mixture) and then cooling it slowly.
Part 3: Experimental Protocol and Data
General Experimental Protocol
This is a general protocol based on standard procedures for Boc protection of aryl amines. Optimization may be required.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-methylthiophene (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., THF or DCM, approximately 10 mL per gram of amine).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cooling (Optional but Recommended): Cool the mixture to 0°C in an ice bath.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0°C to 40°C | Balances reaction rate with product and starting material stability. |
| Solvent | THF, DCM, Acetonitrile | Aprotic solvents that dissolve reactants well. |
| Base | Triethylamine, DIPEA | Non-nucleophilic to prevent urea formation. |
| Boc₂O eq. | 1.1 - 1.2 | Slight excess to drive the reaction to completion without promoting di-Boc formation. |
| Reaction Time | 4 - 12 hours | Substrate dependent; monitor by TLC. |
Part 4: Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
- Synthesis of tert-butyl [2-nitro-4-(thiophen-3-yl)
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar.
- Synthesis of tert-butyl [2-amino-4-(thiophen-2-yl)
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Amine Protection / Deprotection. Fisher Scientific.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- Experimental Procedures. The Royal Society of Chemistry.
- tert-Butyl N-(thiophen-2-yl)carbamate.
- prepar
- Tert-butyl N-(thio-phen-2-yl)
- Tert-butyl carbamate derivative and preparation method and application thereof.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- TERT-BUTYL N-(THIOPHEN-3-YL)CARBAMATE | CAS 19228-91-2.
- tert-butyl 3-hydroxy-3-phenylpropyl(methyl)
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- tert-butyl N-(thiophen-3-yl)
- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
- Di-tert-butyl dicarbon
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- The synergistic effect of di-tert-butyl dicarbon
- DI-tert-BUTYL DICARBON
- BOC Protection and Deprotection. J&K Scientific LLC.
- tert-Butyl N-(thio-phen-2-yl)
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- tert-butyl [3-oxo-1-(thiophen-3-yl)
- tert-Butyl thiophen-3-ylcarbam
Sources
Preventing degradation of "tert-Butyl (5-methylthiophen-3-yl)carbamate"
Welcome to the technical support center for tert-Butyl (5-methylthiophen-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling and using this compound in your experiments. As Senior Application Scientists, we have compiled this information to ensure the integrity and successful application of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 4°C under an inert nitrogen atmosphere.[1] This minimizes potential degradation from atmospheric oxygen and higher temperatures.
Q2: What are the main degradation pathways for this compound?
A2: The two primary points of instability are the acid-labile tert-butoxycarbonyl (Boc) protecting group and the thiophene ring.[2][3][4] Degradation can occur through:
-
Acid-catalyzed deprotection: Unintentional exposure to acidic conditions can cleave the Boc group, yielding 5-methylthiophen-3-amine.[3][5]
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequent byproducts.[2][6][7]
Q3: Is this compound sensitive to light or air?
A3: While thiophene itself is relatively stable, the sulfur atom can be oxidized.[6] Storing under nitrogen is recommended to prevent air oxidation of the thiophene ring.[1] While specific data on the light sensitivity of this particular compound is not available, it is good laboratory practice to store sensitive organic compounds in amber vials to protect them from light, which can catalyze oxidative processes.
Q4: What is the stability of the Boc protecting group on this molecule?
A4: The Boc group is generally stable to bases and nucleophiles but is readily cleaved under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group.[4][8][9] Even milder acidic conditions may lead to slow degradation over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yield is low, and I suspect the starting material has degraded.
Q: I've stored my this compound for a while and am now getting low yields in my reaction. How can I check for degradation?
A:
-
Analysis: The primary degradation products are likely the deprotected amine (5-methylthiophen-3-amine) and oxidized forms of the thiophene ring. You can check for the presence of these impurities using techniques like:
-
Thin Layer Chromatography (TLC): Compare the stored material against a fresh sample or a previously established standard. The deprotected amine will have a different Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the starting material (213.30 g/mol ) and potential degradation products like the deprotected amine (113.18 g/mol ) or oxidized species (e.g., +16 Da for a sulfoxide).
-
-
Causality: Low yields are often due to either the presence of impurities in the starting material or its degradation during the reaction. The Boc group is sensitive to acid, and even trace amounts of acid in your reaction mixture or solvents can cause deprotection.[3]
Issue 2: I see an unexpected peak in my LC-MS analysis corresponding to the loss of the Boc group.
Q: My LC-MS shows a significant peak for a compound with a mass of approximately 113 g/mol . What is this, and why is it forming?
A:
-
Identification: A mass of ~113 g/mol corresponds to 5-methylthiophen-3-amine, the product of Boc group cleavage.
-
Plausible Causes & Solutions:
-
Acidic Contamination: Your solvents or reagents may be contaminated with acid.
-
Solution: Use freshly distilled or high-purity anhydrous solvents. If your reaction is not intended to be acidic, consider adding a non-nucleophilic base like proton sponge to scavenge any stray protons.
-
-
Inappropriate pH during Workup: Aqueous workups with acidic solutions (even mild ones) can cause deprotection.
-
Solution: Perform aqueous extractions under neutral or slightly basic conditions (e.g., using saturated sodium bicarbonate solution).
-
-
Degradation during Storage: The compound may have been exposed to acidic vapors in the laboratory or stored improperly.
-
Solution: Always store the compound under the recommended conditions (4°C, under nitrogen).[1]
-
-
Issue 3: I observe multiple unknown impurities in my crude product.
Q: After my reaction, I see several new spots on my TLC plate that I cannot identify. What could be the cause?
A:
-
Plausible Causes & Solutions:
-
Oxidation of the Thiophene Ring: If your reaction was performed open to the air for an extended period, or if you used oxidizing reagents, you might be forming thiophene S-oxides. These are highly reactive electrophiles that can react with nucleophiles in your reaction mixture to form various byproducts.[2][10]
-
Solution: Run your reactions under an inert atmosphere (nitrogen or argon). Avoid unnecessary exposure to air.
-
-
Side Reactions from Boc Deprotection: If the Boc group is cleaved, the resulting tert-butyl cation is a reactive electrophile.[8][11] It can alkylate any nucleophilic sites on your starting material or other molecules in the reaction, leading to a mixture of products.
-
Solution: If Boc deprotection is desired, use a scavenger like triisopropylsilane (TIS) or anisole in your deprotection cocktail to trap the tert-butyl cation and prevent side reactions.[4] If deprotection is unintentional, refer to the solutions for Issue 2.
-
-
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key pathways.
Caption: Acid-catalyzed cleavage of the Boc group.
Caption: Oxidation pathway of the thiophene moiety.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, place the vial of this compound in a desiccator.
-
Purge the desiccator with dry nitrogen or argon gas for several minutes.
-
Store the sealed desiccator in a refrigerator at 4°C.[1]
-
For repeated use, allow the vial to warm to room temperature in the desiccator before opening to prevent condensation of moisture into the compound. After taking the desired amount, re-purge the vial with nitrogen before sealing and returning to storage.
Protocol 2: General Handling for a Non-Acidic Reaction
-
Setup: Assemble your reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Reagents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are free from acidic impurities.
-
Procedure: a. Dissolve this compound in the anhydrous solvent under an inert atmosphere. b. Add other reagents via syringe. c. Maintain the inert atmosphere throughout the reaction.
-
Workup: When the reaction is complete, quench it with a neutral or slightly basic aqueous solution (e.g., water or saturated sodium bicarbonate). Avoid using acidic solutions for washing or extraction unless Boc deprotection is the intended next step.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | [1] |
| Molecular Weight | 213.30 g/mol | [1] |
| CAS Number | 1251734-12-9 | [1] |
| Recommended Storage | 4°C, under nitrogen | [1] |
| Boc Group Stability | Stable to base, labile to acid | [3] |
| Thiophene Ring Stability | Susceptible to oxidation | [2][6] |
References
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). National Institutes of Health (NIH).
- Thiophene. (n.d.). Wikipedia.
- Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. (1996). PubMed.
- Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017). National Institutes of Health (NIH).
- Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (2006). PubMed.
- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006). American Chemical Society.
- Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). National Institutes of Health (NIH).
- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (n.d.). Organic Chemistry Portal.
- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. (2006). ResearchGate.
- Boc deprotection of BocPhePheOEt. (2020). ChemSpider Synthetic Pages.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2023). ResearchGate.
- MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. (n.d.).
- Deprotection of different N-Boc-compounds. (n.d.). ResearchGate.
- Specific solvent issues with BOC deprotection. (n.d.). American Chemical Society.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
An In-Depth Comparative Guide to the Purity Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate
In the landscape of modern drug discovery and development, the molecular integrity of starting materials and intermediates is paramount. Heterocyclic building blocks, such as thiophene derivatives, are integral to the structure of numerous active pharmaceutical ingredients (APIs). The compound this compound serves as a crucial intermediate, providing a protected amine on a thiophene scaffold, ready for further synthetic elaboration. Its purity is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the ultimate safety and efficacy of the final drug substance.
This guide, prepared from the perspective of a senior application scientist, provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, compare the target molecule's analytical behavior with a relevant alternative, and present self-validating experimental workflows designed for the rigorous demands of pharmaceutical research.
Chapter 1: Understanding the Analyte and Its Potential Impurities
Before devising an analytical strategy, we must understand the target molecule and the impurities that may arise from its synthesis. This compound is most commonly synthesized by the reaction of 3-amino-5-methylthiophene with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
This synthetic route informs our understanding of the potential impurity profile:
-
Unreacted Starting Materials: Residual 3-amino-5-methylthiophene and Boc₂O.
-
By-products of Reagent Decomposition: tert-Butanol from the hydrolysis of Boc₂O.
-
Side-Reaction Products: Potential for di-Boc protected amine or other over-alkylation products, though less common under controlled conditions.
-
Degradation Products: The unprotected amine (3-amino-5-methylthiophene) from the hydrolysis of the Boc group, particularly under acidic conditions.
Caption: Plausible synthesis of the target carbamate and its associated impurity profile.
Chapter 2: Orthogonal Purity Assessment Strategies
A single analytical technique is rarely sufficient to declare a compound as "pure." Regulatory bodies and sound scientific practice demand orthogonal methods—techniques that measure the same property (purity) through different physicochemical principles. This approach provides a high degree of confidence in the analytical result. We will compare three powerful, orthogonal methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis. It separates compounds based on their polarity.[1][2] For our target molecule, its moderate polarity makes it an ideal candidate for RP-HPLC with a C18 column.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention, which is suitable for separating the target carbamate from both more polar (e.g., deprotected amine) and less polar (e.g., residual Boc₂O) impurities.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is employed to ensure elution of all potential impurities with good peak shape. The addition of 0.1% trifluoroacetic acid (TFA) or formic acid serves two purposes: it protonates free amines, improving their peak shape, and controls the pH to ensure consistent retention times.
-
Detector: A UV detector set at a wavelength where the thiophene ring absorbs strongly (e.g., 230-250 nm) provides high sensitivity for the analyte and related aromatic impurities.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and provides mass information for structural identification.[3][4][5] Thiophene derivatives are generally amenable to GC analysis.[3][4][5][6]
Causality Behind Experimental Choices:
-
Suitability: this compound is sufficiently volatile and thermally stable to be analyzed by GC without derivatization. This method is particularly powerful for detecting volatile impurities like residual solvents or low-boiling point starting materials.
-
Injection Technique: A split/splitless injector is standard. A splitless injection would be used for trace impurity analysis, while a split injection is suitable for a purity assay of the main component.
-
Mass Spectrometry (MS) Detector: The key advantage of MS is its ability to identify peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the tentative identification of unknown impurities, a significant advantage over UV-based detection in HPLC.
Method C: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring no calibration curves against the analyte itself.[7][8][9][10] It offers a highly accurate, orthogonal assessment of purity when performed against a certified internal standard.[7][11]
Causality Behind Experimental Choices:
-
Principle: A known mass of the sample is dissolved with a known mass of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique standard proton signal.[7]
-
Internal Standard Selection: The standard must be stable, non-reactive with the analyte, have signals that do not overlap with analyte signals, and be accurately weighable.
-
Advantages: qNMR is "blind" to non-proton-containing impurities (like inorganic salts) and can provide a highly accurate "mass percent" purity value that is independent of the analyte's response factor in other techniques. This makes it an excellent confirmatory method.[8]
Chapter 3: Comparative Analysis with an Alternative: Benzyl (5-methylthiophen-3-yl)carbamate
To provide context, we will compare the analytical behavior of our target Boc-protected compound with its Cbz-protected analogue, Benzyl (5-methylthiophen-3-yl)carbamate. The Cbz (carboxybenzyl) group is another common amine protecting group in organic synthesis.
| Feature | This compound (Boc-protected) | Benzyl (5-methylthiophen-3-yl)carbamate (Cbz-protected) |
| Polarity | Less polar due to the aliphatic tert-butyl group. | More polar due to the benzyl group and its potential for pi-pi interactions. |
| RP-HPLC Behavior | Shorter retention time on a C18 column under identical gradient conditions. | Longer retention time due to increased hydrophobicity and aromatic interaction with the stationary phase. |
| GC-MS Suitability | Good. Thermally stable and volatile. | Good. Also sufficiently volatile for GC analysis, though less so than the Boc-analogue. |
| UV-Vis Spectrum | Dominated by the thiophene chromophore. | Contains strong absorbance from both the thiophene and benzyl chromophores, offering more wavelength choices for detection. |
| Stability | Labile to strong acids (deprotection). | Labile to hydrogenolysis; more stable to acids than the Boc group. |
This comparison highlights how a seemingly small structural change (Boc vs. Cbz) significantly impacts chromatographic behavior, which must be accounted for during method development.
Chapter 4: Data Interpretation and Reporting
Accurate data interpretation is crucial. The purity value from each technique represents a different aspect of the sample's composition.
Data Summary Table
| Analytical Method | Principle of Separation/Detection | Purity Value (%) | Key Impurities Detected |
| RP-HPLC (UV, 235 nm) | Polarity (Hydrophobicity) | 99.2% (Area Percent) | 0.5% 3-amino-5-methylthiophene, 0.3% Unknown (higher polarity) |
| GC-MS (Total Ion Current) | Volatility & Mass | 99.5% (Area Percent) | 0.2% tert-Butanol, 0.3% Residual THF (solvent) |
| ¹H qNMR (500 MHz) | Nuclear Magnetic Resonance | 98.9% (w/w vs. Internal Std.) | No discrete impurities quantifiable >0.1%. Value reflects absolute compound mass. |
Interpretation:
-
The HPLC result gives the purity relative to other UV-active components.
-
The GC-MS result gives purity relative to other volatile and ionizable components, successfully identifying a non-UV active impurity (tert-butanol).
-
The qNMR result gives the absolute mass purity. The slightly lower value (98.9%) compared to chromatographic methods likely accounts for non-proton containing impurities (e.g., inorganic salts) or water, which are not detected by the other methods. The convergence of these three orthogonal results provides very high confidence in the true purity of the material.
Chapter 5: Conclusion & Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is essential.
-
For routine quality control and reaction monitoring: RP-HPLC is the recommended primary technique due to its high resolution, robustness, and quantitative accuracy for known impurities.[1][2]
-
For impurity identification and analysis of volatile components: GC-MS is an invaluable orthogonal tool, providing structural information that HPLC-UV cannot.
-
For certification of reference standards or in cases of analytical discrepancy: qNMR should be employed as the definitive method to determine an absolute mass-based purity.[9][11]
By integrating these three techniques, researchers and drug development professionals can build a complete and validated purity profile, ensuring the quality and integrity of this critical pharmaceutical building block.
Caption: Orthogonal workflow for comprehensive purity analysis.
Appendices: Detailed Experimental Protocols
Appendix A: RP-HPLC Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.
Appendix B: GC-MS Protocol
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve ~5 mg of sample in 1 mL of ethyl acetate.
Appendix C: ¹H qNMR Protocol
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified, high purity).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the analyte into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve both components completely in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse program (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (ensure full relaxation, >5 * T₁ of slowest relaxing proton).
-
Number of Scans: 16 or 32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the thiophene protons) and the standard (the vinyl protons of maleic acid at ~6.2 ppm).
-
Calculate purity using the standard qNMR equation.[7]
-
References
- Bicchi, C., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71. [Link]
- Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
- Reading Scientific Services Ltd (RSSL).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Heister, K., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry, 389(6), 1955-1963. [Link]
- Nanalysis Corp. (2020).
- ResearchGate. (2017).
- LabRulez GCMS. Sulfur compounds - Analysis of thiophene in benzene. LabRulez Website. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Comprehensive Guide to the Characterization of tert-Butyl (5-methylthiophen-3-yl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, thiophene derivatives stand out as versatile scaffolds. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in the design of novel therapeutic agents and functional materials. Among these, N-protected aminothiophenes are crucial intermediates, enabling the synthesis of more complex molecules with tailored functionalities. This guide provides an in-depth characterization of a key building block, tert-Butyl (5-methylthiophen-3-yl)carbamate , and offers a comparative analysis with its structurally related analogs.
Introduction to this compound
This compound is a carbamate-protected form of 3-amino-5-methylthiophene. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] This makes the title compound a valuable intermediate for the introduction of the 5-methylthiophen-3-amine moiety in multi-step syntheses. The methyl group at the 5-position of the thiophene ring can influence the electronic properties and steric hindrance of the molecule, potentially modulating its reactivity and biological activity compared to its unsubstituted counterpart.
This guide will delve into the expected analytical characteristics of this compound, compare them with known data from its analogs, and provide detailed experimental protocols for its synthesis and characterization.
Predicted and Comparative Characterization Data
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Rationale |
| ¹H NMR | ||
| δ (Boc, 9H, s) | ~1.5 ppm | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| δ (CH₃, 3H, s) | ~2.4 ppm | Singlet for the methyl group attached to the thiophene ring. |
| δ (Thiophene H-2, 1H, s) | ~7.0 ppm | Aromatic proton on the thiophene ring, expected to be a singlet or a narrow doublet. |
| δ (Thiophene H-4, 1H, s) | ~6.5 ppm | Aromatic proton on the thiophene ring, expected to be a singlet or a narrow doublet. |
| δ (NH, 1H, br s) | ~6.8 ppm | Broad singlet for the carbamate proton, chemical shift can vary with concentration and solvent. |
| ¹³C NMR | ||
| δ (Boc C(CH₃)₃) | ~28 ppm | Quaternary carbon of the tert-butyl group. |
| δ (Boc C(CH₃)₃) | ~80 ppm | Carbon of the methyl groups of the tert-butyl group. |
| δ (Thiophene C-CH₃) | ~15 ppm | Methyl carbon attached to the thiophene ring. |
| δ (Thiophene C-2) | ~120 ppm | Aromatic carbon on the thiophene ring. |
| δ (Thiophene C-3) | ~140 ppm | Aromatic carbon attached to the carbamate nitrogen. |
| δ (Thiophene C-4) | ~115 ppm | Aromatic carbon on the thiophene ring. |
| δ (Thiophene C-5) | ~135 ppm | Aromatic carbon attached to the methyl group. |
| δ (C=O) | ~153 ppm | Carbonyl carbon of the carbamate group. |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | ~3350 | Characteristic stretching vibration for the N-H bond of the carbamate. |
| C-H Stretch (aromatic) | ~3100 | Stretching vibrations for the C-H bonds on the thiophene ring. |
| C-H Stretch (aliphatic) | ~2980 | Stretching vibrations for the C-H bonds of the tert-butyl and methyl groups. |
| C=O Stretch | ~1700 | Strong absorption characteristic of the carbonyl group in the carbamate. |
| C-N Stretch | ~1250 | Stretching vibration for the C-N bond of the carbamate. |
| Mass Spec. | ||
| [M+H]⁺ | 214.0896 | Calculated for C₁₀H₁₆NO₂S⁺. |
Table 2: Comparative Analysis of N-Boc-3-aminothiophene Analogs
| Compound | ¹H NMR Data (δ, ppm) | Key Differences and Rationale |
| This compound | Predicted: Boc (~1.5), CH₃ (~2.4), Thiophene-H (~6.5, ~7.0), NH (~6.8) | The methyl group at C-5 is expected to cause an upfield shift of the adjacent thiophene proton (H-4) due to its electron-donating effect. |
| tert-Butyl (thiophen-3-yl)carbamate [2] | Boc (1.52), Thiophene-H (7.17, 7.29, 7.42), NH (not specified) | The absence of a substituent at C-5 results in a more complex splitting pattern for the thiophene protons. |
| tert-Butyl (5-chlorothiophen-3-yl)carbamate | No explicit data found, but predicted shifts would be downfield for thiophene protons compared to the methylated analog. | The electron-withdrawing nature of the chlorine atom at C-5 would deshield the thiophene protons, causing them to resonate at a lower field (higher ppm). |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 3-amino-5-methylthiophene. The first step involves the synthesis of the precursor, followed by the Boc protection of the amino group.
Step 1: Synthesis of 3-Amino-5-methylthiophene (Precursor)
While 3-amino-5-methylthiophene can be sourced commercially, a common synthetic route for related aminothiophenes is the Gewald reaction. For 3-amino-5-methylthiophene, a plausible route would involve the reaction of propionaldehyde, sulfur, and a suitable active methylene nitrile.
Step 2: Boc Protection of 3-Amino-5-methylthiophene
This procedure is a standard method for the introduction of a Boc protecting group onto an amine.
-
Materials:
-
3-Amino-5-methylthiophene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 3-amino-5-methylthiophene (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Rationale for Experimental Choices:
-
Solvent: Dichloromethane and THF are excellent solvents for this reaction as they are relatively inert and dissolve both the starting material and the reagents.
-
Base: Triethylamine is used to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for optimal reaction kinetics.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected signals: A singlet around 1.5 ppm (9H, Boc), a singlet around 2.4 ppm (3H, CH₃), two signals in the aromatic region (around 6.5-7.0 ppm, 1H each, thiophene protons), and a broad singlet for the NH proton.
-
-
¹³C NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum on the same NMR spectrometer.
-
Expected signals: Resonances for the Boc group carbons (~28 ppm and ~80 ppm), the methyl carbon (~15 ppm), four distinct signals for the thiophene ring carbons, and a signal for the carbonyl carbon (~153 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a sample of the solid product as a KBr pellet or obtain the spectrum of a thin film from a solution.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks: A sharp peak around 3350 cm⁻¹ (N-H stretch), peaks around 2980 cm⁻¹ (aliphatic C-H stretch), a strong peak around 1700 cm⁻¹ (C=O stretch), and a peak around 1250 cm⁻¹ (C-N stretch).
3. Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.
-
Expected result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 214.0896.
Visualizing the Workflow and Structure
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Predicted ¹H-¹³C HMBC Correlations
Caption: Key predicted 2- and 3-bond ¹H-¹³C HMBC correlations for this compound.
Alternative Protecting Groups
While the Boc group is highly effective, certain synthetic strategies may necessitate the use of orthogonal protecting groups. Here are some alternatives for the protection of 3-amino-5-methylthiophene:
-
Carbobenzyloxy (Cbz) Group:
-
Introduction: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C), which is a very mild method. This makes it orthogonal to the acid-labile Boc group.
-
-
Fluorenylmethyloxycarbonyl (Fmoc) Group:
-
Introduction: Reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base.
-
Cleavage: Treatment with a mild base, such as piperidine in DMF. This provides orthogonality to both acid-labile (Boc) and hydrogenation-labile (Cbz) protecting groups.
-
The choice of protecting group should be guided by the overall synthetic plan, considering the stability of other functional groups present in the molecule to the deprotection conditions of the chosen group.
Conclusion
This compound is a valuable building block in organic synthesis. Although direct experimental characterization data is not widely published, a thorough analysis of its structural analogs allows for reliable prediction of its spectral properties. This guide provides a comprehensive overview of its expected characterization data, a comparative analysis with related compounds, and detailed protocols for its synthesis and characterization. By understanding the nuances of its analytical profile and the available synthetic methodologies, researchers can confidently incorporate this versatile intermediate into their synthetic strategies for the development of novel molecules with potential applications in medicine and materials science.
References
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- Electronic Supplementary Information for... (n.d.). The Royal Society of Chemistry.
- Hsu, C.-H., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
- tert-Butyl n-(thiophen-3-yl)carbamate (C9H13NO2S). (n.d.). PubChemLite.
- tert-Butyl n-(5-bromothiophen-3-yl)carbamate (C9H12BrNO2S). (n.d.). PubChemLite.
- tert-Butyl n-(5-chlorothiophen-3-yl)carbamate (C9H12ClNO2S). (n.d.). PubChemLite.
- tert-Butyl N-(4-bromothiophen-3-yl)carbamate. (n.d.). PubChem.
- Supporting Information. (n.d.).
- Process for preparing thiophene derivatives. (1989). Google Patents.
- Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. (n.d.). PrepChem.com.
- tert-Butyl n-(5-methylthiophen-3-yl)carbamate (C10H15NO2S). (n.d.). PubChemLite.
- tert-Butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate. (n.d.). PubChem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-Butyl carbamate. (n.d.). NIST WebBook.
- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. (2017). Google Patents.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
- tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate. (n.d.). SQUARIX.
- Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Tert-butyl carbamate derivative and preparation method and application thereof. (2012). Google Patents.
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2018). MDPI.
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2020). PubMed Central.
- MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. (n.d.).
- Piperazine carbamates and methods of making and using same. (2016). Google Patents.
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Sources
A Senior Application Scientist's Comparative Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate and Other Thiophene Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts the properties of the final drug candidates. The thiophene ring is a well-established and valuable scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[1] This guide provides an in-depth comparison of tert-Butyl (5-methylthiophen-3-yl)carbamate with other thiophene derivatives, offering insights into its performance and utility in drug discovery, supported by experimental data and detailed protocols.
The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry
Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, often leading to improved binding affinity with biological targets.[1] Furthermore, the thiophene nucleus is considered a bioisostere of the benzene ring, and its introduction into a molecule can favorably modulate physicochemical properties such as solubility and metabolic stability.[1]
This guide will focus on a specific, yet versatile, thiophene building block: this compound. We will dissect the influence of its key structural features—the 5-methyl group and the 3-yl-tert-butyl carbamate moiety—on synthetic utility and biological activity, drawing comparisons with other thiophene analogs.
The Strategic Advantage of the tert-Butyl Carbamate (Boc) Protecting Group
In the multi-step synthesis of complex drug molecules, the protection of reactive functional groups is paramount. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[3][4][5]
The use of a Boc-protected aminothiophene, such as this compound, offers several advantages in a synthetic workflow:
-
Controlled Reactivity: The Boc group effectively masks the nucleophilicity of the amine, preventing unwanted side reactions during subsequent synthetic transformations.[3]
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of intermediates in organic solvents, facilitating purification.
-
Orthogonal Deprotection: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., Fmoc, Cbz), enabling complex, multi-step syntheses.[5]
This strategic protection is crucial when constructing libraries of compounds for structure-activity relationship (SAR) studies, allowing for the late-stage diversification of the amine functionality.
Comparative Analysis: The Impact of the 5-Methyl Group
The substitution pattern on the thiophene ring plays a critical role in modulating the biological activity and pharmacokinetic properties of a drug candidate. Here, we compare the performance of derivatives containing the 5-methylthiophene core with unsubstituted or alternatively substituted thiophenes.
Biological Activity: A Case Study in Kinase Inhibition
Kinase inhibitors are a major class of targeted cancer therapeutics. The thiophene scaffold is a common feature in many kinase inhibitors. A key question for the medicinal chemist is how substitutions on this scaffold influence inhibitory activity.
A study on thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal Kinase (JNK) provides a direct comparison between a 5-methyl substituted thiophene and its unsubstituted counterpart.
Table 1: Comparative Inhibitory Activity of Thiophene-3-carboxamide Derivatives against JNK1
| Compound | Substitution at 5-position | JNK1 IC₅₀ (µM) |
| 5g | H | 5.4 |
| 5e | CH₃ | > 25 |
Data synthesized from Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.
The data clearly indicates that the presence of a methyl group at the 5-position of the thiophene ring leads to a significant decrease in inhibitory activity against JNK1. This suggests that for this particular biological target, the 5-position is sensitive to steric bulk, and an unsubstituted thiophene is preferred. This is a critical piece of information for medicinal chemists designing JNK inhibitors, guiding them away from 5-methyl substituted thiophenes for this target.
Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its in vivo efficacy and dosing regimen. Thiophene rings can be susceptible to oxidation by cytochrome P450 enzymes. The introduction of a methyl group can influence this metabolic profile.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols are provided below.
Synthesis of a 5-Methylthiophen-2-yl Carbamate Derivative
While a specific protocol for the 3-yl carbamate was not found, the following procedure for a related 2-yl carbamate provides a solid foundation for its synthesis, which would likely proceed through a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide. The synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophene has been reported in a six-step sequence starting from 2-methylthiophene.[7][8]
Diagram 1: Synthetic Workflow for a Boc-protected Aminomethylthiophene
Caption: General synthetic workflow for preparing a Boc-protected aminomethylthiophene derivative.
Protocol for Assessing Metabolic Stability in Liver S9 Fraction
This protocol is adapted from a study on the metabolic stability of thiophene derivatives.[6]
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine liver S9 fraction (final protein concentration 1 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Diagram 2: Experimental Workflow for Metabolic Stability Assay
Caption: Step-by-step workflow for determining the in vitro metabolic stability of a compound.
Conclusion
This compound is a valuable building block for drug discovery, offering the synthetic advantages of a Boc-protected amine. However, the influence of the 5-methyl group on biological activity is target-dependent. As demonstrated in the case of JNK1 inhibitors, this substitution can be detrimental to potency. This underscores the importance of empirical SAR studies for each new biological target.
For medicinal chemists, the choice between a 5-methyl substituted and an unsubstituted thiophene should be guided by the specific requirements of the project. If the synthetic route benefits from the altered reactivity or potential for improved metabolic stability offered by the methyl group, it is a viable option. However, if the target's active site has steric constraints at the 5-position of the thiophene ring, an unsubstituted analog may be a more prudent starting point.
This guide provides a framework for making informed decisions about the use of this compound and other thiophene derivatives in drug discovery programs. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel thiophene-based compounds.
References
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Jinxiang Chemical. [Link]
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Jinxiang Chemical. [Link]
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]
- Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
- Methyl substituted, azine bridged poly thiophenes and their structure related surface characteristics. (2018).
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. [Link]
- Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. (2013).
- Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). PubMed. [Link]
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- Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. (n.d.). Faculty members. [Link]
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A Comparative Guide to Amine Protecting Groups: "tert-Butyl (5-methylthiophen-3-yl)carbamate" in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount.[1][2] Amines, being highly nucleophilic, often require temporary masking to prevent unwanted side reactions.[2][3] The choice of protecting group can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of three industry-standard amine protecting groups—Boc, Cbz, and Fmoc—and introduces a theoretical evaluation of a specialized analogue, "tert-Butyl (5-methylthiophen-3-yl)carbamate," to explore how heteroaromatic scaffolds can modulate the properties of a common protecting group.
Section 1: The Benchmarks: A Review of Standard Amine Protecting Groups
The most effective amine protecting groups are carbamates, which decrease the nucleophilicity of the nitrogen atom.[4][5] The selection among them often depends on their cleavage conditions, a concept known as orthogonality.[4][5] Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection in the presence of others.[4][5]
Boc (tert-Butoxycarbonyl)
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] It is revered for its stability in basic and nucleophilic environments while being easily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][6]
-
Cleavage Mechanism: The deprotection proceeds through protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine via an unstable carbamic acid intermediate which spontaneously decarboxylates.[7][8]
-
Stability: Stable to bases, hydrogenolysis, and most nucleophiles.[1][9]
-
Applications: Widely used in both solid-phase and solution-phase peptide synthesis, as well as in the synthesis of complex natural products.[1]
Cbz (Carboxybenzyl)
Introduced by Bergmann and Zervas in 1932, the Cbz group was the first widely used protecting group in peptide synthesis.[4] Its removal under neutral conditions via catalytic hydrogenolysis makes it a valuable orthogonal partner to acid- and base-labile groups.[4][10]
-
Cleavage Mechanism: The benzyl C-O bond is cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), releasing toluene and the carbamic acid, which then decarboxylates.[10][11] It can also be removed by strong acids like HBr in acetic acid.[10]
-
Stability: Stable to mildly acidic and basic conditions.[10]
-
Applications: Its robustness makes it suitable for a wide range of synthetic transformations, though its sensitivity to catalytic reduction limits its use in the presence of reducible functional groups like alkenes or alkynes.[11]
Fmoc (9-Fluorenylmethoxycarbonyl)
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[12][13] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, while remaining stable to acids.[12][14] This orthogonality with acid-labile side-chain protecting groups is crucial for the stepwise assembly of peptides on a solid support.[13]
-
Cleavage Mechanism: A base removes the acidic proton at the 9-position of the fluorenyl ring, initiating a β-elimination (E1cB mechanism) that liberates the free amine, carbon dioxide, and dibenzofulvene.[14][15][16]
-
Stability: Stable to acidic conditions, allowing for the use of acid-labile protecting groups like Boc on amino acid side chains.[12][14] It is, however, sensitive to hydrogenolysis to some extent.[14]
-
Applications: Predominantly used in automated SPPS due to the mild deprotection conditions that are compatible with a wide range of functionalities.[12][14] The UV-active dibenzofulvene byproduct allows for real-time monitoring of the deprotection step.[12]
| Protecting Group | Structure | Common Reagent | Cleavage Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[6][7] | Base, Hydrogenolysis, Nucleophiles[1][9] | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C)[4][11] | Mild Acid, Base[10] | |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[12][16] | Acid, Mild Hydrogenolysis[12][14] |
Section 2: The Challenger: A Theoretical Analysis of "this compound"
While the specific compound "this compound" is not a widely documented protecting group, we can analyze its structure to predict its behavior and potential advantages by considering it a hybrid of a standard Boc group and an electron-rich 5-methylthiophene moiety.
Predicted Synthesis and Structure
This protecting group would likely be synthesized by reacting the parent amine, 3-amino-5-methylthiophene, with di-tert-butyl dicarbonate (Boc₂O), following standard procedures for Boc protection.[6][8] The synthesis of the starting amine, while not trivial, can be achieved through methods like the Gewald reaction.[17][18]
Predicted Properties and Performance
The key to understanding this hypothetical protecting group lies in the electronic properties of the 5-methylthiophene ring. Thiophene is an electron-rich aromatic heterocycle. The presence of a methyl group at the 5-position further enhances this electron-donating character through hyperconjugation.
-
Electronic Effects and Acid Lability: The electron-donating nature of the 5-methylthienyl group attached to the carbamate nitrogen would be expected to increase the electron density on the carbamate's carbonyl oxygen. This increased basicity should make the oxygen more susceptible to protonation by acid. Consequently, "this compound" is predicted to be more acid-labile than the standard Boc group. This could allow for its removal under milder acidic conditions, potentially increasing its orthogonality with other acid-sensitive groups that require stronger acids for cleavage.
-
Stability Profile:
-
Base Stability: Like other carbamates, it is expected to be stable to a wide range of basic conditions.[19]
-
Oxidative Stability: The sulfur atom in the thiophene ring is a potential site for oxidation. This could be a disadvantage in synthetic routes employing strong oxidizing agents. However, this reactivity could also be exploited for selective cleavage under oxidative conditions, adding a new dimension of orthogonality.
-
Stability to Metals: Thiophenes can interact with transition metals. This could be a limitation in reactions involving palladium or other metal catalysts, but it also opens up the possibility of using the thiophene ring as a handle for further functionalization via cross-coupling reactions while it is still protecting the amine.
-
-
Potential Advantages:
-
Fine-tuned Lability: The enhanced acid sensitivity could be beneficial for deprotection in the presence of delicate functionalities.
-
Spectroscopic Handle: The thiophene chromophore would allow for easy detection and quantification by UV spectroscopy, similar to the Fmoc group.
-
Platform for Further Functionalization: The thiophene ring could potentially be halogenated or metalated, allowing for subsequent cross-coupling reactions.
-
Section 3: Head-to-Head Comparison: Benchmarks vs. The Challenger
This table summarizes the predicted properties of our hypothetical "Thiophene-Boc" group against the established standards.
| Parameter | Boc | Cbz | Fmoc | "Thiophene-Boc" (Predicted) |
| Primary Cleavage | Strong Acid (TFA) | H₂/Pd-C | Base (Piperidine) | Milder Acid than Boc |
| Orthogonal To | Cbz, Fmoc[11] | Boc, Fmoc[10] | Boc, Cbz[14] | Cbz, Fmoc |
| Stability | Base, H₂/Pd-C | Mild Acid/Base | Acid | Base, H₂/Pd-C |
| Potential Liabilities | Generates t-butyl cation | Incompatible with reducible groups | Quasi-orthogonal to Cbz[14] | Sensitive to strong oxidants; Potential metal catalyst interference |
| Special Features | - | - | UV-active byproduct[12] | Potentially UV-active; Site for further functionalization |
Visualizing the Cleavage Mechanisms
The fundamental differences in cleavage mechanisms are the basis for the orthogonality of these protecting groups.
Section 4: Experimental Protocols
The following are generalized, representative protocols for the protection and deprotection of a primary amine.
Protocol 1: Boc Protection of a Primary Amine [1]
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while stirring at room temperature.
-
Reaction: Stir the mixture for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, perform an aqueous work-up, typically extracting the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection using TFA [6][8]
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA, 10-20 eq., often as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol 3: Cbz Protection of a Primary Amine [10]
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath.[10]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]
-
Work-up: Wash the reaction mixture with diethyl ether.[10] Carefully acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.[10] Dry the combined organic layers and concentrate under reduced pressure.[10]
Protocol 4: Cbz Deprotection by Hydrogenolysis [10]
-
Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent such as methanol or ethanol.[10]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[10]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times and maintain a hydrogen atmosphere (e.g., balloon).[10]
-
Reaction: Stir the mixture vigorously at room temperature, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of a Primary Amine [14]
-
Dissolution: Dissolve the amine (1.0 eq.) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq.) in acetone dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the mixture to remove acetone. Dilute with water and wash with ether. Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
Protocol 6: Fmoc Deprotection using Piperidine [12]
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to create a 20% (v/v) solution.
-
Reaction: Stir at room temperature. The reaction is typically very fast, often complete within 30 minutes. Monitor by TLC or HPLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude product can then be purified as needed.
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic strategy. While Boc, Cbz, and Fmoc remain the trusted workhorses of organic chemistry due to their reliability and well-understood reactivity, the exploration of novel protecting groups offers exciting possibilities. The theoretical analysis of "this compound" illustrates how the incorporation of an electron-rich heteroaromatic system could fine-tune the lability of a standard Boc group. Such modifications could provide chemists with tools for enhanced selectivity in increasingly complex molecular architectures, paving the way for more efficient and elegant syntheses in research and drug development.
References
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Asian Journal of Chemistry.
- Master Organic Chemistry.
- American Chemical Society. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- Google Patents. Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
- MDPI. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. [Link]
- WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
- University of Nebraska-Lincoln. behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- YouTube. Advanced Organic Chemistry: Protecting Groups. [Link]
- Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]
- Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
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Biological activity of "tert-Butyl (5-methylthiophen-3-yl)carbamate" vs analogs.
An In-Depth Comparative Guide to the Biological Activity of tert-Butyl (5-methylthiophen-3-yl)carbamate and Its Structural Analogs
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the thiophene scaffold is a privileged heterocycle, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in drug design. This guide delves into the prospective biological activities of a specific, yet under-characterized molecule: this compound.
Given the nascent stage of research on this particular compound, this document serves as both a predictive analysis and a methodological blueprint for its systematic evaluation. We will propose a rational set of structural analogs, outline a comprehensive suite of experiments to elucidate their biological functions, and establish a framework for interpreting the resulting structure-activity relationships (SAR). This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of novel thiophene-based carbamates.
Rationale and Chemical Overview
This compound combines three key structural motifs: a thiophene ring, a carbamate linker, and a bulky tert-butyl protecting group. Thiophene derivatives are widely recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. The carbamate group, often used as a protecting group in synthesis, can also act as a key pharmacophoric element, contributing to target binding and modulating physicochemical properties.
The central hypothesis is that this scaffold can be systematically modified to optimize its interaction with specific biological targets. To explore this, we will compare the parent compound with a rationally designed set of analogs.
Proposed Analogs for Comparative Study
The selection of analogs is crucial for a meaningful SAR study. The following table outlines a proposed set of initial analogs, designed to probe the importance of the methyl group position and the nature of the carbamate substituent.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | The parent compound and primary subject of investigation. |
| ANALOG-002 | tert-Butyl (4-methylthiophen-2-yl)carbamate | Isomeric analog to probe the influence of substituent positions on the thiophene ring. |
| ANALOG-003 | Phenyl (5-methylthiophen-3-yl)carbamate | Replaces the aliphatic tert-butyl group with an aromatic phenyl group to explore electronic and steric effects. |
| ANALOG-004 | (5-methylthiophen-3-yl)urea | A close analog where the carbamate is replaced by a urea, altering hydrogen bonding capacity. |
Proposed Biological Evaluation Workflow
A tiered approach to biological screening is recommended to efficiently identify and characterize the activity of this compound series. The workflow is designed to first identify broad cytotoxic or antimicrobial effects, followed by more specific mechanistic studies.
Caption: Proposed workflow for the biological evaluation of novel thiophene carbamates.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the key assays proposed in Tier 1 and Tier 2 of the evaluation workflow.
Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of the test compounds against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative (vehicle) controls
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plates (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Hypothetical Data Presentation and SAR Analysis
Following the execution of these assays, the data should be tabulated for clear comparison. The table below represents a hypothetical outcome to illustrate the subsequent SAR analysis.
| Compound ID | Structure | HeLa IC50 (µM) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| LEAD-001 | This compound | 15.2 | >128 | 32 |
| ANALOG-002 | tert-Butyl (4-methylthiophen-2-yl)carbamate | 45.8 | >128 | 64 |
| ANALOG-003 | Phenyl (5-methylthiophen-3-yl)carbamate | 5.1 | 64 | 8 |
| ANALOG-004 | (5-methylthiophen-3-yl)urea | 22.5 | >128 | 16 |
Structure-Activity Relationship (SAR) Interpretation
-
Influence of Substituent Position: The shift of the methyl group from the 5- to the 4-position (LEAD-001 vs. ANALOG-002) resulted in a significant decrease in cytotoxicity and antifungal activity. This suggests that the substitution pattern on the thiophene ring is critical for activity.
-
Role of the Carbamate Group: Replacing the tert-butyl group with a phenyl ring (ANALOG-003) dramatically increased both anticancer and antifungal potency. This indicates that an aromatic substituent may engage in favorable π-π stacking or other interactions at the target site.
-
Carbamate vs. Urea: The urea analog (ANALOG-004) retained moderate antifungal activity but had reduced cytotoxicity compared to the phenyl carbamate (ANALOG-003), suggesting the carbamate ester is important for the cytotoxic effect, while the hydrogen bond donor capacity of the urea may be beneficial for antifungal action.
Caption: Hypothetical structure-activity relationship (SAR) map.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the biological activity of this compound and its analogs. While the specific activities of this compound are yet to be reported, the proposed workflow provides a robust framework for its evaluation.
The hypothetical SAR analysis underscores the potential for fine-tuning the biological activity of this scaffold. Based on promising initial results, such as those imagined for ANALOG-003, future work would involve synthesizing a focused library of aromatic carbamate analogs to optimize potency and selectivity. Subsequent studies would then progress to target identification, mechanism of action studies, and in vivo efficacy models, paving the way for potential therapeutic applications.
References
- Thiophene-Containing Compounds with Biological Activity. Molecules.
- Recent Advances in the Synthesis and Biological Applications of Thiophene Derivatives. Molecules.
In the landscape of medicinal chemistry and drug development, the substituted thiophene ring is a privileged scaffold, integral to the architecture of numerous pharmacologically active agents. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, renders it a cornerstone of modern pharmaceutical design. The precise characterization of novel thiophene derivatives is paramount, ensuring structural integrity and paving the way for understanding structure-activity relationships (SAR). This guide provides a comprehensive spectroscopic comparison of tert-Butyl (5-methylthiophen-3-yl)carbamate, a key building block, with its parent structures and isomers. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant electronic and structural effects of substitution on the thiophene core.
Molecular Structures Under Investigation
Our comparative analysis focuses on the target molecule, this compound, and its key structural relatives. Understanding the spectroscopic signatures of these simpler analogues is fundamental to deconvoluting the complex spectral features of the target compound.
Figure 1: Structural relationships of the compared thiophene derivatives.
Comparative Spectroscopic Data Analysis
The following sections present a detailed comparison of the expected and experimentally observed spectroscopic data for our compounds of interest. The analysis will highlight how the addition of a methyl group and a tert-butyl carbamate moiety influences the chemical environment of the thiophene ring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of protons and carbons within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | Methyl (δ, ppm) | Boc (δ, ppm) | NH (δ, ppm) |
| This compound (Predicted) | ~6.9-7.1 | ~6.6-6.8 | - | ~2.4-2.5 | ~1.5 | ~6.5-7.0 |
| tert-Butyl (thiophen-3-yl)carbamate (Predicted) | ~7.2-7.4 | ~6.8-7.0 | ~7.1-7.3 | - | ~1.5 | ~6.5-7.0 |
| 3-Methylthiophene[1][2] | 6.75 | 6.77 | 7.05 | 2.21 | - | - |
| Thiophene | 7.33 (H2/H5) | 7.12 (H3/H4) | 7.33 (H2/H5) | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Methyl (δ, ppm) | Boc (C=O, C, CH₃) (δ, ppm) |
| This compound (Predicted) | ~120-125 | ~140-145 | ~115-120 | ~135-140 | ~15 | ~153, ~80, ~28 |
| tert-Butyl (thiophen-3-yl)carbamate (Predicted) | ~120-125 | ~140-145 | ~118-123 | ~125-130 | - | ~153, ~80, ~28 |
| 3-Methylthiophene[2] | 129.0 | 137.9 | 121.5 | 125.6 | 15.3 | - |
| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 | - | - |
Analysis and Interpretation:
The introduction of the electron-donating methyl group at the 5-position in this compound is expected to cause an upfield shift (lower ppm) of the adjacent H4 proton compared to the unsubstituted analogue, due to increased electron density. Conversely, the carbamate group at the 3-position is electron-withdrawing and will deshield the adjacent protons (H2 and H4), causing a downfield shift. The interplay of these effects will determine the final chemical shifts.
The ¹³C NMR spectrum is particularly informative. The carbon atom directly attached to the nitrogen of the carbamate group (C3) is expected to be significantly deshielded, appearing at a high chemical shift (~140-145 ppm). The characteristic signals for the tert-butyl group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm) and the carbamate carbonyl (~153 ppm) will be readily identifiable.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | This compound (Predicted) |
| N-H Stretch | 3500-3300 | ~3400-3300 |
| C-H Stretch (aromatic) | 3100-3000 | ~3100 |
| C-H Stretch (aliphatic) | 3000-2850 | ~2980-2870 |
| C=O Stretch (carbamate) | 1740-1680 | ~1720-1700 |
| N-H Bend | 1650-1550 | ~1620-1580 |
| C-N Stretch | 1350-1250 | ~1350-1300 |
| C-O Stretch | 1250-1000 | ~1220, ~1170 |
Analysis and Interpretation:
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbamate functionality. A strong, sharp peak corresponding to the N-H stretch is expected around 3400-3300 cm⁻¹. The most prominent feature will be the intense C=O stretching vibration of the carbamate group, typically observed between 1740 and 1680 cm⁻¹.[4] The presence of the thiophene ring will be confirmed by weak aromatic C-H stretching bands above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1400 cm⁻¹ region. Aliphatic C-H stretching from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Table 4: Predicted Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 213 | 157 ([M - C₄H₈]⁺), 114 ([M - C₄H₉O₂N]⁺), 57 ([C₄H₉]⁺) |
| tert-Butyl (thiophen-3-yl)carbamate | 199 | 143 ([M - C₄H₈]⁺), 100 ([M - C₄H₉O₂N]⁺), 57 ([C₄H₉]⁺) |
| 3-Methylthiophene | 98 | 97 ([M - H]⁺), 83 ([M - CH₃]⁺), 59 ([C₂H₃S]⁺) |
Analysis and Interpretation:
For this compound, the molecular ion peak is expected at m/z 213. A characteristic fragmentation pattern for tert-butyl carbamates is the loss of isobutylene (56 Da), leading to a prominent peak at m/z 157.[5] Another significant fragmentation pathway involves the loss of the entire tert-butoxycarbonyl group. The base peak is often the tert-butyl cation at m/z 57. The fragmentation of the thiophene ring itself can also occur, though it is generally more stable.
Figure 2: Predicted key fragmentation pathways for this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.
Conclusion
The spectroscopic characterization of this compound and its analogues provides a clear illustration of the impact of substituent effects on the thiophene core. By systematically comparing the NMR, IR, and MS data of the target compound with its simpler relatives, we can confidently assign the observed spectral features and confirm its chemical structure. This detailed spectroscopic guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of novel thiophene-based compounds.
References
- PubChem. 2-Methylthiophene.
- Supporting Information.
- NIST. Thiophene, 3-methyl-. NIST Chemistry WebBook. [Link][10]
- NIST. Thiophene, 2-methyl-. NIST Chemistry WebBook. [Link][11]
- PubChem. 3-Methylthiophene.
- NIST. Thiophene, 3-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link][12]
- Royal Society of Chemistry. Thioamide N–C(S)
- NIST. Thiophene, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link][14]
- NIST. Thiophene, 3-methyl-. NIST Chemistry WebBook. [Link][15]
- European Journal of Organic Chemistry.
- PubChem. tert-butyl N-(thiophen-3-yl)carbamate.
- Hsu, C.-W., et al. tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(Pt 10), o1413. [Link][19]
- Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link][21]
- PubChemLite. Tert-butyl n-(thiophen-3-yl)
- Matrix Fine Chemicals. TERT-BUTYL N-(THIOPHEN-3-YL)
- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-667. [Link][6]
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl)
- PubChem. Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate.
- PubChem. Tert-butyl N-(4-bromothiophen-3-yl)carbamate.
- Google Patents.
- mzCloud. tert-Butyl N-[1-(aminocarbonyl)
- PubChemLite. Tert-butyl n-(5-fluorothiophen-2-yl)
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A Technical Guide to the Reactivity of Substituted Thiophene Carbamates for Researchers in Drug Discovery
Introduction: The Thiophene Carbamate Scaffold in Modern Medicinal Chemistry
Thiophene-containing molecules are a cornerstone of medicinal chemistry, prized for their diverse biological activities.[1] The thiophene ring is considered a bioisostere of a phenyl group, offering similar structural properties while often improving metabolic stability and cell permeability. When functionalized with a carbamate group, the resulting thiophene carbamate scaffold presents a versatile platform for drug design, enabling fine-tuning of a molecule's physicochemical properties to enhance its interaction with biological targets.[1] Understanding the reactivity of this scaffold is paramount for medicinal chemists to efficiently synthesize novel derivatives and build structure-activity relationships (SAR).
This guide provides an in-depth comparison of the reactivity of substituted thiophene carbamates, focusing on how different substituents on both the thiophene ring and the carbamate nitrogen influence their behavior in common synthetic transformations. We will delve into the electronic and steric effects that govern this reactivity, supported by mechanistic insights and representative experimental protocols.
The Electronic Influence of the Carbamate Group on the Thiophene Ring
The reactivity of the thiophene ring in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. The carbamate group, attached to the thiophene ring via a nitrogen atom, exhibits a dual electronic nature. The nitrogen atom possesses a lone pair of electrons that can be donated into the thiophene π-system through resonance, thereby increasing the electron density of the ring and activating it towards electrophilic attack. This electron-donating resonance effect (+R) is particularly effective at the ortho and para positions relative to the carbamate. In the case of a 2-substituted thiophene carbamate, this directs electrophilic attack primarily to the 5-position.
Conversely, the carbonyl group within the carbamate moiety is electron-withdrawing through induction (-I) due to the electronegativity of the oxygen atom. This inductive effect tends to decrease the electron density of the aromatic ring. However, in the case of a carbamate group directly attached to the thiophene ring via the nitrogen, the strong +R effect of the nitrogen lone pair generally outweighs the -I effect of the carbonyl, leading to an overall activation of the thiophene ring towards EAS compared to unsubstituted thiophene.
Comparative Reactivity in Electrophilic Aromatic Substitution
The rate and regioselectivity of electrophilic aromatic substitution on substituted thiophene carbamates are dictated by the interplay of the electronic effects of all substituents present. Let's consider a comparative analysis of different substitution patterns.
Effect of Substituents on the Thiophene Ring
The presence of additional substituents on the thiophene ring will further modulate its reactivity. Electron-donating groups (EDGs) will enhance the activating effect of the carbamate, leading to increased reaction rates, while electron-withdrawing groups (EWGs) will counteract this activation, resulting in decreased reactivity.
| Substituent at C5 | Electronic Effect | Predicted Reactivity in EAS (relative to unsubstituted thiophene-2-carbamate) | Directing Effect for further substitution |
| -CH₃ | Electron-donating (+I, +R) | Increased | Ortho/Para to itself (C4) |
| -OCH₃ | Electron-donating (+R > -I) | Significantly Increased | Ortho/Para to itself (C4) |
| -Cl, -Br | Electron-withdrawing (-I > +R) | Decreased | Ortho/Para to itself (C4) |
| -NO₂ | Strongly electron-withdrawing (-I, -R) | Significantly Decreased | Meta to itself (C4) |
| -CN | Strongly electron-withdrawing (-I, -R) | Significantly Decreased | Meta to itself (C4) |
This table provides a qualitative comparison based on established principles of substituent effects on aromatic rings.
Effect of Substituents on the Carbamate Nitrogen
The nature of the group attached to the carbamate nitrogen (N-alkyl vs. N-aryl) also subtly influences the reactivity of the thiophene ring.
-
N-Alkyl Carbamates: Alkyl groups are weakly electron-donating through induction (+I). This slightly increases the electron density on the nitrogen, enhancing its ability to donate its lone pair into the thiophene ring and thus marginally increasing the ring's activation towards EAS.
-
N-Aryl Carbamates: An aryl group on the nitrogen can withdraw electron density from the nitrogen's lone pair through resonance, making it less available for donation into the thiophene ring. This delocalization of the nitrogen's lone pair into the N-aryl ring slightly deactivates the thiophene ring towards EAS compared to its N-alkyl counterpart.
Below is a visual representation of the electron-donating effect of the carbamate group on the thiophene ring.
Caption: Logical relationship of substituents on thiophene carbamate reactivity.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, a series of comparative experiments can be conducted. Below are detailed protocols for two common and informative reactions: the Vilsmeier-Haack formylation (an electrophilic aromatic substitution) and the Suzuki cross-coupling reaction.
Protocol 1: Comparative Vilsmeier-Haack Formylation of Substituted Thiophene Carbamates
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings and serves as an excellent probe for the nucleophilicity of the thiophene ring.[2]
Objective: To compare the relative rates of formylation of an N-alkyl and an N-aryl thiophene-2-carbamate.
Materials:
-
N-ethyl-thiophene-2-carbamate
-
N-phenyl-thiophene-2-carbamate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Thiophene Carbamate: In a separate flame-dried flask, dissolve the thiophene carbamate substrate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C. Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The relative rate of disappearance of the starting material can be used to compare the reactivity of the different substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome: The N-ethyl-thiophene-2-carbamate is expected to react faster than the N-phenyl-thiophene-2-carbamate due to the enhanced electron-donating ability of the N-ethyl group. The major product in both cases will be the 5-formyl derivative.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2: Comparative Suzuki Cross-Coupling of Brominated Thiophene Carbamates
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery.[3][4][5] The reactivity in this case depends on the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.
Objective: To compare the reactivity of a 5-bromo-thiophene-2-carbamate bearing an electron-donating group versus one bearing an electron-withdrawing group on the thiophene ring in a Suzuki cross-coupling reaction.
Materials:
-
N-phenyl-3-bromo-5-methylthiophene-2-carboxamide
-
N-phenyl-3-bromo-5-cyanothiophene-2-carboxamide
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the brominated thiophene carbamate (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS, noting the time required for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The oxidative addition step of the Suzuki reaction is generally favored by electron-withdrawing groups on the aromatic halide. Therefore, the N-phenyl-3-bromo-5-cyanothiophene-2-carboxamide is expected to react faster than the N-phenyl-3-bromo-5-methylthiophene-2-carboxamide.
Conclusion
The reactivity of substituted thiophene carbamates is a nuanced interplay of the electronic and steric effects of substituents on both the thiophene ring and the carbamate nitrogen. A thorough understanding of these principles allows for the rational design of synthetic routes to novel and diverse molecular architectures. The activating, ortho,para-directing nature of the carbamate group makes the 5-position of 2-thiophene carbamates particularly susceptible to electrophilic attack. This reactivity can be further tuned by the judicious choice of substituents on the thiophene ring and the carbamate nitrogen. For palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents on the thiophene ring plays a key role in influencing the rate of oxidative addition. By leveraging this knowledge, researchers can accelerate the discovery and development of new thiophene-based therapeutics.
References
- Shaikh, A. A., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7583. [Link]
- Yilmaz, I., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(11), 1530. [Link]
- Mori, A., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 49(6), 1000-1003. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate: Navigating Classical and Modern Routes
Introduction
In the landscape of modern medicinal chemistry and materials science, heteroaromatic carbamates serve as indispensable building blocks. Among these, tert-butyl (5-methylthiophen-3-yl)carbamate is a key intermediate, prized for its role in the synthesis of complex pharmaceutical agents and functional organic materials. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection for the amine functionality, which is readily cleaved under acidic conditions, providing a gateway to further chemical transformations.[1][2][3]
This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. For researchers, scientists, and drug development professionals, selecting the optimal synthetic pathway is a critical decision that impacts yield, purity, scalability, safety, and cost. This document is designed to empower that decision-making process by objectively comparing direct Boc-protection with several classical rearrangement reactions, supported by detailed protocols and comparative data.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different directions:
-
Route A: Precursor Synthesis and Direct Protection: This strategy involves the initial synthesis of the parent amine, 3-amino-5-methylthiophene, followed by its protection with a Boc group.
-
Routes B-D: Rearrangement Reactions: These more convergent approaches utilize a functional group on the thiophene ring (such as a carboxylic acid or amide) to generate a reactive isocyanate intermediate in situ. This intermediate is then trapped with tert-butanol to directly form the desired carbamate product. The most prominent of these are the Curtius, Hofmann, and Schmidt rearrangements.[4][5][6]
The choice between these pathways is dictated by factors including the availability of starting materials, tolerance of other functional groups, and safety considerations, particularly on a larger scale.
Figure 1: High-level overview of primary synthetic pathways.
Route A: Direct Boc Protection of 3-Amino-5-methylthiophene
This is arguably the most conceptually straightforward approach. It bifurcates the problem into two distinct challenges: the synthesis of the amine precursor and its subsequent protection.
Causality and Rationale: The logic here is to build the C-N bond first and then install the protecting group. The protection step itself is typically high-yielding and clean. The success of this route hinges entirely on the efficient and cost-effective preparation of 3-amino-5-methylthiophene, which is not as readily available as its 2-amino isomer. A common method for its preparation is the reduction of a corresponding nitrothiophene, which itself can be synthesized via nitration of 3-methylthiophene.
Experimental Protocols
Part 1: Synthesis of 3-Amino-5-methylthiophene (Representative protocol based on nitro-group reduction)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-3-nitrothiophene (10.0 g, 62.8 mmol) and ethanol (100 mL).
-
Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (42.5 g, 188.4 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g). Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or distillation.
Part 2: Boc Protection
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 3-amino-5-methylthiophene (assumed 7.1 g, 62.8 mmol) in tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (15.1 g, 69.1 mmol, 1.1 equiv) to the solution, followed by triethylamine (TEA) (13.1 mL, 94.2 mmol, 1.5 equiv).[7]
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting amine.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be recrystallized from a hexane/ethyl acetate mixture.
Route B: The Curtius Rearrangement
The Curtius rearrangement is a powerful and versatile method for converting a carboxylic acid into a primary amine, urea, or carbamate.[8] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by a suitable nucleophile.[4] When tert-butanol is used as the trapping agent, the Boc-protected amine is formed directly.
Causality and Rationale: This route is highly convergent. It leverages the relatively accessible 5-methylthiophene-3-carboxylic acid.[9] The key transformation involves the formation of a highly reactive acyl nitrene intermediate (or a concerted migration) which rearranges to a stable isocyanate.[4] This avoids handling the potentially unstable 3-amino-5-methylthiophene precursor directly. The primary consideration for this route is the safe handling of azide intermediates, which are potentially explosive.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate
For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. tert-Butyl (5-methylthiophen-3-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of the most viable synthetic routes to this molecule, focusing on cost-effectiveness, scalability, and overall efficiency. We will delve into the practical considerations and experimental data for three primary synthetic strategies: direct Boc-protection of 3-amino-5-methylthiophene, the Curtius rearrangement of 5-methylthiophene-3-carboxylic acid, and the Buchwald-Hartwig amination of 3-bromo-5-methylthiophene.
Introduction: The Significance of this compound
The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the thiophene ring is crucial for modulating the pharmacological properties of a molecule. The title compound, with its protected amine functionality at the 3-position and a methyl group at the 5-position, offers a versatile platform for further chemical elaboration in the development of novel therapeutics. The choice of synthetic route to this intermediate can significantly impact the overall cost and timeline of a drug discovery program.
Comparative Analysis of Synthetic Routes
A thorough evaluation of different synthetic pathways is essential for selecting the most economical and practical approach. Below, we compare three distinct methods for the synthesis of this compound.
| Metric | Route 1: Direct Boc-Protection | Route 2: Curtius Rearrangement | Route 3: Buchwald-Hartwig Amination |
| Starting Material | 3-amino-5-methylthiophene | 5-methylthiophene-3-carboxylic acid | 3-bromo-5-methylthiophene & tert-butyl carbamate |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base | Diphenyl phosphoryl azide (DPPA), Triethylamine, tert-Butanol | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |
| Estimated Yield | High (typically >90%)[1] | Good to Excellent (70-95%) | Good to Excellent (typically >80%) |
| Reagent Cost | Moderate | High (DPPA is expensive) | High (Palladium catalyst and ligand are expensive) |
| Scalability | Generally good | Good, with safety considerations for azides | Good |
| Process Simplicity | Single step, straightforward | Multi-step (acid to acyl azide to carbamate) | Single step, but requires inert atmosphere and careful control |
| Safety Considerations | Generally safe | Potential for explosive azide intermediates[2] | Use of expensive and air-sensitive catalysts |
In-Depth Analysis and Experimental Protocols
Route 1: Direct Boc-Protection of 3-amino-5-methylthiophene
This is theoretically the most straightforward approach, involving the direct protection of the commercially available amine. The key advantage is the single-step nature of the reaction.
Workflow for Direct Boc-Protection:
Caption: Direct Boc-protection of 3-amino-5-methylthiophene.
Experimental Protocol:
-
To a solution of 3-amino-5-methylthiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, typically triethylamine (1.2 eq).
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel typically yields the desired product in high purity.[1][3][4][]
Cost-Effectiveness Analysis:
The primary cost driver for this route is the starting material, 3-amino-5-methylthiophene. While commercially available, its price can be a significant factor in the overall cost.[6][7][8] Di-tert-butyl dicarbonate is a moderately priced reagent.[9] The high expected yield and procedural simplicity make this route attractive if the starting amine is readily and economically available.
Route 2: Curtius Rearrangement of 5-methylthiophene-3-carboxylic acid
Workflow for Curtius Rearrangement:
Caption: Curtius rearrangement of 5-methylthiophene-3-carboxylic acid.
Experimental Protocol:
A detailed protocol for a similar transformation on a thiophene scaffold has been reported and can be adapted.[2]
-
To a solution of 5-methylthiophene-3-carboxylic acid (1.0 eq)[10][12] in an anhydrous solvent such as toluene, add triethylamine (1.5 eq).
-
Add diphenyl phosphoryl azide (DPPA) (1.2 eq) dropwise to the solution at room temperature.
-
After stirring for 30 minutes, add tert-butanol (2.0 eq).
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired carbamate.[11]
Cost-Effectiveness Analysis:
The starting material, 5-methylthiophene-3-carboxylic acid, is commercially available at a reasonable price.[10][12] However, the main cost contributor in this route is diphenyl phosphoryl azide (DPPA), which is a relatively expensive reagent. While this method avoids the need for a potentially costly starting amine, the high price of DPPA can make this route less cost-effective for large-scale synthesis. Safety precautions must also be taken due to the in-situ generation of an azide intermediate.[2]
Route 3: Buchwald-Hartwig Amination of 3-bromo-5-methylthiophene
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] This method allows for the coupling of an aryl halide with an amine or carbamate.
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination of 3-bromo-5-methylthiophene.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., cesium carbonate, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 3-bromo-5-methylthiophene (1.0 eq)[14][15] and tert-butyl carbamate (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography provides the desired product.
Cost-Effectiveness Analysis:
The cost of the starting material, 3-bromo-5-methylthiophene, can vary.[14][15] The major cost drivers for this route are the palladium catalyst and the phosphine ligand. While these reagents are used in catalytic amounts, their high initial cost can be a significant investment, especially for large-scale production. However, catalyst and ligand development is an active area of research, and more cost-effective options may become available. The reaction requires strict anhydrous and anaerobic conditions, which can add to the operational complexity and cost.
Conclusion and Recommendations
The choice of the most cost-effective synthesis for this compound is highly dependent on the scale of production and the availability and cost of starting materials.
-
For small-scale laboratory synthesis , where convenience and time are often prioritized, Route 1 (Direct Boc-Protection) is likely the most attractive option, provided that 3-amino-5-methylthiophene is readily available at a reasonable price. Its single-step nature and high yield make it an efficient choice.
-
For larger-scale synthesis or when the starting amine is expensive , Route 2 (Curtius Rearrangement) becomes a more viable alternative. Although it involves a more expensive reagent (DPPA), the lower cost of the starting carboxylic acid can offset this, making it more economical at scale. Careful consideration of the safety aspects of azide chemistry is essential.
-
Route 3 (Buchwald-Hartwig Amination) offers a powerful and versatile method, but the high cost of the catalyst and ligand currently makes it a less economically favorable option for the synthesis of this specific, relatively simple molecule, unless the starting materials for the other routes are prohibitively expensive or unavailable.
Ultimately, a thorough cost analysis of the starting materials and reagents at the desired scale, coupled with in-house process optimization to maximize yields, will be the deciding factors in selecting the most cost-effective synthetic strategy.
References
- Methyl 3-Amino-5-nitrobenzo[b]thiophene-2-carboxyl
- N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE - Organic Syntheses Procedure. (URL: [Link])
- 3-Bromo-5-methylthiophene-2-boronic acid ,96% - Amerigo Scientific. (URL: [Link])
- High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. (URL: not available)
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. (URL: [Link])
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed. (URL: [Link])
- Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)
- tert-Butyl N-(thiophen-2-yl)
- Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas - ResearchG
- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
- Synthesis of nitrogen-bridged terthiophenes by tandem Buchwald-Hartwig coupling and their properties - Okayama University. (URL: [Link])
- Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
- Treball Final de Grau. (URL: [Link])
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A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of starting materials and intermediates is non-negotiable. The purity of building blocks like tert-Butyl (5-methylthiophen-3-yl)carbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), directly influences the quality, safety, and efficacy of the final product.[1][2] This guide provides an in-depth comparison of analytical methodologies for purity determination, focusing on a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method while exploring viable alternatives. We will delve into the causality behind methodological choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the optimal technique for their needs.
The Analytical Imperative for Thiophene Carbamates
Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[3][4] The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is ubiquitous in organic synthesis. The combination in "this compound" presents a molecule of moderate polarity, making it an ideal candidate for RP-HPLC. The primary analytical objectives are to quantify the main component, identify and quantify process-related impurities, and detect any degradation products.
Section 1: The Primary Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the workhorse for purity analysis of pharmaceutical intermediates due to its robustness, versatility, and precision.[1][2] For a molecule like this compound, a C18 column is the logical first choice.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the non-polar tert-butyl group and the thiophene ring. The moderate polarity of the carbamate moiety ensures that the analyte does not retain too strongly, allowing for reasonable elution times.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the separation of the main peak from potential impurities with a wide range of polarities. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. The addition of a small amount of acid, like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, is crucial.[1] It protonates free silanol groups on the silica backbone of the column, minimizing peak tailing and improving reproducibility. It also ensures the analyte is in a consistent ionic state.
-
Detection: The thiophene ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength around 210-230 nm is typically effective for detection. A wavelength of 210 nm is often chosen for carbamates to capture the end absorption for good sensitivity.[1]
Experimental Workflow: RP-HPLC Method
Below is a detailed protocol for the routine purity assessment of this compound.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
System Suitability:
-
Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0% for the peak area.
-
Workflow Visualization
The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to final data interpretation.
Caption: Standard workflow for HPLC purity analysis.
Section 2: Comparative Analysis - Alternative Methodologies
While RP-HPLC is a robust primary method, alternative techniques offer distinct advantages in terms of speed, sensitivity, and the type of information they provide.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.
-
Core Advantage: The primary benefits are dramatically reduced analysis times and improved resolution, leading to higher sample throughput and reduced solvent consumption.[5][6]
-
When to Use: UPLC is ideal for high-throughput screening environments, rapid in-process controls, and when higher resolution is needed to separate closely eluting impurities.
-
Method Transferability: An existing HPLC method can often be transferred to a UPLC system with minor adjustments to the gradient and flow rate, typically resulting in a 5-10x speed improvement.
Detailed Experimental Protocol: UPLC
-
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (MS-compatible).[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B (linear gradient)
-
3.0-3.5 min: Hold at 95% B
-
3.6-4.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[1] Carbamates are often thermally labile, which can be a challenge for GC analysis.[6][7] However, with careful method development, it can be an excellent tool for assessing specific impurities, such as residual solvents or volatile starting materials.
-
Core Advantage: The mass spectrometer provides structural information, enabling positive identification of unknown impurities, which is a significant advantage over UV detection.[7]
-
When to Use: GC-MS is the preferred method for analyzing volatile organic impurities and can be used as a complementary, orthogonal technique to HPLC to confirm purity.
-
Considerations: The thermal stability of this compound must be considered. In-port derivatization or a lower inlet temperature might be necessary to prevent degradation.[7]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).[1]
-
Oven Program:
-
Initial: 70 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 6 min at 300 °C.
-
-
MS Transfer Line Temp: 280 °C.[1]
-
Ion Source Temp: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Comparison of Analytical Techniques
The following diagram provides a high-level comparison of the three discussed techniques based on key performance attributes.
Caption: Decision matrix for selecting an analytical method.
Section 3: Data-Driven Comparison
To provide an objective comparison, the following table summarizes the expected performance characteristics of each method for the analysis of this compound. The values are illustrative and based on typical performance for similar analytes.
| Parameter | HPLC-UV | UPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning |
| Typical Run Time | 25-35 minutes | 4-8 minutes | 20-30 minutes |
| Relative Resolution | Good | Excellent | Excellent |
| Relative Sensitivity | Moderate | High | Very High (in SIM mode) |
| Key Advantage | Robustness, widespread availability | Speed, efficiency, solvent savings | Positive identification of unknowns |
| Key Limitation | Slower analysis time | Higher initial capital cost | Analyte must be volatile and thermally stable |
| Primary Application | Routine QC, purity assay | High-throughput screening, complex mixtures | Volatile impurity profiling, orthogonal confirmation |
Conclusion and Recommendations
For the routine quality control and purity determination of This compound , the described RP-HPLC-UV method stands as the most balanced choice. It is robust, reliable, and readily available in most analytical laboratories.[1][2] Its comprehensive nature allows for the quantification of the main component and non-volatile impurities in a single run.
The UPLC method is highly recommended for laboratories where sample throughput is a critical factor. The significant reduction in run time and solvent usage provides a clear return on investment for high-volume testing.[6]
Finally, GC-MS serves as an indispensable orthogonal technique.[1] While not the primary method for potency assay due to thermal lability concerns with carbamates, it is unparalleled for identifying volatile impurities, residual solvents, and providing definitive structural confirmation of potential process-related byproducts.
A comprehensive analytical strategy should leverage HPLC or UPLC for routine purity testing and employ GC-MS for initial batch characterization and investigation of any unknown peaks that may arise. This multi-faceted approach ensures the highest level of quality and confidence in the intermediate, safeguarding the integrity of the entire drug development process.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.
- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2148.
- Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science.
- Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(1).
- Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
- Zhang, L., et al. (2020). Simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver by an UPLC-MS/MS. Acta Chromatographica, 33(4).
- National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem.
- Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
- Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate.
- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Sharma, A., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor.
- Thermo Fisher Scientific Inc. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International.
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A Senior Application Scientist's Guide to the Elemental Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel compounds is not merely a procedural step but the bedrock of reliable and reproducible science. For a molecule such as tert-Butyl (5-methylthiophen-3-yl)carbamate, a heterocyclic building block, confirming its elemental composition is a critical quality attribute. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this compound, grounded in experimental principles and practical application.
Foundational Knowledge: The Target Molecule
Before delving into analysis, understanding the theoretical composition of the target molecule is paramount. This compound is a compound containing carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
-
Molecular Formula: C₁₀H₁₅NO₂S
-
Molecular Weight: 213.30 g/mol
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 56.31% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 7.09% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.00% |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.03% |
This theoretical profile serves as the benchmark against which all experimental results are validated. For pharmaceutical applications, a deviation of no more than ±0.4% from the theoretical value is a widely accepted criterion for purity.[1]
The Gold Standard: CHNS/O Combustion Analysis
For determining the bulk elemental composition of organic compounds, combustion analysis is the undisputed gold standard.[2][3] This technique is a highly reliable and cost-effective method used to assess the purity and chemical composition of a wide range of substances, including solids, liquids, and viscous materials.[4][5]
Principle of Operation: The methodology is elegantly straightforward: a sample is combusted in a high-temperature furnace (typically >900°C) within an oxygen-rich environment.[6] This process, known as "flash combustion," quantitatively converts the elements into simple gases: C becomes CO₂, H becomes H₂O, N becomes N₂/NOₓ, and S becomes SO₂.[5][6][7] These gases are then separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD).[3][8]
Experimental Workflow: Combustion Analysis
Caption: Workflow for CHNS elemental analysis by combustion.
Detailed Experimental Protocol (CHNS Analysis):
-
System Calibration & Validation:
-
Causality: Before analyzing any unknown, the instrument's linearity and accuracy must be verified. This is a cornerstone of a self-validating system.
-
Procedure: Analyze a certified, high-purity standard with a known composition, such as Sulfanilamide (C₆H₈N₂O₂S). Its theoretical composition is well-established, and it contains all the elements of interest. Run the standard at various weights to establish a calibration curve. The system is deemed ready when the measured values for the standard are within ±0.3% of the theoretical values.
-
-
Sample Preparation:
-
Causality: Accurate weighing is critical as the final results are calculated as a percentage of the initial sample weight.[4] Using a small, homogenous sample minimizes waste and ensures complete combustion.[4]
-
Procedure: On a calibrated microbalance, accurately weigh 1-3 mg of this compound into a clean tin capsule. Record the weight precisely. Fold the capsule to securely encase the sample.
-
-
Instrumental Analysis:
-
Causality: The sample is dropped into an autosampler and purged with helium to remove atmospheric nitrogen. It then enters a high-temperature furnace for instantaneous combustion. The resulting gases are passed over a copper catalyst to reduce nitrogen oxides to N₂ gas, ensuring a single nitrogen species for detection.
-
Procedure: Place the sealed sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically perform the combustion, reduction, separation, and detection steps.[9]
-
-
Data Interpretation:
-
Causality: The instrument's software integrates the area under each detected gas peak and uses the calibration file to convert this signal into a mass percentage for each element.
-
Procedure: Compare the experimentally determined mass percentages for C, H, N, and S against the theoretical values calculated in Section 1. The results should fall within the accepted ±0.4% purity threshold.[1]
-
Comparative Analysis: Alternative & Complementary Techniques
While combustion analysis is the primary method for bulk elemental quantification, other techniques offer different, often complementary, insights. The choice of method depends entirely on the analytical question being asked.[10]
Logical Framework for Method Selection
Caption: Decision tree for selecting an elemental analysis technique.
| Technique | Principle | Information Provided | Best For... | Limitations for This Topic |
| Combustion Analysis | Sample is burned; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[5][11] | Bulk elemental composition (C, H, N, S, O) as mass %.[2] | Primary Use Case: Confirming empirical formula and assessing purity of the synthesized compound. | Not element-specific for trace metals; provides no chemical state information. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique where X-rays irradiate a sample, causing the emission of core electrons.[12][13] | Elemental composition and chemical bonding states of the top 5-10 nm of a surface.[12][14] | Identifying surface contaminants or confirming the presence and oxidation state of sulfur on the material's surface. | Not a bulk analysis technique; poor quantification for C and H; detection limits in parts per thousand.[12] |
| Inductively Coupled Plasma (ICP-OES/MS) | Sample is aerosolized and introduced into a high-temperature argon plasma, which atomizes and ionizes the elements for detection by optical emission or mass spectrometry.[15] | Highly sensitive and quantitative analysis of specific trace elements (metals, P, S).[16][17] | Quantifying catalyst residues (e.g., Pd, Cu) or specific elemental impurities as required by ICH Q3D guidelines.[15][18] | Requires complete sample digestion into a liquid matrix[10]; not suitable for bulk C, H, N, O analysis due to atmospheric background and high concentrations.[19] |
Expert Insights on Method Selection:
-
For Drug Substance Characterization: Combustion analysis is non-negotiable for establishing the identity and purity of the active pharmaceutical ingredient (API). Regulatory submissions rely on this data to confirm the molecular formula.
-
For Process Chemistry & Troubleshooting: If a synthesis yields an off-color product or shows poor performance, XPS could be invaluable for detecting surface oxidation of the thiophene ring (e.g., distinguishing sulfide from sulfone).[13] Similarly, ICP-MS is the method of choice to screen for residual metal catalysts from preceding synthetic steps, which can be toxic or affect drug stability.[20]
Conclusion and Recommendations
For the routine and definitive elemental analysis of this compound, combustion analysis is the primary, essential, and most authoritative technique . It directly addresses the core requirements of identity, purity, and stoichiometric confirmation.
Techniques such as XPS and ICP-MS/OES are not direct alternatives but powerful, complementary tools. They should be employed as part of a broader characterization or investigation strategy when specific questions about surface chemistry or trace inorganic impurities arise. A comprehensive analytical approach leverages the strengths of each technique to build a complete profile of the compound, ensuring scientific rigor and regulatory compliance.
References
- ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]
- ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002. [Link]
- D-5291 - Analytical Method, ASTM Intern
- D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM Intern
- CHNSO Organic Elemental Analysis - Sample Prepar
- ASTM D5291, Scribd. [Link]
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- Elemental analysis: operation & applic
- Development and validation of analytical method for simultaneous quantitative determination of elemental impurities as per ICH Q, International Journal of Chemical & Pharmaceutical Analysis. [Link]
- Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future, Contract Labor
- CHNO by Combustion | Oxid
- X-ray photoelectron spectroscopy, Wikipedia. [Link]
- X-ray Photoelectron Spectroscopy | XPS-ESCA, EAG Labor
- Approaching Elemental Impurity Analysis, Pharmaceutical Technology. [Link]
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- X-Ray Photoelectron Spectroscopy, The University of Manchester. [Link]
- Chapter 6 Elemental Analysis and Biological Characterization, ResearchG
- Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion, PubMed Central. [Link]
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- Comparison of Analytical Techniques in the Characterization of Complex Compounds, ResearchG
- X-Ray Photoelectron Spectroscopy (XPS) for material surface analysis, Alter Technology. [Link]
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals, Intertek. [Link]
- X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA), SERC - Carleton College. [Link]
- tert-butyl N-(thiophen-3-yl)
- ELEMENTAL ANALYSIS, Encyclopedia of Life Support Systems (EOLSS). [Link]
- Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis, U.S. Geological Survey. [Link]
- Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels, Analytik Jena. [Link]
- Developing ICP-MS/MS for the detection and determination of synthetic DNA-protein crosslink models via phosphorus and sulfur detection, N
- Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review, Taylor & Francis Online. [Link]
- Introduction of organic/hydro-organic matrices in inductively coupled plasma optical emission spectrometry and mass spectrometry, RUA - Repositório da Universidade de Aveiro. [Link]
- Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry, ResearchG
- tert-Butyl N-[(5-formylthiophen-3-yl)
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- 20. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
A Comparative Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate Reference Standards for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the integrity of a chemical reference standard is paramount. It is the bedrock upon which the accuracy and reproducibility of analytical methods are built, ensuring the quality and safety of novel therapeutic agents. This guide provides an in-depth technical comparison of commercially available reference standards for tert-Butyl (5-methylthiophen-3-yl)carbamate , a key building block in medicinal chemistry. We will delve into a comparative analysis of this compound with viable alternatives, supported by experimental data and detailed analytical protocols, to empower researchers in making informed decisions for their critical applications.
The Critical Role of Reference Standards
Reference standards are highly characterized materials used to confirm the identity, purity, and potency of a substance. In drug development, they are indispensable for a multitude of applications, including:
-
Method development and validation: Establishing the performance characteristics of analytical procedures such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Quality control: Ensuring the consistency and purity of raw materials, intermediates, and final active pharmaceutical ingredients (APIs).
-
Impurity profiling: Identifying and quantifying process-related impurities and degradation products.
-
Calibration of analytical instruments: Guaranteeing the accuracy of measurements.
The reliability of a reference standard is directly linked to its comprehensive characterization, including a well-documented synthesis, a thorough purity assessment by multiple analytical techniques, and a detailed Certificate of Analysis (CoA).
"this compound": A Profile
This compound is a heterocyclic compound incorporating a thiophene ring, a common scaffold in medicinal chemistry due to its diverse biological activities. The tert-butyl carbamate (Boc) protecting group makes it a versatile intermediate in multi-step syntheses.
Molecular Structure:
Figure 2. A plausible synthetic pathway and potential impurities.
This synthetic approach highlights the importance of analytical methods that can effectively separate the final product from starting materials and potential by-products.
Recommended Analytical Protocols for Purity Verification
To ensure the quality of a "this compound" reference standard, a multi-pronged analytical approach is essential. The following are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reverse-phase method is generally suitable for this class of molecules.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Analysis: Purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Figure 3. HPLC-UV workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Dissolve the reference standard in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for purity assessment, particularly for identifying structurally similar impurities.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts for the related tert-Butyl (thiophen-2-yl)carbamate are approximately δ 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu).[1][2] Similar shifts would be expected for the target molecule, with additional signals for the methyl group.
-
¹³C NMR: Acquire a standard carbon spectrum.
Data Analysis: The spectra should be consistent with the proposed structure. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for absolute purity determination by integrating the signals of the analyte against a certified internal standard.
Conclusion and Recommendations
The selection of a "this compound" reference standard requires careful consideration of the intended application and the level of analytical rigor required. For demanding applications in pharmaceutical development, a reference standard with a purity of ≥99.5%, as determined by a combination of HPLC, GC-MS, and NMR, is strongly advised. Researchers should always request a comprehensive Certificate of Analysis from the supplier, detailing the methods used for characterization and the levels of any identified impurities.
By employing the detailed analytical protocols outlined in this guide, scientists can independently verify the quality of their reference standards, ensuring the reliability and integrity of their research and development efforts.
References
- Hsu, K.-C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
- Findlater, M. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1413. [Link]
- SciSupplies. tert-Butyl (5-methylthiophen-3-yl)
Sources
A Comparative Study of Carbamate Protecting Groups in Thiophene Chemistry: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic manipulation of reactive functional groups is a cornerstone of successful molecular synthesis. In the realm of heterocyclic chemistry, the amino-functionalized thiophene core is a privileged scaffold, appearing in a multitude of pharmaceuticals and functional materials. However, the inherent reactivity of the amino group necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. Among the arsenal of available protecting groups, carbamates stand out for their reliability and versatility.[1][2]
This guide provides an in-depth comparative analysis of three widely used carbamate protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—specifically within the context of thiophene chemistry. By examining their stability under common reaction conditions, and detailing protocols for their installation and removal, this document aims to equip chemists with the knowledge to make informed decisions for their synthetic strategies.
The Orthogonal Trinity: Boc, Cbz, and Fmoc
The power of Boc, Cbz, and Fmoc lies in their orthogonal nature; each is cleaved under distinct conditions, allowing for the selective deprotection of one group in the presence of others.[3][4][5][6] This principle is fundamental in multi-step syntheses where differential protection is required.
-
Boc (tert-butoxycarbonyl): This acid-labile group is a workhorse in organic synthesis due to its broad stability towards nucleophiles and bases.[7]
-
Cbz (benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis, the Cbz group offers stability to both acidic and basic conditions, providing a valuable alternative to Boc.[8]
-
Fmoc (9-fluorenylmethoxycarbonyl): The base-labile nature of the Fmoc group makes it an excellent orthogonal partner to the acid-labile Boc group.[3][9]
The choice of protecting group is dictated by the planned synthetic route, specifically the reagents and conditions to which the protected aminothiophene will be subjected.
Comparative Analysis in the Thienyl Context
The unique electronic properties and the presence of a sulfur heteroatom in the thiophene ring can influence the stability and reactivity of N-protecting groups. Below is a comparative overview of the performance of Boc, Cbz, and Fmoc groups in key synthetic transformations relevant to thiophene chemistry.
Stability Under Common Thiophene Functionalization Reactions
| Reaction Condition | Boc | Cbz | Fmoc |
| Lithiation (e.g., n-BuLi, LDA) | Generally stable, can act as a directed metalating group.[10][11] | Generally stable. | Unstable; the fluorenyl proton is acidic and can be abstracted by strong bases. |
| Suzuki-Miyaura Coupling (Pd-catalyzed) | Highly stable.[12][13][14][15] | Stable. | Stable. |
| Other Pd-catalyzed Cross-Couplings | Highly stable. | Stable. | Stable. |
| Strongly Acidic Conditions (e.g., TFA, HCl) | Labile (cleaved).[7][16][17] | Stable. | Stable.[3] |
| Strongly Basic Conditions (e.g., Piperidine, DBU) | Stable. | Stable. | Labile (cleaved).[3][16] |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable. | Labile (cleaved), potential for catalyst poisoning.[18][19] | Can be cleaved under some hydrogenolysis conditions, quasi-orthogonal to Cbz.[3][4][5][20] |
In-Depth Discussion and Mechanistic Insights
The Robust and Directing Nature of the Boc Group
The tert-butoxycarbonyl (Boc) group is arguably the most versatile protecting group for many applications in thiophene chemistry. Its stability under a wide range of nucleophilic and basic conditions, as well as its tolerance to palladium-catalyzed cross-coupling reactions, makes it a reliable choice for the functionalization of the thiophene ring.[12]
A key feature of the Boc group, and carbamates in general, is its ability to act as a directed metalating group (DMG).[10][11][21] This allows for regioselective C-H functionalization at the position ortho to the protected amino group, providing a powerful tool for the synthesis of polysubstituted thiophenes.
Diagram: Boc as a Directed Metalating Group in Thiophene Lithiation
Caption: The Boc group directs lithiation to the adjacent carbon.
The Cbz Group: A Double-Edged Sword in Thiophene Chemistry
The benzyloxycarbonyl (Cbz) group, with its stability to both acid and base, presents an attractive orthogonal partner to Boc and Fmoc. However, its deprotection via catalytic hydrogenolysis introduces a significant challenge in thiophene chemistry: catalyst poisoning .[18][19] The sulfur atom in the thiophene ring can strongly coordinate to the palladium catalyst, rendering it inactive and leading to incomplete or failed deprotection.
While strategies to mitigate this issue exist, such as using higher catalyst loadings or specific additives, they often lead to reduced efficiency and increased cost.[19] Therefore, the use of the Cbz group in thiophene-containing molecules should be carefully considered, and alternative deprotection methods may be necessary if hydrogenolysis proves problematic.
The Fmoc Group: Sensitivity to Base as a Strategic Advantage
The 9-fluorenylmethoxycarbonyl (Fmoc) group is defined by its lability to basic conditions, typically piperidine in DMF.[3][16] This makes it an ideal protecting group when acid-sensitive functionalities are present in the molecule. Its stability under acidic conditions allows for the selective removal of a Boc group in its presence, a common strategy in complex syntheses.
However, the acidic nature of the fluorenyl proton makes the Fmoc group incompatible with strongly basic reagents like organolithiums, which would lead to its cleavage. This limits its use in synthetic routes that employ such reagents for the functionalization of the thiophene ring.
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonality of Boc and Fmoc on a thiophene scaffold.
Experimental Protocols
The following are generalized, representative protocols for the protection and deprotection of aminothiophenes. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Boc Protection of 2-Aminothiophene
-
Dissolution: Dissolve 2-aminothiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the N-Boc-2-aminothiophene.
Protocol 2: N-Cbz Protection of 3-Aminothiophene
-
Preparation: Dissolve 3-aminothiophene (1.0 eq) in a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add sodium carbonate (2.0 eq).
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography if necessary.
Protocol 3: N-Fmoc Protection of 2-Aminothiophene
-
Dissolution: Dissolve 2-aminothiophene (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: Add 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) to the solution.
-
Reaction: Stir vigorously at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N-Fmoc-2-aminothiophene.[22]
Protocol 4: Deprotection of N-Boc-Aminothiophene
-
Dissolution: Dissolve the N-Boc-aminothiophene (1.0 eq) in dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.[7][17]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
Protocol 5: Deprotection of N-Fmoc-Aminothiophene
-
Dissolution: Dissolve the N-Fmoc-aminothiophene in dimethylformamide (DMF).
-
Addition of Base: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up: Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the free aminothiophene.[16]
Conclusion and Recommendations
The selection of a carbamate protecting group for aminothiophenes is a critical decision that significantly impacts the synthetic strategy.
-
The Boc group is the most generally applicable protecting group, offering broad stability and the added advantage of acting as a directed metalating group. It is the recommended choice for syntheses involving organometallic intermediates and palladium-catalyzed cross-coupling reactions.
-
The Cbz group provides excellent stability but its deprotection by catalytic hydrogenolysis is often complicated by catalyst poisoning due to the thiophene sulfur. Its use should be approached with caution, and alternative deprotection methods should be considered.
-
The Fmoc group is the ideal choice when acid-sensitive functionalities are present, offering a valuable orthogonal protecting group to Boc. However, its instability to strong bases precludes its use in conjunction with organolithium reagents.
By carefully considering the planned reaction sequence and the inherent properties of each protecting group, researchers can navigate the complexities of thiophene chemistry and achieve their synthetic goals with greater efficiency and success.
References
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Macklin, T. K., et al.
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- ResearchGate.
- PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]
- ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]
- University of Rochester. Directed (ortho)
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- National Institutes of Health.
- ACS Publications.
- Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [Link]
- Wiley-VCH. 1 Protection Reactions. [Link]
- PubMed.
- ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
- ResearchGate.
- ResearchGate. Green methodologies for the synthesis of 2-aminothiophene. [Link]
- ACS Publications.
- Baran Lab.
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
- Semantic Scholar. Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]
- National Institutes of Health.
- National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- Sciforum.
- Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
- ResearchGate. An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. [Link]
- YouTube. 26.
- Semantic Scholar. a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. [Link]
- PubMed Central. Chemoselectivity: The Mother of Invention in Total Synthesis. [Link]
- Master Organic Chemistry.
- Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
- MDPI.
- Organic Chemistry Portal.
- ResearchGate. Chemo and regioselectivity in the reactions of polyfunctional pyrroles. [Link]
- PubMed. Chemoselectivity: the mother of invention in total synthesis. [Link]
- MDPI. Preformed Pd(II)
- PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
- PubMed Central. Palladium(0)
- SAE International. Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms. [Link]
- PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]
- PubMed Central.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
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Efficacy of "tert-Butyl (5-methylthiophen-3-yl)carbamate" in specific applications
An In-Depth Comparative Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate and its Alternatives in Synthetic Chemistry
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the heterocyclic scaffolds, the thiophene ring is a privileged structure found in numerous pharmaceuticals and organic materials. This guide provides a detailed comparison of this compound, a key intermediate, with its alternatives. We will delve into its synthetic utility, benchmark its performance in crucial chemical transformations, and offer data-driven insights to inform your selection process.
Introduction to 3-Aminothiophene Scaffolds and the Role of Protecting Groups
3-Aminothiophene derivatives are versatile precursors for the synthesis of a wide array of complex molecules. The amino group serves as a handle for further functionalization, enabling the construction of amides, ureas, and sulfonamides, or acting as a directing group in electrophilic aromatic substitution reactions. However, the inherent reactivity of the amino group necessitates the use of protecting groups to prevent unwanted side reactions.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. This compound thus represents a stable, readily available, and versatile building block for the introduction of the 3-amino-5-methylthiophene moiety.
Comparative Analysis of this compound and Alternative Building Blocks
The choice of a specific building block often depends on a balance of factors including cost, availability, stability, and reactivity. Below is a comparative analysis of this compound and other commonly used protected 3-aminothiophene derivatives.
Table 1: Comparison of Key Properties of 3-Aminothiophene Building Blocks
| Feature | This compound | 3-Acetamidothiophene | 3-Nitrothiophene |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Acetyl (Ac) | Nitro (NO2) |
| Molecular Weight | 227.32 g/mol | 141.19 g/mol | 129.12 g/mol |
| Typical Deprotection | Acidic (e.g., TFA, HCl) | Basic (e.g., NaOH, LiOH) or Acidic | Reduction (e.g., H2/Pd, SnCl2) |
| Stability | Generally stable to basic and nucleophilic conditions. | Stable to acidic and some oxidative conditions. | Stable to acidic and oxidative conditions. |
| Cost | Moderate | Low | Low |
| Synthetic Utility | Excellent for multi-step synthesis requiring orthogonal protection strategies. | Good for simple derivatization; acetyl group can be directing. | Precursor to the amine; nitro group is strongly deactivating. |
Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols for key transformations involving this compound and its alternatives, allowing for a direct comparison of their performance.
Deprotection Protocols
The ease and efficiency of the deprotection step are critical in a synthetic sequence.
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford 3-amino-5-methylthiophene.
Protocol 2: Acetyl Deprotection of 3-Acetamidothiophene
-
Suspend 3-acetamidothiophene (1.0 eq) in a 1:1 mixture of methanol and 2 M aqueous NaOH (0.2 M).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield 3-aminothiophene.
Protocol 3: Nitro Reduction of 3-Nitrothiophene
-
Dissolve 3-nitrothiophene (1.0 eq) in ethanol (0.2 M).
-
Add tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into ice water.
-
Basify the mixture with a 2 M aqueous NaOH solution to pH > 8.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give 3-aminothiophene.
Table 2: Comparative Performance in Deprotection Reactions
| Building Block | Reagents | Temperature | Time | Typical Yield | Notes |
| This compound | TFA, DCM | 0 °C to RT | 2-4 h | >95% | Clean reaction, volatile byproducts. |
| 3-Acetamidothiophene | NaOH, MeOH/H2O | Reflux | 4-6 h | 85-95% | Requires heating, potential for side reactions. |
| 3-Nitrothiophene | SnCl2·2H2O, EtOH | Reflux | 3-5 h | 80-90% | Requires stoichiometric metal reductant, workup can be tedious. |
Application in Cross-Coupling Reactions: A Case Study
The utility of these building blocks is often demonstrated in their ability to participate in cross-coupling reactions to form C-C or C-N bonds. The following is a representative workflow for a Suzuki coupling reaction.
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
Selecting the Optimal Building Block: A Logic-Based Approach
The choice of the 3-aminothiophene precursor is dictated by the overall synthetic strategy. The following decision tree can guide the selection process.
Caption: Decision tree for selecting a 3-aminothiophene building block.
Conclusion
This compound stands out as a superior building block for complex, multi-step syntheses where mild and selective deprotection is paramount. Its stability to a wide range of reagents makes it highly valuable for constructing intricate molecular architectures. While alternatives like 3-acetamidothiophene and 3-nitrothiophene offer cost advantages for simpler applications, the Boc-protected derivative provides a higher degree of reliability and versatility, justifying its use in demanding synthetic campaigns, particularly in the realm of drug discovery and development. The choice, ultimately, should be guided by a careful consideration of the specific reaction requirements, cost, and the overall synthetic plan.
References
- Boc Protection and Deprotection: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Reduction of Nitroarenes: Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (5-methylthiophen-3-yl)carbamate
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (5-methylthiophen-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the known hazards of its constituent functional groups: the carbamate moiety and the thiophene ring. This approach ensures a cautious and comprehensive methodology for safeguarding both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
The primary step in any disposal protocol is a thorough understanding of the potential hazards. This compound is comprised of a thiophene ring, which is known to be an irritant and harmful, and a carbamate group, which can have varying toxicities.[1][2] Carbamates as a class of compounds are noted for their potential environmental impact and are regulated by the Environmental Protection Agency (EPA).[3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Key Hazard Considerations:
-
Toxicity: While the specific toxicity of this compound is not fully investigated, related carbamate compounds can exhibit moderate to high acute oral toxicities.[5]
-
Irritation: Thiophene and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2]
-
Environmental Hazard: Carbamate-containing wastes are subject to land disposal restrictions, indicating their potential for environmental harm if not properly treated.[3]
-
Incompatibility: Carbamates should be segregated from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[6][7] Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides can be formed.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield is recommended if there is a significant risk of splashing.[9] | Protects against direct contact with the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][9] | Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | A flame-retardant lab coat, fully buttoned.[9] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | All handling of waste should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
Adherence to a systematic workflow is crucial for the safe and compliant disposal of this compound.
dot
Caption: Workflow for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including residual amounts of the compound, contaminated spatulas, weigh boats, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, this liquid waste must be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams, particularly strong acids, bases, or oxidizing agents.[6]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[1]
2. Labeling:
Proper labeling is a critical step to ensure safe handling and disposal by all personnel. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation[1]
3. Storage:
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials.
4. Spill Management:
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1] Carefully collect the absorbed material and place it into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
5. Final Disposal:
The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the disposal of such compounds.[10] Never dispose of this chemical down the drain or in the regular trash.[8]
Causality and Trustworthiness in Protocol Design
The procedures outlined above are designed as a self-validating system. The segregation of waste streams prevents potentially hazardous reactions, while clear labeling ensures that the risks are communicated effectively. By treating this compound as hazardous based on the properties of its constituent parts, we are adopting a precautionary principle that prioritizes safety. The final step of professional disposal ensures that the waste is managed in compliance with all local, state, and federal regulations, such as those set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[3]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). BenchChem.
- Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Laboratory Professionals. (2025). BenchChem.
- In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime. (2025). BenchChem.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
- Thiophene. (2022). Sciencemadness Wiki.
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. (2025). BenchChem.
- SAFETY DATA SHEET - tert-Butyl carbamate. (2023). Fisher Scientific.
- Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. (2025). BenchChem.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register.
- Thiophene | C4H4S | CID 8030. (n.d.). PubChem - NIH.
- SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate. (2025). Fisher Scientific.
- SAFETY DATA SHEET - tert-Butyl carbamate. (2010). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- tert-Butyl-N-methylcarbamate AldrichCPR. (n.d.). Sigma-Aldrich.
- MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. (n.d.).
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Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (5-methylthiophen-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific discovery, the paramount importance of laboratory safety cannot be overstated. This guide provides a detailed, step-by-step framework for the safe handling of tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9), a compound utilized in various research and development applications. By adhering to these protocols, you can minimize risks, ensure a safe working environment, and maintain the integrity of your research.
Hazard Identification and Risk Assessment
Given the presence of the carbamate and thiophene moieties, it is prudent to handle this compound with caution. Structurally related compounds exhibit a range of hazards, including potential eye and skin irritation, respiratory irritation, and in some cases, are suspected of causing cancer.[3] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive array of PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EN166 standards. A face shield is recommended when there is a significant risk of splashing.[3][7][8] | Protects against direct contact with solids or splashes of solutions, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][9] | Glove suitability depends on the duration and nature of contact. Always inspect gloves for integrity before use and dispose of them properly after handling.[10] |
| Body Protection | A flame-retardant lab coat or overalls, fully buttoned to cover as much skin as possible.[4][7] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working in a poorly ventilated area. A P3 filter type is recommended.[3][5] | Minimizes the risk of inhaling fine particles of the compound. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[7] | Protects against spills and falling objects. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Preparation
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
-
Review Documentation: Before beginning work, thoroughly read and understand all available safety information and establish a clear experimental plan.
Handling the Compound
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]
-
Minimize Dust: Take care to minimize the generation of dust when handling the solid compound.[3]
-
Static Discharge: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[3]
Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Large Spills: In case of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Prevent the material from entering drains.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][6] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
All waste materials, including the compound itself, contaminated PPE, and any cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's EHS department for specific guidance.[5] Never dispose of chemical waste down the drain.[6]
Conclusion
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. A proactive approach to safety is fundamental to successful and responsible scientific advancement.
References
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- Thiophene - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
- 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 28).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 8).
- MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. (n.d.).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
